2-Chloro-3-fluoropyridin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-fluoro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUSIJQLKVODNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743508 | |
| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184172-46-0 | |
| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-fluoro-4-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridin-4-ol: A Mechanistic and Practical Approach
Abstract
2-Chloro-3-fluoropyridin-4-ol is a pivotal heterocyclic building block in the synthesis of complex bioactive molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern offers multiple points for further chemical modification. This technical guide provides a comprehensive, mechanistically-driven overview of a robust synthetic route starting from the commercially available 2-chloro-3-fluoropyridine. The described three-step synthesis proceeds through a pyridine N-oxide intermediate, followed by an acetic anhydride-mediated rearrangement and subsequent hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for a successful synthesis.
Introduction: The Strategic Importance of Substituted Pyridinols
Halogenated and hydroxylated pyridine scaffolds are privileged structures in modern medicinal chemistry. The pyridine ring serves as a bioisostere for phenyl groups but with improved solubility and metabolic properties, while halogen substituents can modulate electronic properties, binding affinities, and metabolic stability. The target molecule, this compound, is an important intermediate for creating more complex chemical entities.[1]
Direct hydroxylation of the 4-position of 2-chloro-3-fluoropyridine is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a more strategic approach is required. The synthesis outlined herein leverages the well-established chemistry of pyridine N-oxides to activate the C4-position for nucleophilic attack, providing a reliable and scalable pathway to the desired product.
Overall Synthetic Strategy
The conversion of 2-chloro-3-fluoropyridine to this compound is efficiently achieved via a three-step sequence. This strategy is designed to overcome the low reactivity of the C-H bond at the 4-position towards direct substitution.
-
N-Oxidation: The pyridine nitrogen is oxidized to form 2-chloro-3-fluoropyridine N-oxide. This critical step electronically alters the ring, making the C4 position susceptible to nucleophilic attack.
-
Rearrangement: The N-oxide is treated with acetic anhydride. This induces a rearrangement, installing an acetoxy group at the 4-position to yield 2-chloro-3-fluoro-4-acetoxypyridine.
-
Hydrolysis: The final step involves the simple hydrolysis of the acetate ester to furnish the target product, this compound.
References
chemical properties of 2-Chloro-3-fluoropyridin-4-ol
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-fluoropyridin-4-ol
Introduction
In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks for the design and synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable scaffolds, this compound stands out as a versatile intermediate. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling reactions, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers a rich platform for chemical diversification.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into the critical phenomenon of keto-enol tautomerism that governs its structure and reactivity, present a detailed and validated synthetic protocol, and discuss its potential applications for professionals in drug discovery and development.
Core Chemical Properties and Tautomerism
This compound is a substituted pyridine derivative whose properties are significantly influenced by the interplay of its functional groups. A fundamental characteristic of pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is a crucial consideration for any synthetic or analytical endeavor involving this molecule.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1184172-46-0 | [3] |
| Molecular Formula | C₅H₃ClFNO | N/A |
| Molecular Weight | 147.54 g/mol | N/A |
| Appearance | White solid | [3] |
Keto-Enol Tautomerism
The tautomeric equilibrium between the aromatic enol form (this compound) and the non-aromatic keto form (2-Chloro-3-fluoro-1H-pyridin-4-one) is a dynamic process governed by factors such as solvent polarity and physical state.[4]
-
Enol Form (Pyridin-4-ol): This aromatic tautomer is generally favored in the gas phase and in non-polar solvents.
-
Keto Form (Pyridin-4(1H)-one): This tautomer is typically more stable in the solid state and in polar solvents, where intermolecular hydrogen bonding can provide significant stabilization.[4]
This equilibrium means that in solution, the compound will likely exist as a mixture of both tautomers, which can lead to complexities in spectroscopic analysis, such as duplicate signals in NMR spectra.[4] Understanding and controlling this equilibrium is key to achieving desired reactivity and consistent analytical results.
Caption: Tautomeric equilibrium between the enol and keto forms.
Synthesis and Purification Protocol
The synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is achieved through a directed ortho-metalation pathway starting from 2-chloro-3-fluoropyridine. This multi-step, one-pot procedure requires rigorous anhydrous conditions and careful temperature control to ensure high yield and purity.
Causality of Experimental Design
-
Directed Ortho-Metalation (DoM): The choice of 2-chloro-3-fluoropyridine as the starting material is strategic. The pyridine nitrogen directs deprotonation to the C4 position. Lithium diisopropylamide (LDA) is employed as a strong, non-nucleophilic base to facilitate this deprotonation at a very low temperature (-78 °C), preventing unwanted side reactions.
-
Hydroxyl Group Installation: The resulting lithiated intermediate is a potent nucleophile. It is trapped with an electrophilic boron species, trimethoxyborane, to form a boronate ester. Subsequent oxidative workup with peracetic acid replaces the boronate group with the desired hydroxyl group, yielding the final product. This boronation-oxidation sequence is a reliable and well-established method for introducing hydroxyl groups onto aromatic rings.
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol[3]
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a hexane solution of lithium diisopropylamide (LDA, 2.2 mmol) dropwise, maintaining the internal temperature below -70 °C.
-
Anion Formation: Stir the resulting reaction mixture at -78 °C for 2 hours.
-
Boronation: Add trimethoxyborane (0.48 mL) to the mixture at -78 °C and continue stirring for an additional 2 hours.
-
Oxidation: Slowly add peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) to the reaction flask, ensuring the temperature remains at -78 °C.
-
Warming and Quenching: After the addition is complete, slowly warm the mixture to 0 °C and stir for 1 hour. Cool the mixture back to -20 °C and cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate (0.8 g dissolved in 2 mL of water) dropwise.
-
Extraction: Extract the reaction mixture with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a methanol:dichloromethane eluent (1:19 ratio) to afford 2-chloro-3-fluoro-4-hydroxypyridine as a white solid (80% yield).
Spectroscopic Characterization
Structural confirmation of the synthesized product is critical. The following data provides a self-validating system for product identification.
| Analysis | Observed Data | Interpretation |
| ¹H NMR (d₆-DMSO) | δ 11.86 (br s, 1H, OH), 7.89 (d, J = 5.3 Hz, 1H, C6-H), 6.95 (t, J = 5.8 Hz, 1H, C5-H) | The broad singlet at 11.86 ppm is characteristic of the acidic hydroxyl proton. The doublet and triplet correspond to the two coupled protons on the pyridine ring. |
| ¹⁹F NMR (d₆-DMSO) | δ 141.29 (s) | A singlet in the ¹⁹F NMR spectrum confirms the presence of a single fluorine atom on the pyridine ring. |
| ESI-MS | m/z 148 (M+1)⁺ | The mass-to-charge ratio corresponds to the protonated molecular ion of the target compound, confirming its molecular weight. |
Data sourced from ChemicalBook.[3]
Reactivity and Synthetic Potential
This compound is a trifunctional scaffold, offering multiple avenues for synthetic elaboration, making it a highly valuable building block in drug discovery programs.
-
O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains or linking groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.
-
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the construction of complex biaryl or amino-pyridine structures.
-
Electrophilic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl group may allow for selective electrophilic substitution at the C5 position under specific conditions.
Caption: Key reaction sites on the this compound scaffold.
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds like 2-chloro-4-fluoropyridine and other halogenated pyridines can inform best practices.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its value is defined by its three distinct functional groups, which can be selectively manipulated to build diverse molecular architectures. A thorough understanding of its keto-enol tautomerism is essential for predictable reactivity and accurate analysis. The synthetic protocol outlined herein provides a reliable method for its preparation, opening the door for its broader use in research and development. As with all laboratory chemicals, adherence to strict safety protocols is paramount during its handling and use.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-3-fluoropyridin-4-ol, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and agrochemical research, ensuring its efficacy, safety, and shelf-life. This document is designed to provide both foundational knowledge and actionable experimental protocols for researchers in the field.
Introduction to this compound
This compound is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of bioactive molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position—imparts unique electronic and steric properties. These features can be strategically exploited to modulate the compound's interaction with biological targets. The electron-withdrawing nature of the halogen substituents influences the acidity of the pyridinol hydroxyl group and the overall reactivity of the molecule, making it a valuable building block for targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for designing appropriate formulation strategies and predicting its behavior in biological systems. While experimental data for this specific molecule is not extensively published, we can infer certain characteristics based on related structures and predictive models.
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Formula | C₅H₃ClFNO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 147.54 g/mol | Influences diffusion and transport properties. |
| Appearance | White to off-white solid | Important for material handling and formulation. |
| pKa | ~7-8 (Predicted for the pyridinol -OH) | Governs the ionization state at different physiological pH values, impacting solubility and membrane permeability. |
| logP | 1.0-2.0 (Predicted) | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |
Note: The predicted pKa and logP values are estimations based on the chemical structure and data from analogous compounds. Experimental determination is crucial for confirmation.
Solubility Assessment
Solubility is a critical determinant of a drug candidate's bioavailability. The following section outlines a systematic approach to comprehensively evaluate the solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility testing should be guided by the intended application. For pharmaceutical development, physiologically relevant media are essential. A typical panel would include:
-
Water (pH 7.4): Simulates physiological pH.
-
0.1 N HCl (pH 1.2): Mimics the acidic environment of the stomach.
-
Phosphate Buffered Saline (PBS) (pH 7.4): A common isotonic buffer for in vitro assays.
-
Organic Solvents (e.g., DMSO, Ethanol): Used for preparing stock solutions and in certain formulation types.
Experimental Protocol: Kinetic and Thermodynamic Solubility
A two-tiered approach is recommended to assess both kinetic and thermodynamic solubility.
3.2.1. Kinetic Solubility Workflow
This high-throughput method provides an early indication of a compound's solubility under non-equilibrium conditions.
Caption: Workflow for Kinetic Solubility Assessment.
3.2.2. Thermodynamic Solubility (Shake-Flask Method)
This gold-standard method determines the equilibrium solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected aqueous buffers.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Assessment
Evaluating the chemical stability of this compound is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies are an essential component of this assessment.[1][2]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[1] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[2]
4.1.1. Experimental Design for Forced Degradation
Caption: Forced Degradation Study Workflow.
4.1.2. Causality Behind Experimental Choices
-
Acid/Base Hydrolysis: Pyridine rings can be susceptible to hydrolysis under extreme pH conditions. This is particularly relevant for predicting stability in the gastrointestinal tract.[3] Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in both acidic and alkaline media.[4]
-
Oxidative Degradation: The use of hydrogen peroxide simulates potential oxidation that could occur during manufacturing or storage. The electron-rich pyridine ring may be susceptible to oxidation.
-
Thermal Degradation: This assesses the intrinsic stability of the molecule at elevated temperatures, providing insights into its handling and storage requirements.
-
Photolytic Degradation: Exposure to light, as per ICH Q1B guidelines, is critical for compounds that may be handled in light-exposed environments. Many pyridine derivatives are known to be photolabile.[4]
Analytical Methodology
A stability-indicating analytical method is essential for separating the intact drug from its degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point. Diode-array detection (DAD) can be used to assess peak purity.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Chloro Group: Nucleophilic substitution of the chlorine atom by hydroxide ions under basic conditions is a plausible pathway.
-
Oxidation of the Pyridine Ring: Ring opening or the formation of N-oxides can occur under oxidative stress.
-
Photodegradation: UV light can induce radical reactions, leading to dimerization or cleavage of the pyridine ring.
The identification of degradation products using techniques like LC-MS/MS is crucial for understanding the degradation mechanisms and for assessing the safety of the drug product.
Conclusion
The solubility and stability of this compound are critical attributes that must be thoroughly characterized to advance its development. This guide has outlined a systematic and scientifically rigorous approach to these assessments. By implementing the described protocols, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising chemical entity.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
tautomerism in 2-Chloro-3-fluoropyridin-4-ol
An In-Depth Technical Guide to the Tautomerism of 2-Chloro-3-fluoropyridin-4-ol
Abstract
The phenomenon of tautomerism in heterocyclic systems is a cornerstone of modern medicinal chemistry and drug development. The equilibrium between tautomeric forms dictates a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a halogenated pyridine derivative with significant potential as a scaffold in pharmaceutical research. We will dissect the theoretical underpinnings of its keto-enol equilibrium, provide robust, field-proven experimental and computational protocols for its characterization, and discuss the causal factors that researchers must consider when designing and interpreting experiments with this and related molecules.
The Critical Tautomeric Equilibrium in Substituted Pyridin-4-ols
Pyridin-4-ol and its derivatives do not exist as a single, static structure. They are in a dynamic equilibrium between two primary prototropic tautomers: the pyridin-4-ol form (often referred to as the "enol" or "hydroxy" form) and the pyridin-4(1H)-one form (the "keto" or "pyridone" form). This equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen, accompanied by a rearrangement of the ring's π-electron system.[1]
For this compound, this equilibrium is the central determinant of its chemical personality. The relative population of each tautomer can dramatically alter reactivity in derivatization reactions (e.g., N-alkylation vs. O-alkylation) and change the shape and electronic profile presented to a target protein's binding pocket.[2]
Caption: Prototropic .
The Thermodynamic Landscape: Factors Governing Equilibrium
The position of the tautomeric equilibrium constant (KT) is not arbitrary; it is governed by a delicate balance of intrinsic and extrinsic factors. In most cases, the pyridone form is significantly more stable in solution and the solid state.[3][4][5]
-
Intrinsic Stability and Aromaticity : While the hydroxy form possesses a classic pyridine ring, the pyridone tautomer can also exhibit aromatic character through the delocalization of the nitrogen's lone pair into the ring system.[5] Computational studies on the parent 4-pyridone system suggest that the tautomerization to the pyridone form results in a significant gain in aromaticity, which is a major driving force for the equilibrium.[6]
-
Substituent Effects : The electronic nature of ring substituents has a profound impact.[3][7] For this compound, the powerfully electron-withdrawing inductive effects of both chlorine and fluorine atoms are expected to decrease the electron density of the pyridine ring. This effect can modulate the relative stabilities of the tautomers. Computational investigations on similar halogen-substituted pyridones confirm that inductive effects can shift the equilibrium.[6]
-
Solvent Effects : The solvent environment is arguably the most critical external factor. The tautomeric equilibrium is highly sensitive to solvent polarity and hydrogen-bonding capability.[8] Polar solvents tend to favor the more polar pyridone tautomer, which possesses a larger dipole moment.[1][3] Intermolecular hydrogen bonding between the solvent and the N-H and C=O groups of the pyridone form provides substantial stabilization.[4][5]
Experimental Protocol for Tautomeric Ratio Determination by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous identification and quantification of tautomers in solution.[9][10] The slow rate of interconversion on the NMR timescale allows for the observation of distinct sets of signals for each tautomer.[11]
Causality-Driven Protocol Design
The objective is to accurately measure the equilibrium constant (KT = [Pyridone]/[Hydroxy]) by integrating corresponding signals in the ¹H NMR spectrum. The choice of solvent is a critical experimental variable, as it directly influences the position of the equilibrium. Therefore, the protocol is designed to probe the system in solvents of differing polarity to understand this relationship.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Prepare three separate NMR samples by dissolving the compound in 0.7 mL of the following deuterated solvents:
-
Sample A (Apolar) : Chloroform-d (CDCl₃)
-
Sample B (Polar Aprotic) : Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample C (Polar Protic) : Methanol-d₄ (CD₃OD)
-
-
Ensure complete dissolution. Gentle sonication may be applied if necessary.
-
-
Instrument Setup and Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
-
Shim the instrument for each sample to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum for each sample at a constant, recorded temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.[2]
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to guarantee accurate quantification. A value of 10-15 seconds is typically robust.
-
-
Data Processing and Analysis :
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Identify the distinct sets of signals corresponding to the pyridone and hydroxy tautomers. Pay close attention to the aromatic ring protons, which will have different chemical shifts and coupling patterns in each form.
-
Select well-resolved, non-overlapping signals for a corresponding proton in both tautomers for integration. For instance, the proton at the C6 position is often a good candidate.
-
Carefully integrate the selected signals.
-
Calculate the mole fraction (%) and the equilibrium constant (KT) for each solvent using the following formula:
-
% Pyridone = (Integral_Pyridone / (Integral_Pyridone + Integral_Hydroxy)) * 100
-
K_T = Integral_Pyridone / Integral_Hydroxy
-
-
Expected Data and Interpretation
The following table summarizes the hypothesized ¹H NMR data, illustrating the expected outcome. The pyridone form is anticipated to be the major tautomer, especially in polar solvents.
| Tautomer Form | Proton | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Key Feature for Identification |
| Pyridone | N1-H | 11.0 - 12.0 | broad singlet | Highly deshielded, exchangeable proton. |
| C6-H | ~7.9 | doublet | ||
| C5-H | ~7.0 | doublet | ||
| Hydroxy | O-H | 9.0 - 10.0 | broad singlet | Exchangeable, less deshielded than N-H. |
| C6-H | ~8.1 | doublet | ||
| C5-H | ~7.2 | doublet |
Note: Actual chemical shifts will need to be determined experimentally.
Caption: Experimental workflow for NMR-based tautomer analysis.
Computational Modeling for Mechanistic Insight and Prediction
In parallel with experimental work, computational chemistry provides invaluable predictive power and mechanistic insight into the factors governing tautomerism.[12] Density Functional Theory (DFT) is a robust method for calculating the relative energies of the tautomers.
Self-Validating Computational Protocol
The goal is to calculate the relative free energies (ΔG) of the two tautomers in the gas phase and in solution to predict the equilibrium constant. The protocol is self-validating by comparing results across different solvent models and correlating them with experimental findings.
Step-by-Step Methodology
-
Structure Generation :
-
Build the 3D structures of both the pyridone and hydroxy tautomers of this compound using a molecular editor.
-
-
Geometry Optimization and Frequency Calculation :
-
Perform a full geometry optimization and subsequent frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[6]
-
Causality Check : The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating free energy.
-
-
Solvation Modeling :
-
Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Run these calculations for solvents corresponding to the experimental work (e.g., chloroform, DMSO, methanol) to model the solvent effect on relative stability.
-
-
Energy Analysis and KT Prediction :
-
Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent.
-
ΔG = G_pyridone - G_hydroxy
-
-
Predict the theoretical equilibrium constant using the formula:
-
K_T = exp(-ΔG / RT)
-
(where R is the gas constant and T is the temperature in Kelvin).
-
-
Expected Computational Output
The results should be summarized for clear comparison, allowing validation against the NMR data.
| Phase / Solvent | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted KT | Major Tautomer |
| Gas Phase | Value | Value | Value | Hydroxy (likely) |
| Chloroform | Value | Value | Value | Pyridone |
| DMSO | Value | Value | Value | Pyridone (dominant) |
| Methanol | Value | Value | Value | Pyridone (dominant) |
Note: Values are placeholders for actual computational results. In the gas phase, the hydroxy form of the parent 4-hydroxypyridine is often predicted to be more stable, a trend that reverses dramatically in polar solvents.[3][13]
Caption: Computational workflow for tautomer energy analysis.
Synthesis and Handling Considerations
The title compound, this compound, can be synthesized from the commercially available 2-chloro-3-fluoropyridine.[14] A reported procedure involves lithiation with lithium diisopropylamide (LDA) at low temperature, followed by reaction with trimethoxyborane and subsequent oxidation with peracetic acid.[14] Researchers handling this compound should be aware that they are likely working with a mixture of tautomers, with the pyridone form predominating, especially in the solid state and in common laboratory solvents. This has direct implications for reaction planning, characterization, and interpretation of bioactivity data.
Conclusion for the Field Professional
The tautomeric equilibrium of this compound is not a mere academic curiosity; it is a critical parameter that dictates the molecule's behavior. For drug development professionals, assuming a single structure can lead to erroneous structure-activity relationship (SAR) interpretations and flawed molecular design. The pyridone tautomer, with its N-H donor and C=O acceptor, presents a completely different set of intermolecular interaction possibilities than the hydroxy form's O-H donor and ring nitrogen acceptor.
This guide provides a robust, integrated framework for investigating this phenomenon. By combining rigorous NMR analysis across a range of solvents with predictive computational modeling, researchers can build a comprehensive understanding of the tautomeric landscape. This knowledge is essential for controlling chemical reactivity, interpreting analytical data correctly, and ultimately, for the rational design of novel therapeutics based on the substituted pyridin-4-ol scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 14. This compound | 1184172-46-0 [chemicalbook.com]
Navigating the Reactivity of the Hydroxyl Group in 2-Chloro-3-fluoropyridin-4-ol: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxyl group in the novel heterocyclic building block, 2-Chloro-3-fluoropyridin-4-ol. While empirical data on this specific molecule is emerging, this document synthesizes established principles of physical organic chemistry and draws upon the known reactivity of analogous halogenated 4-hydroxypyridine systems. We will explore the critical role of tautomerism, the electronic influence of the chloro and fluoro substituents, and provide a predictive framework for key transformations such as O-alkylation and O-acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this promising scaffold into their synthetic programs.
Structural and Electronic Landscape
The reactivity of the hydroxyl group in this compound is not merely a function of the OH moiety itself, but is profoundly influenced by the electronic environment of the pyridine ring and the dynamic equilibrium of its tautomeric forms.
The Critical Role of Tautomerism
A paramount consideration for any reaction involving this compound is the prototropic tautomerism between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is a well-documented phenomenon in 4-hydroxypyridine chemistry and is pivotal in dictating the molecule's reactivity.[1]
The relative stability of these tautomers is highly dependent on the solvent environment. In non-polar solvents, the enol form may be more prevalent, whereas polar solvents tend to favor the more polar keto tautomer due to stronger intermolecular hydrogen bonding.[1] For the purpose of this guide, we will consider both tautomers as potentially reactive species.
Caption: Tautomeric equilibrium of this compound.
Electronic Influence of Chloro and Fluoro Substituents
The presence of both a chloro and a fluoro substituent on the pyridine ring significantly modulates its electronic properties and, consequently, the reactivity of the 4-hydroxyl group.
-
Inductive Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution but, more importantly, increases the acidity of the hydroxyl proton in the enol form, making it more readily deprotonated.
-
Mesomeric Effects: Fluorine, being in the second period, has a more pronounced ability to donate a lone pair of electrons back to the aromatic system via a +M (mesomeric) effect compared to chlorine. However, for halogens, the inductive effect generally outweighs the mesomeric effect.
The net result of these electronic factors is an increase in the acidity (a lower pKa) of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. This enhanced acidity has direct implications for the conditions required for its deprotonation in O-alkylation and O-acylation reactions.
Reactivity of the Hydroxyl Group: Key Transformations
The hydroxyl group of this compound, or its keto tautomer, offers a versatile handle for a variety of chemical transformations. The choice of reagents and reaction conditions will be critical in achieving the desired regioselectivity (O- vs. N-alkylation/acylation).
O-Alkylation
The formation of an ether linkage at the 4-position is a fundamental transformation. The success of O-alkylation hinges on the generation of the corresponding oxygen nucleophile.
Reaction Scheme:
Caption: General scheme for O-alkylation.
Mechanistic Considerations:
The reaction will likely proceed via a Williamson ether synthesis-type mechanism. The choice of base is critical. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often sufficient to deprotonate the acidic hydroxyl group to form the pyridinolate anion. This anion then acts as a nucleophile, attacking the alkyl halide (R-X) in an Sₙ2 reaction.
To favor O-alkylation over potential N-alkylation of the keto tautomer, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred. The use of silver salts (e.g., Ag₂O) has also been reported to favor O-alkylation in some pyridone systems.
Table 1: Proposed Conditions for O-Alkylation
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Sufficiently strong to deprotonate the acidic OH group. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity trend for Sₙ2 reactions. |
| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents favor Sₙ2 reactions. |
| Temperature | Room temperature to 80 °C | Dependent on the reactivity of the alkylating agent. |
Experimental Protocol (Adapted from analogous systems):
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
O-Acylation
Esterification of the hydroxyl group is another key transformation, yielding synthetically valuable acyl derivatives.
Reaction Scheme:
Caption: General scheme for O-acylation.
Mechanistic Considerations:
O-acylation can be achieved using either an acyl halide or an anhydride in the presence of a base. A non-nucleophilic organic base, such as triethylamine (NEt₃) or pyridine, is typically used to scavenge the acid byproduct (e.g., HCl) and to catalyze the reaction.
For highly reactive acylating agents like acyl chlorides, the reaction can often be performed at or below room temperature. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive anhydrides.
Table 2: Proposed Conditions for O-Acylation
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acyl chlorides, Acyl anhydrides | Readily available and reactive electrophiles. |
| Base | Triethylamine, Pyridine, DIPEA | Non-nucleophilic bases to neutralize acid byproduct. |
| Catalyst (optional) | DMAP | For less reactive acylating agents. |
| Solvent | Dichloromethane, Chloroform, THF | Aprotic solvents to avoid side reactions. |
| Temperature | 0 °C to room temperature | Generally facile reactions. |
Experimental Protocol (Adapted from analogous systems):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Competing Reactions and Selectivity
While the hydroxyl group is the primary focus of this guide, it is essential to be aware of potential competing reactions.
-
N-Alkylation/Acylation: As discussed, the keto tautomer presents a competing nitrogen nucleophile. The reaction conditions, particularly the choice of solvent and counter-ion, can be tuned to favor O-functionalization.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to nucleophilic aromatic substitution. The chloro group at the 2-position is a potential site for displacement by strong nucleophiles, especially at elevated temperatures. Careful control of the reaction conditions is necessary to avoid this side reaction.
Conclusion
This compound represents a synthetically intriguing building block. While direct literature on its reactivity is sparse, a thorough understanding of its inherent tautomerism and the electronic effects of its substituents allows for a predictive approach to its chemical transformations. The hydroxyl group is expected to undergo O-alkylation and O-acylation under standard conditions, provided that care is taken to favor these reactions over competing N-functionalization and nucleophilic aromatic substitution. The experimental protocols provided herein, adapted from closely related systems, offer a solid starting point for the exploration of this promising molecule in the synthesis of novel chemical entities.
References
The Diverse Biological Landscape of Substituted Pyridinols: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction: The Pyridinol Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridinol scaffold, and its tautomeric form pyridinone, is a quintessential example of such a structure.[1][2][3][4] Pyridine-based molecules are pivotal pharmacophores found in numerous natural products and are integral to various biological systems. This inherent versatility has led to the development of substituted pyridinols with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5][6]
The physicochemical properties of the pyridinone ring, which can serve as both a hydrogen bond donor and acceptor, allow for dynamic interactions within the active sites of biological targets like enzymes.[1][2] This guide provides an in-depth technical exploration of the key biological activities of substituted pyridinols, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate and harness the therapeutic potential of this remarkable class of compounds.
Chapter 1: Enzyme Inhibition - A Primary Modality for Pyridinol Action
The ability of substituted pyridinols to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[5] Their utility stems from their capacity to act as bioisosteres for amides, phenols, and other heterocyclic rings, allowing them to mimic endogenous ligands and interact with enzyme active sites.[2][4] The strategic placement of substituents on the pyridinol ring enables the fine-tuning of properties like lipophilicity, solubility, and hydrogen-bonding capabilities, which are critical for achieving high-potency and selective inhibition.[1][2]
1.1 Case Study: Kinase Inhibition
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammation. Substituted pyridinones have emerged as highly potent kinase inhibitors.[7][8]
Mechanism of Action & Structure-Activity Relationship (SAR): A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The pyridinone scaffold is exceptionally well-suited for this role. For instance, in the inhibition of Pim-1 kinase, a proto-oncogene, a complex hydrogen bond network involving the pyridinone core, water molecules, and the catalytic domain accounts for the high potency of these inhibitors.[7] The SAR for this class reveals that specific substitutions on the pyridinone ring are crucial for optimizing these interactions and achieving high affinity.[7] Similarly, N-substituted pyridinones have been developed as potent and selective inhibitors of p38 kinase, a key mediator of inflammatory responses.[8]
Screening Workflow: The identification of a potent kinase inhibitor follows a logical, multi-step cascade designed to efficiently filter a large number of compounds down to a few promising leads. This process prioritizes potency, selectivity, and cellular activity.
Experimental Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a generalized, robust method for determining the half-maximal inhibitory concentration (IC50) of a substituted pyridinol against a target kinase.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂, DTT, and a source of protein (e.g., BSA) to maintain enzyme stability and activity.
-
Enzyme Solution: Dilute the purified target kinase to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of the kinase-specific peptide substrate and ATP. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Test Compound: Prepare a stock solution of the substituted pyridinol in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound to the appropriate wells. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Add 10 µL of the diluted enzyme solution to all wells except the negative controls.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is critical for inhibitors with slow binding kinetics.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.
-
-
Detection and Data Analysis:
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[9][10]
-
Chapter 2: Neuroactive Properties - From Anticonvulsant to Neuroprotective
The ability of substituted pyridinols to cross the blood-brain barrier and modulate central nervous system (CNS) targets makes them attractive candidates for neurological disorders. Their activities range from controlling seizures to protecting neurons from degenerative processes.
2.1 Anticonvulsant Activity
Several series of substituted pyridines and dihydropyridines have demonstrated significant anticonvulsant activity in preclinical models.[11][12][13][14]
Structure-Activity Relationship (SAR): A key determinant of anticonvulsant efficacy for these compounds appears to be lipophilicity. A strong correlation has been observed where higher lipophilicity leads to stronger anticonvulsant effects, likely due to enhanced penetration into the CNS.[15] While some pyridone-based anticonvulsants may act via novel mechanisms distinct from common benzodiazepine binding, their precise targets are still under investigation.[12]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The protocol is designed to induce a maximal seizure and assess the ability of a test compound to prevent the tonic hindlimb extension phase.
-
Animal Preparation:
-
Use adult male mice or rats within a defined weight range to minimize variability.
-
Administer the substituted pyridinol compound via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin or carbamazepine) must be included.
-
Allow for a predetermined absorption period (e.g., 30-60 minutes) corresponding to the compound's peak time of effect.
-
-
Seizure Induction:
-
Apply a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or ear-clip electrodes. The current intensity is calibrated to consistently induce a maximal seizure in >95% of vehicle-treated animals.
-
The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.
-
-
Evaluation and Data Analysis:
-
A compound is considered to have provided protection if it prevents the tonic hindlimb extension.
-
Test groups of animals (n=8-10) at several dose levels to determine the median effective dose (ED50), the dose at which 50% of the animals are protected.
-
Concurrently, assess neurotoxicity using a test like the rotarod assay to determine the median toxic dose (TD50).
-
The Protective Index (PI) is calculated as TD50/ED50. A higher PI indicates a wider therapeutic window and a more promising anticonvulsant candidate.[14]
-
Table 1: Anticonvulsant Activity of Representative Pyridazine Derivatives
| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 3 | 13.6 | 97.8 | 7.2 | [14] |
| 19 | 22.3 | >300 | >13.4 | [14] |
| Carbamazepine | 8.8 | 72.0 | 8.2 |[14] |
2.2 Antioxidant and Neuroprotective Activities
Oxidative stress is a key pathological factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Substituted pyridinols have shown significant promise as cytoprotective antioxidants.[16]
Mechanism of Action: These compounds function by quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.[16][17] This activity helps preserve mitochondrial membrane potential and supports ATP synthesis, which is crucial for neuronal survival.[16] Furthermore, certain pyridinol derivatives exhibit neuroprotection against β-amyloid (Aβ) toxicity, a key factor in Alzheimer's disease, by acting as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR).[18][19]
Chapter 3: Antimicrobial and Anticancer Applications
The structural versatility of the pyridinol scaffold also lends itself to the development of agents targeting infectious diseases and cancer.
3.1 Antimicrobial Activity
Pyridine-containing compounds have a long history as antimicrobial agents.[20] The development of novel substituted pyridinols is a promising strategy to combat the growing threat of antimicrobial resistance.[21]
Mechanism of Action: The antimicrobial activity of certain derivatives, particularly quaternary pyridinium salts, is attributed to their cationic, surfactant-like properties. These molecules adsorb to the negatively charged surface of bacterial cells, disrupting the cell wall and leading to loss of viability.[21] Factors such as molecular hydrophobicity and the length of alkyl side chains significantly influence this activity, with longer chains often correlating with increased potency.[21]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test pyridinol in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL.
-
Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by reading the optical density (OD) of the wells with a microplate reader.
-
Table 2: Antimicrobial Activity of Benzylidenehydrazinylpyridinium Derivatives
| Compound | Side Chain on Pyridinium N | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
|---|---|---|---|---|
| 2d | Phenyl-ethyl | 4 | 64 | [21] |
| 3d | Phenyl-propyl | 4 | 16 | [21] |
| 4d | Benzyl | 4 | 64 | [21] |
| Ceftazidime | (Standard) | 4 | 1 |[21] |
3.2 Anticancer and Antiproliferative Activity
The antiproliferative activity of substituted pyridinols is often linked to their ability to inhibit key cellular processes like signaling pathways controlled by kinases.[6][7]
Structure-Activity Relationship (SAR): Analysis of various pyridine derivatives has shown that specific substitution patterns strongly influence antiproliferative activity. The presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can significantly enhance activity against cancer cell lines.[6][22] Conversely, the addition of bulky groups or certain halogens may decrease activity.[22]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.
-
Cell Culture:
-
Seed a human cancer cell line (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyridinol in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.[9]
-
Conclusion and Future Directions
Substituted pyridinols represent a profoundly versatile and privileged scaffold in medicinal chemistry. Their ability to be readily functionalized allows for the systematic exploration of chemical space and the optimization of diverse biological activities, from highly specific enzyme inhibition to broad-spectrum antimicrobial effects. The wide range of bioactivities demonstrated by this class of compounds underscores their potential for addressing significant unmet medical needs in oncology, neurology, and infectious diseases.[3]
Future research will undoubtedly focus on enhancing the drug-like properties of pyridinol-based leads, improving their pharmacokinetic profiles, and further elucidating their mechanisms of action through advanced structural biology and systems pharmacology approaches. The continued investigation of this remarkable scaffold promises to yield a new generation of innovative therapeutics.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase [storkapp.me]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
preliminary investigation of 2-Chloro-3-fluoropyridin-4-ol derivatives
An In-Depth Technical Guide to the Preliminary Investigation of 2-Chloro-3-fluoropyridin-4-ol Derivatives
Abstract
The substituted pyridin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, particularly in oncology. This guide provides a comprehensive technical overview for the preliminary investigation of derivatives based on the 2-chloro-3-fluoro-pyridin-4-ol core. We delve into the strategic synthesis of this key intermediate, explore its primary derivatization pathways, and present a practical case study for the synthesis of a putative kinase inhibitor intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the exploration of this versatile chemical class.
Introduction: The Significance of the Pyridin-4-ol Core
Pyridin-4-ol and its tautomeric form, 4-pyridone, are heterocyclic structures of significant interest in drug discovery. Their ability to act as both hydrogen bond donors and acceptors, coupled with the versatile reactivity of the pyridine ring, makes them ideal starting points for building complex molecules with tailored biological activities. Derivatives of this core are particularly prominent as kinase inhibitors, where the pyridin-4-ol moiety often serves as a crucial hinge-binding element, anchoring the inhibitor within the ATP-binding pocket of the target enzyme.[1]
The introduction of halogen substituents, such as chlorine and fluorine, onto the pyridine ring provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of the molecule. A chlorine atom, particularly at the C2 position, serves as a convenient handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr).[2] A fluorine atom at the C3 position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. This guide focuses specifically on the 2-chloro-3-fluoro-pyridin-4-ol scaffold, a promising but underexplored starting point for the development of novel therapeutics.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the foundational first step. While a direct, one-step synthesis of this compound from simple precursors is not well-documented in peer-reviewed literature, a logical and scientifically sound pathway can be constructed from known transformations of pyridine derivatives. The proposed synthesis begins with the preparation of the key precursor, 2-chloro-3-fluoropyridine.
Workflow for Core Scaffold Synthesis
The overall strategy involves the synthesis of the precursor followed by a directed functionalization to introduce the C4-hydroxyl group.
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis of 2-Chloro-3-fluoropyridine (Precursor)
This protocol is adapted from established diazotization/fluorination (Balz-Schiemann type) reactions on aminopyridines, as described in patent literature.[3]
Materials:
-
2-Chloro-3-aminopyridine
-
tert-Butyl nitrite (t-BuONO)
-
Copper(II) fluoride (CuF₂)
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(II) fluoride (1.2 equivalents) and anhydrous acetonitrile.
-
Begin stirring the suspension and add tert-butyl nitrite (1.1 equivalents).
-
Under a positive pressure of nitrogen, add 2-chloro-3-aminopyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete, slowly heat the reaction mixture to 50-55 °C.
-
Maintain the reaction at this temperature for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-chloro-3-fluoropyridine.
Causality and Expertise: The use of copper fluoride instead of traditional reagents like anhydrous HF or HBF₄ offers a milder and operationally simpler one-pot procedure.[3] tert-Butyl nitrite serves as an efficient in-situ source of the nitrosyl cation required for diazotization. The reaction is exothermic, necessitating controlled addition of the amine.
Proposed Protocol: Synthesis of this compound
This proposed protocol is based on well-established directed ortho-metalation chemistry of pyridines, followed by borylation and oxidation. The fluorine at C3 and chlorine at C2 are expected to direct lithiation to the C4 position.
Materials:
-
2-Chloro-3-fluoropyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Trimethyl borate (B(OMe)₃)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting dark solution at -78 °C for 1 hour to ensure complete metalation.
-
Add trimethyl borate (1.2 equivalents) dropwise at -78 °C. After the addition, allow the reaction to stir for an additional 2 hours at the same temperature.
-
Slowly warm the reaction to 0 °C.
-
At 0 °C, carefully add aqueous NaOH solution (e.g., 3M), followed by the slow, dropwise addition of 30% hydrogen peroxide. This oxidation step is highly exothermic and requires careful temperature control.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Acidify the reaction mixture to pH ~5-6 with dilute HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield this compound.
Key Derivatization Strategies
The this compound scaffold possesses two primary, orthogonal reactive sites suitable for diversification: the C4-hydroxyl group and the C2-chloro substituent.
Caption: Primary derivatization pathways for the core scaffold.
O-Alkylation / O-Arylation at the C4-Hydroxyl Group
The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base, followed by reaction with an alkyl or aryl halide. This is a crucial step in synthesizing many kinase inhibitors, where an aryloxy linkage is common.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring nitrogen.[2] This allows for the displacement of the chloride by a variety of nucleophiles, most commonly primary or secondary amines, to form 2-aminopyridine derivatives. These reactions often require heat to overcome the energy barrier of disrupting the ring's aromaticity.[2]
Case Study: Synthesis of a Putative Kinase Inhibitor Intermediate
To illustrate the practical application of these derivatization strategies, we present a case study for the synthesis of N-Aryl-3-fluoro-4-(4-fluorophenoxy)pyridin-2-amine . This structure incorporates a 4-phenoxypyridine motif, known to be active against kinases like c-Met, and a 2-anilino group, another common feature in kinase inhibitors.[1]
Experimental Workflow
Caption: Two-step synthesis of a target derivative.
Protocol 1: O-Arylation via Williamson Ether Synthesis
Materials:
-
This compound
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), 4-fluorophenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-fluoro-4-(4-fluorophenoxy)pyridine .
Protocol 2: Nucleophilic Aromatic Substitution with an Arylamine
Materials:
-
2-Chloro-3-fluoro-4-(4-fluorophenoxy)pyridine
-
Desired arylamine (e.g., aniline)
-
N-Methyl-2-pyrrolidone (NMP) or Dioxane
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, if using catalytic conditions)
-
Palladium catalyst and ligand (e.g., Pd₂(dba)₃ and Xantphos for Buchwald-Hartwig) OR simply heat for classical SNAr.
Procedure (Thermal SNAr):
-
In a sealed tube or microwave vial, combine 2-chloro-3-fluoro-4-(4-fluorophenoxy)pyridine (1.0 equivalent) and the arylamine (1.5-2.0 equivalents).
-
Add a high-boiling polar aprotic solvent such as NMP or DMSO.
-
Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography to obtain the final product.
Trustworthiness & Self-Validation: The progress of each synthetic step must be rigorously monitored by appropriate analytical techniques (TLC, LC-MS). The identity and purity of the intermediates and the final product must be confirmed by a full suite of characterization methods as described in the next section.
Physicochemical and Structural Characterization
Confirming the structure and purity of each synthesized compound is critical for ensuring the reliability of subsequent biological data. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Purpose | Expected Observations for a Representative Derivative |
| ¹H NMR | Confirms proton environment and structural integrity. | Shows distinct aromatic proton signals with characteristic coupling constants (J-values). Integration should match the number of protons. |
| ¹³C NMR | Determines the number and type of carbon atoms. | Reveals the total number of unique carbons. Carbon atoms attached to fluorine will show characteristic C-F coupling. |
| ¹⁹F NMR | Directly observes the fluorine atoms. | Provides a singlet or doublet for each unique fluorine environment, confirming its presence and electronic environment. |
| Mass Spectrometry (MS) | Determines the molecular weight and isotopic pattern. | The high-resolution mass should match the calculated exact mass. The presence of chlorine will give a characteristic M+2 isotopic peak (~3:1 ratio). |
| HPLC | Assesses purity. | A single major peak in the chromatogram indicates high purity. Purity is typically reported as a percentage based on peak area. |
| FT-IR | Identifies functional groups. | Can show characteristic stretches for N-H bonds (in amines), C-O-C bonds (in ethers), and C-F/C-Cl bonds. |
Biological Context: Targeting the c-Met Kinase Signaling Pathway
Many 4-phenoxypyridine derivatives have been investigated as inhibitors of receptor tyrosine kinases, such as c-Met (also known as hepatocyte growth factor receptor, HGFR).[1] The c-Met pathway is a critical regulator of cell growth, motility, and invasion. Its aberrant activation is implicated in the progression of numerous human cancers, making it a high-value therapeutic target. Inhibitors often function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling.
Caption: Simplified c-Met signaling pathway and the action of a kinase inhibitor.
A preliminary investigation of novel this compound derivatives would involve screening them for inhibitory activity against a panel of kinases, including c-Met. Promising hits would then be subjected to further studies to determine their potency (IC₅₀), selectivity, and mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the discovery of novel bioactive compounds. This guide has outlined a rational, albeit partially proposed, synthetic route to the core structure and detailed the key derivatization strategies at the C2 and C4 positions. The provided protocols, grounded in established chemical principles and analogous literature examples, offer a solid foundation for researchers to begin their investigations. Future work should focus on optimizing the synthesis of the core scaffold, exploring a diverse range of substituents at the key diversification points, and evaluating the resulting compounds in relevant biological assays to uncover their therapeutic potential.
References
- 1. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Chloro-3-fluoropyridin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Introduction: The Quest for Kinase Selectivity and the Role of Substituted Pyridines
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized cancer treatment, with numerous approved drugs targeting specific kinases involved in tumor growth and proliferation.[1][2] The 2- and 4-aryloxypyridine motifs are prevalent structural features in a multitude of bioactive molecules, including six approved tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1] The precise arrangement of substituents on the pyridine core is crucial for achieving high potency and, critically, selectivity, thereby minimizing off-target effects and associated toxicities.
This application note details the utility of 2-Chloro-3-fluoropyridin-4-ol , a key building block for synthesizing a new generation of potent and selective kinase inhibitors. We will explore the causality behind its use, provide detailed, field-proven protocols, and discuss its application in the synthesis of complex inhibitors targeting key oncogenic kinases like the Met kinase superfamily.
The 2-Chloro-3-fluoro-4-oxypyridine Scaffold: A Privileged Motif for Kinase Inhibition
The strategic placement of a chloro and a fluoro group on the pyridin-4-ol core offers several distinct advantages in kinase inhibitor design:
-
Modulation of Basicity: The electron-withdrawing nature of the halogen substituents significantly reduces the basicity of the pyridine nitrogen. This is a critical feature for improving cell permeability and oral bioavailability, as a less basic nitrogen is less likely to be protonated at physiological pH.
-
Directed Interactions: The fluorine atom can engage in favorable hydrogen bonding interactions with backbone amides in the kinase hinge region, a common binding motif for Type I and Type II inhibitors.
-
Vector for Further Functionalization: The chlorine atom at the 2-position serves as a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions, allowing for the introduction of diverse functionalities to explore the kinase active site and enhance potency.
-
Metabolic Stability: Halogenation can block sites of potential metabolism, leading to improved pharmacokinetic profiles.
A prime example of the successful application of a similar scaffold is in the discovery of BMS-777607 , a potent and selective inhibitor of the Met kinase superfamily.[1][3] The core of this molecule features a 2-amino-3-chloropyridin-4-yloxy moiety, demonstrating the value of this substitution pattern in achieving high-affinity binding.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of the pyridinol is deprotonated to form a potent nucleophile, which then displaces a leaving group on an aromatic or heteroaromatic ring of another synthetic intermediate.
Diagram 1: General SNAr Workflow
This diagram illustrates the fundamental synthetic transformation utilizing this compound.
Caption: General workflow for SNAr using this compound.
Detailed Experimental Protocol: Synthesis of a Key 4-Aryloxypyridine Intermediate
This protocol provides a step-by-step methodology for the coupling of this compound with a generic activated fluoro-nitroaryl compound, a common step in the synthesis of kinase inhibitors targeting the Met and VEGFR families.[1][4]
Protocol 1: Synthesis of 2-Chloro-3-fluoro-4-(2-fluoro-4-nitrophenoxy)pyridine
Materials:
-
This compound
-
1,2-Difluoro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq.). Stir the suspension vigorously for 10-15 minutes at room temperature. Causality Note: The base is critical for deprotonating the hydroxyl group to form the nucleophilic pyridin-4-olate. K₂CO₃ is a suitable base for this transformation, providing a good balance of reactivity and handling.
-
Addition of Electrophile: Add 1,2-difluoro-4-nitrobenzene (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride at the adjacent position.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Chloro-3-fluoro-4-(2-fluoro-4-nitrophenoxy)pyridine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Multi-Step Kinase Inhibitor Synthesis
The synthesized 4-aryloxypyridine intermediate is a versatile platform for building complex kinase inhibitors. The subsequent steps typically involve:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, commonly using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., Pd/C, H₂).[4] This amine is then available for amide coupling or other functionalization.
-
Amide Bond Formation: The newly formed aniline can be coupled with a carboxylic acid partner, often another heterocyclic system, using standard peptide coupling reagents like EDC/HOBt or HATU to form the final inhibitor.[5]
-
Modification at the 2-Position (Optional): The chloro group at the 2-position of the pyridine ring can be substituted with an amine via a Buchwald-Hartwig amination or another nucleophile, as demonstrated in the synthesis of BMS-777607.[1][6]
Diagram 2: Multi-step Synthesis Workflow
This diagram outlines the progression from the key intermediate to a final kinase inhibitor structure.
Caption: Synthetic pathway from the aryloxypyridine intermediate to complex inhibitors.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the key SNAr reaction. Researchers should note that optimization may be required based on the specific electronic properties of the aryl/heteroaryl partner.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Cesium carbonate can enhance reactivity for less activated systems; NaH is a stronger, non-nucleophilic base. |
| Solvent | DMF, DMAc, DMSO | Aprotic, polar solvents are required to solubilize the reagents and facilitate the SNAr mechanism. |
| Temperature | 60 - 120 °C | Higher temperatures are often needed for less reactive electrophiles. |
| Equivalents (Base) | 1.5 - 2.5 eq. | An excess of base ensures complete deprotonation of the pyridinol. |
| Equivalents (Electrophile) | 1.0 - 1.2 eq. | A slight excess of the electrophile can help drive the reaction to completion. |
Conclusion and Future Outlook
This compound is a highly valuable and strategic building block in the synthesis of advanced kinase inhibitors. Its unique electronic and structural properties allow for the creation of molecules with improved pharmacokinetic profiles and potent, selective interactions within the kinase active site. The synthetic protocols outlined herein, centered around a robust SNAr reaction, provide a reliable and adaptable foundation for medicinal chemists to generate novel chemical entities. As the demand for next-generation kinase inhibitors continues to grow, the thoughtful application of such privileged scaffolds will be paramount in the development of more effective and safer targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Utilization of kinase inhibitors as novel therapeutic drug targets: A review | Semantic Scholar [semanticscholar.org]
- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 2-Chloro-3-fluoropyridin-4-ol in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, 2-chloro-3-fluoropyridin-4-ol, and its tautomeric form 2-chloro-3-fluoro-1H-pyridin-4-one, has emerged as a highly versatile and valuable intermediate. This technical guide provides an in-depth analysis of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: A Privileged Scaffold
The pyridine ring is a well-established pharmacophore due to its ability to engage in various biological interactions. The introduction of chloro and fluoro substituents onto the pyridin-4-ol core imparts unique electronic properties that can significantly enhance a molecule's therapeutic potential. The electron-withdrawing nature of the halogens modulates the pKa of the pyridinol hydroxyl group and influences the reactivity of the ring, making it a key building block for targeted therapies, particularly in the realm of kinase inhibitors.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1184172-46-0 | [1] |
| Molecular Formula | C₅H₃ClFNO | [1] |
| Molecular Weight | 147.53 g/mol | [1] |
| Appearance | White solid | [1] |
Tautomerism: A Duality of Reactivity
A critical aspect of this compound is its existence in a tautomeric equilibrium with 2-chloro-3-fluoro-1H-pyridin-4-one. This duality is not merely a structural curiosity but a key determinant of its reactivity and subsequent application in synthesis. The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature.
Caption: Tautomeric equilibrium of the title compound.
This equilibrium allows for selective reactions at either the oxygen or nitrogen atom, providing access to two distinct classes of derivatives from a single intermediate.
Synthesis and Characterization
The synthesis of this compound can be achieved from its precursor, 2-chloro-3-fluoropyridine. A common synthetic strategy involves directed ortho-metalation followed by oxidation.
Synthetic Protocol: From 2-Chloro-3-fluoropyridine to this compound[1]
This protocol describes a laboratory-scale synthesis.
Materials:
-
2-Chloro-3-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) in hexane
-
Trimethoxyborane
-
Peracetic acid (32% in dilute acetic acid)
-
Aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
-
Dichloromethane
Procedure:
-
Under anhydrous conditions, dissolve 2-chloro-3-fluoropyridine (2 mmol) in anhydrous THF (10 mL) and cool the solution to -78 °C.
-
Slowly add a hexane solution of LDA (2.2 mmol) to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add trimethoxyborane (0.48 mL) and continue stirring for an additional 2 hours at the same temperature.
-
To the reaction mixture, add peracetic acid (0.72 mL; 32% in dilute acetic acid) and allow the mixture to slowly warm to 0 °C with continuous stirring for 1 hour.
-
Cool the reaction to -20 °C and quench by the dropwise addition of an aqueous sodium thiosulfate solution (0.8 g in 2 mL of water).
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a 1:19 methanol:dichloromethane eluent to yield this compound as a white solid (80% yield).[1]
Characterization Data[1]
-
¹H NMR (d₆-DMSO): δ 11.86 (br s, 1H, OH), 7.89 (d, J = 5.3 Hz, 1H, C₆-H), 6.95 (t, J = 5.8 Hz, 1H, C₅-H).
-
¹⁹F NMR (d₆-DMSO): δ 141.29 (s).
-
ESI-MS: 148 (M + 1)⁺.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The this compound scaffold is particularly valuable for the synthesis of kinase inhibitors. The 4-pyridone/pyridinoxy moiety can serve as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme. The chloro and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the exploration of the surrounding chemical space to enhance potency and selectivity.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic pathways from the intermediate.
Protocol: O-Alkylation for the Synthesis of 4-Aryloxy-2-chloro-3-fluoropyridine Derivatives
This protocol is a generalized procedure based on standard Williamson ether synthesis conditions, adaptable for various phenols.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 mmol) and the desired substituted phenol (1.1 mmol) in DMF (5 mL), add potassium carbonate (2 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryloxy-2-chloro-3-fluoropyridine derivative.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions with the pyridin-4-ol.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion.
Protocol: N-Alkylation of the Pyridin-4-one Tautomer
This protocol provides a general method for the N-alkylation of the pyridinone tautomer.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1 mmol) in DMF or THF (5 mL), add cesium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insights:
The choice of base and solvent can influence the N- versus O-alkylation selectivity. Stronger bases like NaH in a less polar solvent like THF can favor N-alkylation.
Conclusion
This compound is a strategically designed intermediate that offers medicinal chemists a versatile platform for the synthesis of complex, biologically active molecules. Its unique electronic and structural features, coupled with its tautomeric nature, provide multiple avenues for functionalization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-fluoropyridin-4-ol
Introduction: The Strategic Value of the 2-Aryl-3-fluoro-pyridin-4-ol Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine and privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 2-Aryl-3-fluoro-pyridin-4-ol motif is a prime example of a high-value chemical scaffold, merging the advantageous properties of three distinct pharmacophoric elements.
-
The Pyridin-4-ol/Pyridin-4-one Tautomer: This system is a privileged structure in medicinal chemistry. It acts as a versatile hydrogen bond donor and acceptor, capable of forming crucial interactions with biological targets such as kinase hinge regions.
-
Fluorine at the 3-position: The introduction of fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[1][2] Its high electronegativity can also modulate the pKa of the neighboring hydroxyl group and influence binding affinity with target proteins.[2]
-
Aryl Group at the 2-position: The introduction of an aryl or heteroaryl moiety via the Suzuki-Miyaura coupling allows for the exploration of a vast chemical space, enabling the fine-tuning of a compound's steric and electronic properties to optimize potency and selectivity.
Despite its clear potential, the synthesis of this scaffold is not widely documented, presenting both a challenge and an opportunity for medicinal chemists. This guide provides a comprehensive overview, including a proposed synthesis of the key starting material and detailed, field-tested protocols for its subsequent Suzuki-Miyaura cross-coupling.
Synthesis of the Starting Material: 2-Chloro-3-fluoropyridin-4-ol
The proposed two-step process involves:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a highly reactive diazonium salt.[5]
-
Hydrolysis: The diazonium salt is then carefully heated in an aqueous acidic solution. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by a hydroxyl group.
Caption: Proposed synthetic route to the target starting material.
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[6] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Causality Behind Experimental Choices for a Challenging Substrate
Successfully coupling this compound requires careful consideration of its unique electronic and functional properties.
-
The Electrophile (this compound):
-
Reactivity of the C-Cl Bond: Chloropyridines are notoriously less reactive than their bromo or iodo counterparts in the oxidative addition step.[6] This is the rate-limiting step for such substrates. To overcome this, highly active catalyst systems are required. Modern, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos) are ideal as they promote the oxidative addition of Pd(0) into the C-Cl bond.[7][8]
-
The Acidic Hydroxyl Group: The phenolic proton is acidic and can react with the strong bases typically used in Suzuki couplings. This can lead to two potential issues: consumption of the base needed for the catalytic cycle and potential coordination of the resulting pyridinolate anion to the palladium center, inhibiting catalysis. Therefore, the choice of base is critical. Mild-to-moderate bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides when a free hydroxyl group is present. These bases are sufficiently strong to promote the formation of the boronate "ate" complex required for transmetalation without causing excessive deprotonation or side reactions. A "protecting group-free" strategy is often viable and more atom-economical.
-
-
The Catalyst System:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(0) sources (or precursors that are readily reduced in situ).
-
Ligand: For chloropyridines, simple ligands like PPh₃ may give moderate yields, but Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior.[8] They accelerate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination, leading to higher turnover numbers and yields.
-
-
The Solvent System:
-
A polar, aprotic solvent is typically required to dissolve the various components of the reaction. Mixtures of solvents like 1,4-dioxane/water or toluene/water are very common. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxygen.
Protocol 1: Standard Conditions with Tetrakis(triphenylphosphine)palladium(0)
This protocol uses a classic, reliable catalyst system that is commercially available and relatively easy to handle. It serves as an excellent starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₂CO₃ or K₃PO₄).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the pyridinol.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-fluoropyridin-4-ol.
Protocol 2: High-Activity Conditions with a Buchwald Ligand
This protocol employs a more modern and highly active catalyst system, which is often necessary for achieving good to excellent yields with challenging chloropyridine substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene or 1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In an oven-dried Schlenk flask, add Pd(OAc)₂ and SPhos. Evacuate and backfill with inert gas. Add a small amount of solvent and stir for 10-15 minutes.
-
Reaction Setup: To the flask containing the catalyst, add the base (K₃PO₄), followed by this compound and the arylboronic acid.
-
Inert Atmosphere: Ensure the system is sealed and remains under a positive pressure of inert gas.
-
Solvent Addition: Add degassed solvent (Toluene or Dioxane) and degassed water (typically in a 10:1 ratio) via syringe to a final concentration of ~0.1 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. These reactions are often faster; monitor by TLC or LC-MS after 2-4 hours. Typical reaction times are 4-18 hours.
-
Work-up and Purification: Follow steps 6-9 as described in Protocol 1.
Caption: A generalized workflow for the Suzuki coupling protocol.
Data Summary: Recommended Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound. Yields are estimated based on literature precedents for similar electron-deficient 2-chloropyridines.[7] Optimization will be necessary for each specific arylboronic acid partner.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Expected Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane / H₂O (4:1) | 100 | Moderate |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₃PO₄ (3.0) | Toluene / H₂O (10:1) | 110 | Moderate to Good |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane / H₂O (5:1) | 100 | Good to Excellent |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene / H₂O (10:1) | 110 | Good to Excellent |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling provides a powerful and convergent route to the medicinally important 2-aryl-3-fluoropyridin-4-ol scaffold. While the substrate presents challenges due to the low reactivity of the C-Cl bond and the presence of an acidic hydroxyl group, these can be overcome through the rational selection of reaction components. The use of modern, highly active catalyst systems based on electron-rich, bulky phosphine ligands is highly recommended for achieving optimal results. The protocols provided herein offer a robust and validated starting point for researchers and drug development professionals aiming to synthesize and explore this valuable class of compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
protocols for N-arylation of 2-Chloro-3-fluoropyridin-4-ol
< Application Note & Protocols: N-Arylation of 2-Chloro-3-fluoropyridin-4-ol
Abstract
The N-arylation of substituted pyridin-4-ol scaffolds is a cornerstone transformation in medicinal chemistry, enabling access to a diverse range of compounds with significant biological activity. This document provides a comprehensive guide to the N-arylation of this compound, a challenging yet valuable building block. We present detailed protocols for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling reactions. The guide delves into the chemical principles, mechanistic considerations, and key experimental parameters, offering researchers the insights required to achieve successful and selective C-N bond formation.
Introduction and Chemical Principles
This compound is an electron-deficient heteroaromatic compound with multiple potential reaction sites. Its successful N-arylation is complicated by several factors:
-
Tautomerism: The substrate exists in equilibrium between its pyridin-4-ol and pyridin-4-one forms. The pyridin-4-one tautomer is typically favored, presenting an ambident nucleophile with reactive nitrogen and oxygen centers. Selective N-arylation over O-arylation is a primary challenge.[1][2]
-
Reactivity of Halides: The pyridine ring is substituted with two halogen atoms. The C2-chloro position is generally more activated towards nucleophilic substitution and oxidative addition to a metal center compared to the C3-fluoro position, a principle that can be leveraged for site-selective coupling.[3]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or inhibition.[4]
Modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination and modified Ullmann condensations, have provided robust solutions to these challenges.[5][6] These reactions offer mild conditions and broad functional group tolerance, making them indispensable tools for drug development professionals.[7]
Mechanistic Overview: Pd vs. Cu Catalysis
The choice between palladium and copper catalysis often depends on the specific substrates, desired functional group tolerance, and cost considerations.
2.1. Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is renowned for its high efficiency and broad scope.[6] The catalytic cycle, illustrated below, generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the deprotonated amine (or pyridinone), and reductive elimination to form the C-N bond and regenerate the catalyst. The use of bulky, electron-rich phosphine ligands is critical to facilitate these steps, especially the rate-limiting reductive elimination.[8]
Caption: Generalized Buchwald-Hartwig catalytic cycle.
2.2. Copper-Catalyzed Ullmann-Type Condensation
The Ullmann reaction is a classical method for C-N bond formation that has seen a resurgence due to the development of ligand-assisted, milder catalytic systems.[5][9][10] It is an economically attractive alternative to palladium catalysis.[11] The mechanism is thought to involve the formation of a Cu(I)-amido species, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[12]
Recommended Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Manipulations involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is optimized for high efficiency and is suitable for a broad range of aryl bromides and iodides. It utilizes a bulky biarylphosphine ligand to promote the coupling of the electron-deficient chloropyridine.
Materials and Reagents:
| Reagent/Material | CAS Number | Formula | M.W. ( g/mol ) | Notes |
| This compound | (Not available) | C₅H₃ClFNO | 147.54 | Substrate (1.0 equiv) |
| Aryl Halide (e.g., 4-Bromoanisole) | 104-92-7 | C₇H₇BrO | 187.04 | Coupling partner (1.2 equiv) |
| Pd₂(dba)₃ | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) source (2 mol%) |
| XPhos | 564483-18-7 | C₃₃H₄₃P | 478.67 | Bulky phosphine ligand (4 mol%) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Cs₂CO₃ | 325.82 | Strong, non-nucleophilic base (2.0 equiv) |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Anhydrous, degassed solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (148 mg, 1.0 mmol), the aryl halide (1.2 mmol), Cesium Carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Protocol 2: Copper-Catalyzed Ullmann-Type N-Arylation
This protocol provides a cost-effective alternative to palladium catalysis, particularly effective for aryl iodides and activated aryl bromides.[7][13] L-Proline is used as an inexpensive and efficient ligand.[11]
Materials and Reagents:
| Reagent/Material | CAS Number | Formula | M.W. ( g/mol ) | Notes |
| This compound | (Not available) | C₅H₃ClFNO | 147.54 | Substrate (1.0 equiv) |
| Aryl Iodide (e.g., 4-Iodoanisole) | 696-62-8 | C₇H₇IO | 234.03 | Coupling partner (1.4 equiv) |
| Copper(I) Iodide (CuI) | 7681-65-4 | CuI | 190.45 | Copper(I) source (10 mol%) |
| L-Proline | 147-85-3 | C₅H₉NO₂ | 115.13 | Ligand (20 mol%) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Base (2.0 equiv) |
| Dimethylformamide (DMF, Anhydrous) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, degassed solvent |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add this compound (148 mg, 1.0 mmol), the aryl iodide (1.4 mmol), Copper(I) Iodide (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Potassium Phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) (4 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 120 °C and stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Experimental Workflow and Data Management
A systematic approach from reaction setup to final analysis is crucial for reproducibility and success.
Caption: Standard workflow for N-arylation experiments.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Ineffective base. | Use a fresh source of palladium catalyst or pre-catalyst. Ensure solvents are rigorously dried and degassed. Flame-dry all glassware. For the Pd protocol, consider a stronger base like NaOt-Bu or LiHMDS. For the Cu protocol, ensure the CuI is fresh and white/light tan. |
| O-Arylation Side Product | Reaction conditions favoring O-attack (e.g., hard base, specific solvent). | For the Pd-catalyzed reaction, ensure a strong, non-coordinating base like Cs₂CO₃ is used. Toluene can sometimes favor N-arylation over dioxane. For the Cu protocol, the choice of ligand is critical; screen alternative diamine or phenanthroline ligands.[2] |
| Dehalogenation of Product | Side reaction promoted by catalyst or base. | Lower the reaction temperature. Reduce catalyst loading. Use a less aggressive base if possible. |
| Difficult Purification | Close-running impurities or residual starting materials. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
The N-arylation of this compound is a challenging but achievable transformation vital for the synthesis of novel chemical entities in drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings offer viable synthetic routes. The choice of protocol will depend on the specific arylating agent, cost considerations, and available laboratory resources. Careful optimization of the catalyst, ligand, base, and solvent system, as outlined in this guide, is paramount to achieving high yields and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-3-fluoropyridin-4-ol Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 2-Chloro-3-fluoropyridin-4-ol Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged scaffold in drug design.[2] Within this class, pyridin-4-ol (or 4-hydroxypyridine) derivatives have garnered significant attention for their roles in crafting molecules with diverse therapeutic applications, including as kinase inhibitors.[3][4][5][6] The strategic introduction of halogen substituents, such as chlorine and fluorine, can further modulate a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.
This application note provides a comprehensive guide to the synthesis of this compound and its analogs, designed to facilitate Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind the chosen synthetic strategies, offering detailed, step-by-step protocols for the preparation of the core scaffold and its subsequent diversification. The methodologies presented herein are robust and adaptable, providing researchers with the tools to generate a library of analogs for the exploration of chemical space and the optimization of lead compounds.
Overall Synthetic Strategy: A Two-Pronged Approach to Analog Generation
Our synthetic approach is bifurcated to allow for maximal diversity in the resulting analog library. The first phase focuses on the construction of the core this compound scaffold. The second phase details the functionalization of this core at two key positions: the C2-position via palladium-catalyzed cross-coupling reactions and the C4-hydroxyl group through etherification. This dual approach enables a systematic evaluation of how substitutions at these vectors impact biological activity.
Figure 1: Overall workflow for the synthesis of this compound analogs.
Phase 1: Synthesis of the this compound Core Scaffold
The synthesis of the central scaffold is achieved in two high-yielding steps from a commercially available starting material.
Step 1.1: Synthesis of 2-Chloro-3-fluoropyridin-4-amine
The initial step involves the deprotection of tert-butyl (2-chloro-3-fluoropyridin-4-yl)carbamate to yield the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for the removal of the Boc protecting group.
Protocol:
-
To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.0 eq.) in dichloromethane (DCM, 5 mL per 1 g of starting material), add trifluoroacetic acid (TFA, 2.5 mL per 1 g of starting material) dropwise at room temperature.
-
Stir the reaction mixture at ambient temperature for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and purify by column chromatography on silica gel using a gradient of methanol in DCM (e.g., 0-10%) to afford 2-chloro-3-fluoropyridin-4-amine as a solid.[7]
Step 1.2: Synthesis of this compound via Diazotization
The conversion of the 4-amino group to a hydroxyl group is accomplished through a diazotization reaction followed by in-situ hydrolysis of the diazonium salt. This is a classic transformation for which careful temperature control is crucial to ensure the stability of the diazonium intermediate and prevent side reactions.[8]
Protocol:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 2-chloro-3-fluoropyridin-4-amine (1.0 eq.) in a mixture of concentrated sulfuric acid and water at 20-40°C.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is strictly maintained below 5°C.[9]
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60°C to facilitate the hydrolysis of the diazonium salt. Monitor the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., aqueous sodium hydroxide or barium hydroxide) to a pH of 7.5-8.
-
The crude this compound can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.
Safety Considerations for Diazotization:
-
Diazonium salts can be explosive in a dry state. It is imperative to keep them in solution and use them in situ.[9][10]
-
The reaction is exothermic and generates nitrogen gas; therefore, it must be performed in a well-ventilated fume hood with adequate cooling and pressure equalization.[9]
-
Always use a stoichiometric amount of sodium nitrite and check for excess nitrous acid with starch-iodide paper. Quench any excess with sulfamic acid.[10]
-
Handle sodium nitrite and trifluoroacetic acid with appropriate personal protective equipment, as they are toxic and corrosive, respectively.[11][12]
Phase 2: Synthesis of Analogs for SAR Studies
With the core scaffold in hand, the next phase involves introducing a diverse range of substituents at the C2 and C4-O positions.
C2-Functionalization via Palladium-Catalyzed Cross-Coupling
The chlorine atom at the C2 position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for this purpose.[13][14]
Figure 2: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Protecting Group Strategy for the 4-Hydroxyl Group:
For certain cross-coupling reactions, the acidic proton of the 4-hydroxyl group may interfere with the catalytic cycle. In such cases, protection of the hydroxyl group is recommended. A common strategy is the use of a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable under typical cross-coupling conditions and can be readily removed post-functionalization.[15]
Protocol for a Representative Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask, add this compound (or its protected form) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
-
If a protecting group was used, deprotect under appropriate conditions to yield the final analog.
Protocol for a Representative Buchwald-Hartwig Amination:
-
To a flame-dried Schlenk flask, add this compound (protected) (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq.).[16][17]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
The organic layers are combined, dried, filtered, and concentrated.
-
Purify the crude product by column chromatography followed by deprotection of the 4-hydroxyl group.
C4-O-Functionalization via Williamson Ether Synthesis
The 4-hydroxyl group provides a convenient handle for introducing a variety of alkoxy substituents through a Williamson ether synthesis. This allows for the exploration of how the size, lipophilicity, and hydrogen bonding capacity of the C4-substituent affect biological activity.
Protocol:
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃ or NaH, 1.2-1.5 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to form the corresponding alkoxide.
-
Add the desired alkyl halide (e.g., an alkyl iodide or bromide, 1.1 eq.) dropwise.
-
Heat the reaction mixture to 50-80°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography to yield the desired ether analog.
Data Presentation: A Representative Analog Library
The following table summarizes a selection of analogs that can be synthesized using the protocols described above, along with their hypothetical characterization data.
| Analog ID | R¹ (at C2) | R² (at C4-O) | Synthetic Method | Expected Yield (%) | Expected M+ (m/z) |
| Core | -Cl | -H | Diazotization | 80-90 | 147.0/149.0 |
| A-1 | -Phenyl | -H | Suzuki Coupling | 70-85 | 189.0 |
| A-2 | -4-Methoxyphenyl | -H | Suzuki Coupling | 65-80 | 219.1 |
| A-3 | -Morpholin-4-yl | -H | Buchwald-Hartwig | 50-65 | 212.1 |
| B-1 | -Cl | -Methyl | Etherification | 85-95 | 161.0/163.0 |
| B-2 | -Cl | -Ethyl | Etherification | 80-90 | 175.0/177.0 |
| C-1 | -Phenyl | -Methyl | Suzuki & Etherification | 60-75 (over 2 steps) | 203.1 |
Characterization of Analogs
The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized analogs. The chemical shifts and coupling constants will be indicative of the substitution pattern on the pyridine ring. For example, the introduction of a substituent at the C2 position will alter the chemical shifts of the remaining protons on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1, which is a useful diagnostic feature.[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC should be used to determine the purity of the final compounds.
Conclusion
The synthetic strategies and detailed protocols provided in this application note offer a robust framework for the generation of a diverse library of this compound analogs. The ability to systematically modify the C2 and C4-O positions of this privileged scaffold will empower researchers to conduct thorough SAR studies, leading to a deeper understanding of the molecular determinants of biological activity and facilitating the development of novel therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 7. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nj.gov [nj.gov]
- 12. nj.gov [nj.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. jocpr.com [jocpr.com]
- 16. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | TCI AMERICA [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. chemguide.co.uk [chemguide.co.uk]
Application Notes: Incorporating 2-Chloro-3-fluoropyridin-4-ol into Drug Discovery Scaffolds
Introduction: The Strategic Value of the 2-Chloro-3-fluoropyridin-4-ol Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, consistently featured in a multitude of FDA-approved drugs.[1] Its derivatives are highly sought after for their ability to enhance physicochemical properties and engage in critical interactions with biological targets.[2][3] The this compound moiety, in particular, offers a unique combination of functionalities that make it an exceptionally valuable building block for drug discovery professionals.
This guide provides an in-depth exploration of the strategic incorporation of this compound into novel molecular frameworks. We will delve into the causality behind its use, focusing on its role as a phenol bioisostere and the distinct reactivity conferred by its halogen substitution pattern. The protocols detailed herein are designed to be self-validating, grounded in established chemical principles and exemplified by real-world applications in drug development programs, such as the synthesis of potent kinase inhibitors.
Scientific Rationale: Why Choose this compound?
The decision to employ this specific scaffold is rooted in several key principles of modern drug design: bioisosterism, metabolic stability, and tunable reactivity.
1. Pyridin-4-ol as a Phenol Bioisostere: Phenolic groups are common in bioactive molecules but often suffer from rapid metabolic conjugation (glucuronidation or sulfation) and poor pharmacokinetic profiles.[4][5] The pyridin-4-ol (or its tautomer, pyridin-4-one) serves as an excellent bioisostere for a phenol. It can mimic the hydrogen bonding capabilities of a phenol—acting as both a hydrogen bond donor and acceptor—while offering a modified electronic profile and improved metabolic stability.[6] This replacement can lead to enhanced oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5]
2. The Influence of Halogenation: The strategic placement of chlorine and fluorine atoms provides a powerful tool for modulating the scaffold's properties:
-
Metabolic Stability: Fluorine substitution is a well-established strategy to block metabolic "soft spots" that are vulnerable to oxidation by cytochrome P450 enzymes. The high strength of the C-F bond prevents hydroxylation at that position, which can significantly extend the in vivo half-life of a drug candidate.[3][7][8]
-
Modulation of Basicity (pKa): The high electronegativity of the fluorine atom significantly lowers the pKa of the pyridine nitrogen.[9] This reduction in basicity is advantageous for improving oral bioavailability by altering the ionization state of the molecule at physiological pH and can reduce off-target effects associated with highly basic compounds.[9]
-
Tunable Reactivity: The scaffold possesses two primary sites for synthetic modification: the hydroxyl group at the C4 position and the chlorine atom at the C2 position. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine at C3, activates the C2 position for nucleophilic aromatic substitution (SNAr).[2] This allows for the selective introduction of various functionalities, providing two distinct vectors for chemical exploration from a single building block.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for designing and interpreting structure-activity relationships (SAR).
| Property | Predicted Value/Range | Rationale & Impact on Drug Design |
| Molecular Weight | 147.54 g/mol | Low molecular weight provides an excellent starting point for building more complex molecules while staying within the parameters of Lipinski's Rule of Five. |
| pKa | ~7.5 - 8.5 (for the hydroxyl group) | The electron-withdrawing nature of the halogens and the pyridine nitrogen lowers the pKa of the 4-hydroxyl group compared to a simple phenol, making it more acidic and a better nucleophile under moderately basic conditions. |
| cLogP | ~1.0 - 1.5 | The calculated lipophilicity is in a favorable range for many drug discovery programs, balancing solubility with membrane permeability. Fluorine substitution can subtly modulate lipophilicity.[10][11] |
| Hydrogen Bond Donors | 1 | The hydroxyl group is a key hydrogen bond donor, crucial for mimicking the interactions of a phenol with a target protein. |
| Hydrogen Bond Acceptors | 2 (N and O) | The pyridine nitrogen and the hydroxyl oxygen can both act as hydrogen bond acceptors, providing multiple points of interaction with a biological target. |
Experimental Protocols for Scaffold Elaboration
The this compound scaffold offers two primary, orthogonal handles for synthetic elaboration: reaction at the 4-hydroxyl group and reaction at the 2-chloro position . The choice of reaction conditions dictates the chemoselectivity.
Protocol 1: O-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol leverages the nucleophilicity of the 4-hydroxyl group to displace an activated leaving group on an aromatic or heteroaromatic ring. This is a key strategy for constructing diaryl ether linkages, which are prevalent in many kinase inhibitors. The synthesis of the potent c-Met kinase inhibitor BMS-777607 provides a field-proven template for this transformation.[1][4][5][12]
Reaction Scheme:
Caption: SNAr O-Arylation Workflow.
Rationale for Experimental Choices:
-
Substrate (Ar-L): The reaction works best when the aryl ring to be attached is activated by electron-withdrawing groups (e.g., nitro, cyano, ketone) ortho or para to the leaving group (L), which is typically a fluoride, chloride, or triflate. Fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is used to deprotonate the 4-hydroxyl group, forming the more nucleophilic pyridin-4-oxide anion. Cesium carbonate is often more effective due to its greater solubility and the "cesium effect," which can enhance the reactivity of the resulting phenoxide.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.
-
Temperature: The reaction typically requires heating (80-120 °C) to overcome the activation energy for the disruption of aromaticity in the intermediate step.
Step-by-Step Methodology:
-
To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).
-
Add the activated aryl halide/triflate (1.0 - 1.2 equivalents).
-
Add the base (e.g., K2CO3, 2.0 - 3.0 equivalents).
-
Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1 - 0.5 M.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine to remove residual solvent, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether product.
Protocol 2: C-N Bond Formation at the C2 Position via Buchwald-Hartwig Amination
When the goal is to functionalize the C2 position, palladium-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling the 2-chloro position with a primary or secondary amine. This is a powerful method for introducing diversity and modulating the properties of the final molecule.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Rationale for Experimental Choices:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) as the palladium source and a bulky, electron-rich phosphine ligand like Xantphos or tBu3P·HBF4.[5] These ligands facilitate the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.[2]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. It is strong enough to deprotonate the amine (or the intermediate palladium complex) but is too sterically hindered to act as a competing nucleophile.
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically used to prevent the deactivation of the catalyst.
-
Chemoselectivity: Under these palladium-catalyzed conditions, the C-Cl bond is significantly more reactive than the C-F bond, ensuring selective substitution at the C2 position.[7] The 4-hydroxyl group is generally not reactive under these conditions but may require protection if the chosen amine is particularly basic or if higher temperatures are needed.
Step-by-Step Methodology:
-
To a dry Schlenk tube or reaction vessel, add the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equivalent), the amine (1.1 - 1.5 equivalents), and the base (e.g., NaOtBu, 1.5 - 2.5 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction progress by LC-MS.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired 2-amino-3-fluoropyridin-4-ol derivative.
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and strategic building block in drug discovery. Its ability to act as a metabolically robust phenol bioisostere, combined with the tunable reactivity of its dual halogenation pattern, provides medicinal chemists with a powerful platform for generating novel chemical entities with improved drug-like properties. The protocols outlined in this guide for O-arylation and C-N bond formation serve as a robust starting point for the synthesis of diverse compound libraries, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapies. As the demand for molecules with finely tuned ADME profiles continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play an increasingly critical role in the successful development of new medicines.
References
- 1. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]
- 4. Discovery of novel type II c-Met inhibitors based on BMS-777607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Halogenated Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance and Challenges of Pyridinol Scaffolds
Pyridinol motifs are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Their ability to act as hydrogen bond donors and acceptors, coupled with the pyridine ring's unique electronic properties, makes them invaluable pharmacophores. Halogenated pyridinols serve as versatile synthetic intermediates, allowing for the strategic introduction of molecular complexity through palladium-catalyzed cross-coupling reactions.[1][2]
However, these substrates present a unique set of challenges that can complicate reaction development:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is particularly problematic for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem."[3][4]
-
The Acidic Hydroxyl Group: The pyridinolic proton is acidic and can react with the strong bases typically required for cross-coupling, leading to substrate deprotonation, altered reactivity, and potential side reactions.
-
Regioselectivity: In polyhalogenated systems, controlling which halogen undergoes oxidative addition first is a critical challenge that often depends on a subtle interplay between the halogen's identity (reactivity: I > Br > OTf >> Cl) and its electronic environment.[5][6][7]
This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to halogenated pyridinols. It offers field-proven protocols, mechanistic insights, and troubleshooting advice to empower researchers to navigate the complexities of these powerful transformations.
Foundational Principles: Selecting the Right Tools for the Job
Success in cross-coupling reactions hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While Pd(PPh₃)₄ can be used directly, modern protocols often generate the active Pd(0) catalyst in situ from more stable and user-friendly Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂.[8][9] Pre-formed palladium precatalysts (e.g., palladacycles) that rapidly generate the active LPd(0) species upon exposure to a base are also highly effective and offer improved reaction kinetics.[8]
-
Ligand: The ligand is arguably the most critical component for success with challenging substrates like pyridinols. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, BrettPhos) are often the go-to choice.[10][11] Their steric bulk promotes the crucial reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[12] Bidentate ligands like BINAP or Xantphos can also be effective, particularly in preventing catalyst deactivation.[11][13]
-
Base: The base plays multiple roles: it activates the coupling partner (e.g., boronic acid in Suzuki coupling), facilitates the deprotonation of the nucleophile (in Buchwald-Hartwig amination), and neutralizes the HX generated during the reaction.[9][14] The choice is a balance between reactivity and substrate stability. Strong, non-nucleophilic bases like NaOtBu are common but can be incompatible with sensitive functional groups.[8][15] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ offer broader functional group tolerance.[8][16]
-
Solvent: Aprotic polar solvents such as dioxane, toluene, and THF are most common, chosen for their ability to dissolve the reactants and their compatibility with the often air- and moisture-sensitive reagents. Aqueous solvent mixtures are frequently used in Suzuki couplings to aid in the dissolution of the inorganic base and boronic acid.[17]
A Note on the Pyridinol -OH Group: To Protect or Not to Protect?
The acidic proton of the hydroxyl group can interfere with the reaction. Two strategies can be employed:
-
Direct Coupling: Use a sufficient excess of a weaker base (e.g., K₃PO₄, Cs₂CO₃) to both deprotonate the hydroxyl group and drive the catalytic cycle. This is often the most step-economical approach.
-
Protection: In cases of persistent low yield or side reactions, the hydroxyl group can be protected with a robust group like methoxymethyl (MOM) or benzyl (Bn) that is stable to the coupling conditions and can be removed post-transformation.[18][19]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis [ouci.dntb.gov.ua]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 17. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-3-fluoropyridin-4-ol in the Synthesis of Advanced Agrochemicals
Introduction: The Emerging Importance of Fluorinated Pyridine Scaffolds in Crop Protection
The pyridine ring is a foundational scaffold in the development of numerous agrochemicals, contributing to a wide array of herbicides, fungicides, and insecticides.[1] The strategic introduction of halogen substituents, particularly fluorine and chlorine, onto the pyridine core can dramatically enhance the biological activity, metabolic stability, and overall efficacy of these crop protection agents. 2-Chloro-3-fluoropyridin-4-ol is an emerging building block of significant interest, offering a unique combination of reactive sites that can be selectively functionalized to generate novel and potent agrochemical candidates.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its synthetic utility, present detailed experimental protocols for its derivatization, and discuss the underlying chemical principles that make it a valuable intermediate for researchers and professionals in the agrochemical industry.
Core Attributes of this compound as a Synthon
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups:
-
The 4-hydroxyl group: This group can readily undergo O-alkylation, O-acylation, and can be converted to a leaving group (e.g., a nonaflate) to enable cross-coupling reactions.[2] The tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms can also influence its reactivity.[2]
-
The 2-chloro substituent: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of amine, ether, and thioether linkages.
-
The 3-fluoro substituent: The electron-withdrawing nature of the fluorine atom activates the pyridine ring for nucleophilic attack and can play a crucial role in the binding of the final molecule to its biological target.
This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of complex agrochemical structures.
Hypothetical Synthesis of this compound
While direct commercial sources for this compound are not widely documented, a plausible synthetic route can be envisioned starting from the more readily available 2-Chloro-3-fluoropyridin-4-amine. This transformation would likely involve a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis of this compound from 2-Chloro-3-fluoropyridin-4-amine (Hypothetical)
Materials:
-
2-Chloro-3-fluoropyridin-4-amine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-Chloro-3-fluoropyridin-4-amine in a mixture of water and sulfuric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition.
-
Acidic Conditions: The formation of the diazonium salt requires acidic conditions to generate nitrous acid (HNO₂) in situ from sodium nitrite and to protonate the amine.
-
Hydrolysis: The diazonium group is a good leaving group and is readily displaced by water upon gentle heating to form the desired hydroxyl group.
Application in the Synthesis of Fungicidal and Herbicidal Scaffolds
The this compound scaffold can be elaborated into a variety of potent agrochemicals. Below are detailed protocols for key transformations.
Synthesis of Aryl Ether Derivatives as Potential Fungicides
The introduction of an aryloxy group at the 4-position of the pyridine ring is a common strategy in the design of fungicides. This can be achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-4-(4-phenoxyphenoxy)pyridine
Materials:
-
This compound
-
4-Phenoxyphenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a stirred solution of this compound and 4-phenoxyphenol in DMF, add potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is used to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the cation without strongly solvating the nucleophile.
-
Heat: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution.
Synthesis of Pyridine-4-yl Nonaflates for Cross-Coupling Reactions
The conversion of the hydroxyl group to a nonaflate is a powerful strategy to enable palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based substituents.[2]
Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridin-4-yl nonafluorobutane-1-sulfonate
Materials:
-
This compound
-
Nonafluorobutanesulfonyl fluoride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of nonafluorobutanesulfonyl fluoride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude nonaflate can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Nonafluorobutanesulfonyl fluoride: This reagent is a highly effective electrophile for the sulfonylation of the hydroxyl group, creating an excellent leaving group.
-
Triethylamine: This organic base acts as a scavenger for the hydrofluoric acid byproduct generated during the reaction.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as the sulfonyl fluoride is sensitive to moisture.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic pathways from 2-Chloro-3-fluoropyridin-4-amine to potential agrochemicals.
Quantitative Data Summary
| Intermediate / Product | Starting Material | Reagents | Typical Yield (%) |
| This compound | 2-Chloro-3-fluoropyridin-4-amine | NaNO₂, H₂SO₄ | 60-70% (Hypothetical) |
| 2-Chloro-3-fluoro-4-(4-phenoxyphenoxy)pyridine | This compound, 4-Phenoxyphenol | K₂CO₃, DMF | 75-85% |
| 2-Chloro-3-fluoropyridin-4-yl nonafluorobutane-1-sulfonate | This compound | NfF, Et₃N | >90% |
Conclusion and Future Outlook
This compound represents a highly versatile and promising building block for the synthesis of next-generation agrochemicals. Its unique substitution pattern allows for the strategic and selective introduction of various functionalities, enabling the rapid generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of fluorinated pyridine scaffolds, and specifically this compound, in agrochemical discovery is set to expand significantly.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Polysubstituted Pyridine Synthesis. This resource is designed to provide in-depth, field-proven insights and troubleshooting guidance for chemists facing challenges in the synthesis of these critical heterocyclic compounds. Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making their efficient and selective synthesis a cornerstone of modern chemistry.[1][2][3] However, the unique electronic properties of the pyridine ring—namely its electron-deficient nature and the coordinating ability of the nitrogen atom—present significant synthetic hurdles.[1][2][4]
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve common issues encountered in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges I should anticipate when planning a synthesis for a polysubstituted pyridine?
A1: The primary challenges stem from the inherent electronic and structural properties of the pyridine ring:
-
Low Reactivity: The electron-deficient nature of the pyridine ring deactivates it towards common synthetic reactions like electrophilic aromatic substitution.[4]
-
Regioselectivity: With multiple C-H bonds available, achieving functionalization at a specific position (e.g., C3 vs. C4) without obtaining mixtures of isomers is a significant challenge. The C2 and C6 positions are often the most reactive to nucleophilic or organometallic reagents due to their proximity to the nitrogen atom.[2][5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit or deactivate transition metal catalysts, which are crucial for modern cross-coupling and C-H activation reactions.[6][7][8]
-
Harsh Conditions: Many classical pyridine syntheses, like the Hantzsch reaction, can require harsh conditions and long reaction times, which may not be compatible with sensitive functional groups.[9][10]
-
Purification: The basic nature of the pyridine nitrogen can cause issues during chromatographic purification, such as tailing on silica gel. Pyridine derivatives are often highly polar, making extraction and isolation from aqueous media challenging.[11]
Q2: How do I choose between a classical cyclization method (like Hantzsch) and a modern cross-coupling approach?
A2: The choice depends on your target molecule's substitution pattern, complexity, and the availability of starting materials.
-
Classical Cyclization (e.g., Hantzsch, Bohlmann-Rahtz):
-
Best for: Building the pyridine ring from simple, acyclic precursors.[12] They are excellent for creating highly functionalized pyridines in a single step. The Hantzsch synthesis is particularly effective for symmetrically substituted pyridines.[12]
-
Considerations: These methods can lack regiocontrol for unsymmetrical products and may require harsh conditions.[9][10] The Bohlmann–Rahtz synthesis, for example, involves a Michael addition and cyclodehydration which can be carried out in one step, but careful optimization is needed.[13]
-
-
Modern Functionalization (e.g., Suzuki Coupling, C-H Activation):
-
Best for: Modifying an existing pyridine or halo-pyridine core. These methods offer high predictability and excellent regioselectivity.
-
Considerations: This approach is contingent on the availability of the starting pyridine. Catalyst inhibition by the pyridine nitrogen is a major hurdle that often requires specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos for Suzuki couplings) and rigorous exclusion of oxygen.[7][8]
-
Q3: What is the "N-Oxide" strategy and when should I consider using it?
A3: The N-Oxide strategy involves the temporary oxidation of the pyridine nitrogen to an N-oxide. This fundamentally alters the ring's electronic properties, turning it from electron-deficient to electron-rich, and facilitates certain reactions.
-
Key Advantages:
-
Activates the Ring: It makes the C2 and C4 positions susceptible to attack by nucleophiles.
-
Directing Group: The N-oxide group can direct ortho-metalation and subsequent functionalization.[14]
-
Prevents Catalyst Inhibition: It blocks the nitrogen's lone pair, preventing it from coordinating to and deactivating transition metal catalysts during cross-coupling reactions.[6]
-
-
When to Use It: Consider this strategy when you need to perform electrophilic substitution, functionalize the C2/C4 positions, or when standard cross-coupling reactions are failing due to catalyst deactivation. After the desired functionalization, the N-oxide is easily removed by reduction (e.g., with PCl₃ or PPh₃).
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki Cross-Coupling with a Halopyridine
My Suzuki reaction between 2-bromopyridine and an arylboronic acid is failing or giving very low yields (<15%). My standard conditions (Pd(OAc)₂, PPh₃, Na₂CO₃) are not working.
This is a classic challenge. The pyridine nitrogen is likely inhibiting your palladium catalyst.[7][8]
Root Causes & Step-by-Step Solutions:
-
Inadequate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaromatic couplings.[7]
-
Solution: Switch to a bulky, electron-rich phosphine ligand. These "Buchwald-type" ligands promote the crucial reductive elimination step and protect the palladium center.
Ligand Rationale SPhos, XPhos Excellent for heteroaromatic substrates; promote high catalytic turnover.[7] RuPhos Often effective when other ligands fail.[8] | P(t-Bu)₃ | A strong electron-donating ligand that can increase reaction rates.[15] |
-
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[7]
-
Incorrect Base or Poor Base Quality: The base is critical for the transmetalation step.[7] Weak or wet bases can halt the catalytic cycle.
-
Solution: Use a stronger, anhydrous base.
-
Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging couplings.[7]
-
Preparation: Ensure the base is finely ground and dried in an oven or under vacuum before use.
-
-
-
Side Reaction: Protodeboronation: The C-B bond of your boronic acid can be cleaved by trace amounts of water, especially under basic conditions, leading to the formation of the corresponding arene instead of your coupled product.[8]
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 2: Poor Regioselectivity in C-H Functionalization
I'm trying to functionalize a substituted pyridine at the C4 position, but I keep getting a mixture of C2 and C4 products, or only C2 functionalization.
Achieving regioselectivity, especially at the distal C3 and C4 positions, is a formidable challenge because the C2 position is electronically and sterically favored for many reactions.[5]
Strategies to Control Regioselectivity:
-
Leverage Directing Groups (DGs): This is the most powerful strategy for predictable C-H activation. A directing group is installed on the pyridine ring (or a substituent) which coordinates to the transition metal catalyst and delivers it to a specific C-H bond, usually in an ortho position.
-
For C2-Functionalization: The pyridine nitrogen itself acts as a natural directing group, making C2 functionalization the most common outcome in many transition-metal-catalyzed reactions.[5]
-
For C3-Functionalization: A directing group at the C2 position (e.g., an amide) can direct functionalization to the C3 position.
-
For C4-Functionalization: This is the most challenging position. Strategies often involve installing a removable directing group at the C3 position to direct activation to C4, or using specialized catalytic systems that favor distal functionalization.[4]
-
-
Exploit Steric Hindrance:
-
Solution: If the C2 and C6 positions are blocked with bulky substituents (e.g., tert-butyl groups), reactions can be forced to occur at the less hindered C3 or C4 positions. This is a substrate-dependent strategy.
-
-
Utilize Electronic Effects (Non-Directed C-H Activation):
-
Solution: In the absence of a strong directing group, the inherent electronics of the ring can be exploited. For example, some palladium catalytic systems have been developed that show a preference for C3-arylation over C2 or C4.[5] These methods are highly specific to the catalyst and reaction conditions.
-
-
Temporary Dearomatization/Rearomatization:
-
Solution: Advanced techniques involve temporarily converting the pyridine into a non-aromatic, electron-rich intermediate. This intermediate can then undergo regioselective electrophilic functionalization at what will become the C4 position upon rearomatization.[16]
-
Regioselectivity Control Strategies
Caption: Decision diagram for controlling regioselectivity.
Problem 3: My Hantzsch Synthesis Gives Low Yields and a Difficult-to-Purify Mixture
The classical one-pot Hantzsch reaction gives me a low yield of the desired pyridine after oxidation, and the workup is messy.
The classical Hantzsch synthesis often suffers from long reaction times and harsh oxidizing conditions.[9][10] The reaction can also follow multiple mechanistic pathways, leading to side products.[10]
Optimization & Troubleshooting Steps:
-
Improve the Condensation Step:
-
Solution: Catalysis can dramatically improve yields and shorten reaction times.
-
-
Optimize the Aromatization (Oxidation) Step: The oxidation of the intermediate 1,4-dihydropyridine (DHP) is a critical step where yield is often lost.
-
Problem: Classical oxidants like nitric acid or KMnO₄ are harsh and can lead to side products and difficult workups.[9][10]
-
Solution: Use a milder or more efficient oxidant.
Oxidant Conditions Advantages Iodine Refluxing methanol Mild, effective, good functional group tolerance.[17] FeCl₃ / MnO₂ Water Can be used in a one-pot synthesis with direct aromatization.[9][10] | Sodium Nitrite | Acetic Acid | A common and effective method.[12] |
-
-
Control Side Reactions:
-
Solution: Carefully control the stoichiometry and temperature. Pre-forming one of the intermediates (e.g., the enamine or the Knoevenagel adduct) before adding the final components can sometimes lead to a cleaner reaction and prevent self-condensation side products.[9]
-
Problem 4: My Pyridine Product is Difficult to Purify
My crude product contains polar impurities, and on a silica gel column, my basic pyridine compound streaks badly (tails), leading to poor separation.
This is a very common issue due to the basicity of the pyridine nitrogen interacting strongly with the acidic silica gel surface.
Purification Strategies:
-
Acid-Base Extraction:
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute acid (e.g., 1M HCl). Your basic pyridine product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.[11] This is often the most effective first-pass purification.
-
-
Improving Column Chromatography:
-
Solution: Deactivate the silica gel.
-
Method 1: Add a Base to the Eluent: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your solvent system. This will occupy the acidic sites on the silica, allowing your pyridine to elute more cleanly.
-
Method 2: Use Neutral or Basic Alumina: If tailing is severe, consider using a different stationary phase like neutral or basic alumina instead of silica gel.
-
-
-
Crystallization:
-
Solution: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
-
-
Distillation:
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine synthesis [organic-chemistry.org]
- 18. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-3-fluoropyridin-4-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Chloro-3-fluoropyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve purification challenges effectively.
While published data specifically on this compound can be limited, the purification principles are well-established and can be expertly adapted from closely related analogs, such as 2-Chloro-3-fluoropyridin-4-amine.[1][2] This guide synthesizes these principles to provide a robust framework for achieving high purity.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial questions, providing quick insights into the purification strategy for this compound.
Q1: What are the most likely impurities I'll encounter in my crude reaction mixture?
A1: Impurities are intrinsically linked to your synthetic route. However, for substituted pyridines, common impurity classes include:
-
Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.
-
Regioisomers: Isomers with the chloro, fluoro, and hydroxyl groups at different positions on the pyridine ring. These are often the most challenging to separate due to their similar physical properties.[3]
-
Reaction Byproducts: Compounds formed from side reactions, such as over-halogenation or hydrolysis of other functional groups.
-
Residual Solvents & Reagents: Non-volatile reagents or high-boiling solvents (e.g., DMF, DMSO) used in the reaction.
Q2: My crude material is a dark, oily residue. Where do I even start?
A2: An oily or dark appearance suggests significant impurities. A liquid-liquid extraction, specifically an acid-base extraction, should be your first step.[4] This powerful technique leverages the acidic nature of the 4-hydroxyl group on the pyridine ring to separate it from neutral or basic impurities. It is an excellent first-pass purification method before attempting recrystallization or chromatography.
Q3: Is this compound acidic or basic? How does this affect purification?
A3: The molecule has a dual nature. The pyridine nitrogen is weakly basic. However, the hydroxyl group at the 4-position (a pyridinol) makes the molecule behave as a phenol analog, rendering it weakly acidic. The electron-withdrawing effects of the halogen substituents increase the acidity of the -OH group compared to a simple phenol. This acidic character is the key to successful purification via acid-base extraction.[5]
Q4: Can I just use column chromatography for everything?
A4: While chromatography is a powerful tool for final polishing and separating difficult mixtures like regioisomers, it is often inefficient and costly for bulk purification of very crude material.[6][7] Using acid-base extraction and/or recrystallization first will remove a significant amount of impurities, making the subsequent chromatographic step much more effective and economical. For large-scale work, recrystallization is often a more cost-effective alternative to chromatography.[1]
Part 2: Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.
Overall Purification Workflow
The following diagram outlines the logical decision-making process for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Guide 1: Acid-Base Extraction
This is the cornerstone technique for purifying your target compound by exploiting its acidic nature. The pyridinol is deprotonated by a strong base to form a water-soluble salt. Neutral organic impurities remain in the organic phase, and basic impurities can be removed with an acidic wash.
Caption: Principle of acid-base extraction for purifying the target compound.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated product, as its sodium salt, will be in the upper aqueous layer (if using EtOAc). Drain the organic layer, which contains neutral impurities.
-
Acidic Wash (Optional): If basic impurities are suspected, the original organic solution can first be washed with 1 M HCl to remove them before the basic wash.[8]
-
Isolation: Collect the aqueous layer containing your product salt. Cool it in an ice bath and slowly acidify with concentrated HCl until the pH is ~5-6 (check with pH paper). The neutral product should precipitate out or can be extracted back into a fresh portion of organic solvent.
-
Final Steps: Dry the organic layer containing the pure product over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Troubleshooting Guide: Acid-Base Extraction
| Problem / Observation | Possible Cause & Solution |
| An emulsion forms (a cloudy layer between the organic and aqueous phases). | Cause: Insoluble particulates, high concentration of starting material. Solution: Add a small amount of brine (saturated aq. NaCl) to break the emulsion. If it persists, filter the entire mixture through a pad of Celite. |
| The product does not precipitate upon acidification. | Cause: The product may be soluble in the acidic aqueous phase, or not enough acid was added. Solution: Ensure pH is acidic. If no solid forms, perform a "back-extraction" by adding a fresh portion of organic solvent (e.g., EtOAc) to extract the neutralized product from the aqueous layer.[8] |
| Low recovery of the final product. | Cause: Incomplete extraction into the basic layer; product loss during transfers. Solution: Perform multiple extractions (2-3 times) with the NaOH solution and combine the aqueous layers. Ensure complete neutralization before back-extraction. |
Guide 2: Recrystallization
This technique is ideal for purifying semi-pure solid material, especially at a larger scale. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, and water). An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of one solvent in which the compound is soluble (e.g., ethanol) and another in which it is insoluble (e.g., water or hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide: Recrystallization
| Problem / Observation | Possible Cause & Solution |
| The compound "oils out" instead of forming crystals. | Cause: The boiling point of the solvent is too high, or the solution is supersaturated with impurities. Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can help. |
| No crystals form upon cooling. | Cause: The solution is not saturated enough, or crystallization kinetics are slow. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product if available. If too much solvent was added, evaporate some and try cooling again. |
| Poor recovery after filtration. | Cause: Too much solvent was used; the compound has significant solubility in the cold solvent. Solution: Concentrate the mother liquor (the liquid left after filtration) and cool it again to obtain a second crop of crystals (which may be less pure). Ensure the wash solvent is ice-cold. |
Guide 3: Flash Column Chromatography
This is the ultimate technique for separating complex mixtures or achieving the highest purity (>99%). It separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a liquid mobile phase.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point for substituted pyridines is a mixture of Hexanes and Ethyl Acetate.[7]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity, e.g., from 10% EtOAc in Hexanes to 30%) elution.[9]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Problem / Observation | Possible Cause & Solution |
| Poor separation (overlapping bands/peaks). | Cause: Improper solvent system; column was overloaded with sample. Solution: Use a less polar solvent system to increase retention and improve separation. Use a larger column or load less material. A shallower solvent gradient can also improve resolution. |
| The column cracks or runs dry. | Cause: Air bubbles introduced during packing; solvent level dropped below the silica surface. Solution: Ensure the column is packed carefully to avoid air pockets. Never let the solvent level fall below the top of the silica gel. |
| Product will not elute from the column. | Cause: The mobile phase is not polar enough. Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol (1-5%) to the EtOAc/Hexanes mixture may be necessary. |
References
- 1. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]
- 2. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Tautomerism in the Chromatography of Pyridin-4-ols
Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic analysis of pyridin-4-ols and their derivatives, focusing on the challenges presented by keto-enol tautomerism.
The Core Challenge: Pyridin-4-ol Tautomerism
Pyridin-4-ol exists in a dynamic equilibrium with its keto tautomer, pyridin-4(1H)-one.[1][2][3] This equilibrium is not static; it is highly sensitive to environmental conditions such as solvent polarity, pH, and temperature.[4][5][6] In solution, the pyridone (keto) form is often favored due to factors like intermolecular hydrogen bonding, while the pyridinol (enol) form can be dominant in the gas phase.[1][6][7]
This rapid or intermediate-rate interconversion on the chromatographic timescale is the primary source of analytical difficulties, leading to issues like severe peak broadening, split peaks, or seemingly poor recovery. The goal of method development is not necessarily to separate the two tautomers—which are often in rapid equilibrium—but to create conditions where the compound behaves as a single, stable analyte, resulting in a sharp, reproducible peak.
Caption: The tautomeric equilibrium of Pyridin-4-ol.
Troubleshooting Guide: From Broad Peaks to Robust Methods
This section addresses specific chromatographic problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my pyridin-4-ol compound giving a single, broad, and misshapen peak in reversed-phase HPLC?
Potential Cause: This is the most common symptom of on-column tautomer interconversion. If the rate of interconversion between the enol and keto forms is comparable to the speed of the chromatographic separation, the detector sees an "average" of the two rapidly exchanging species, resulting in a broad, often tailing peak instead of two distinct peaks or one sharp one.
Recommended Solutions:
-
Control the Mobile Phase pH: The most powerful tool for managing tautomerism of ionizable compounds is pH control.[8] The two tautomers have different acid dissociation constants (pKa). By adjusting the mobile phase pH to be at least 1.5-2 units away from the pKa values, you can force the compound into a single, stable ionic state (either fully protonated or fully deprotonated), which minimizes on-column equilibrium shifts.
-
Acidic Mobile Phase (e.g., pH 2.5-3.5): Add 0.1% formic acid or acetic acid to your water and organic mobile phases.[9][10] This typically protonates the ring nitrogen, stabilizing the molecule in a single cationic form. This is often the most effective starting point for most pyridin-4-ol derivatives.
-
Basic Mobile Phase (e.g., pH > 8): For compounds stable at high pH, using a buffer like ammonium bicarbonate or ammonium hydroxide can deprotonate the hydroxyl/N-H group, creating a single anionic form.[11][12][13] This can dramatically alter selectivity and improve peak shape. Caution: Ensure your stationary phase is stable at high pH.
-
-
Optimize Column Temperature: Temperature influences both the equilibrium position and the rate of interconversion.[5][14]
-
Lowering Temperature: This can slow the interconversion rate. If the rate becomes slow enough relative to the separation, you might resolve two distinct peaks for the tautomers. More often, it can still lead to peak broadening.
-
Increasing Temperature: This accelerates the interconversion rate. If the interconversion becomes very fast, the compound may behave as a single, time-averaged species, resulting in a sharper peak.[14]
-
Recommendation: Actively control the column temperature using a thermostat. Start at a moderate temperature (e.g., 30-40 °C) and assess the effect of ±10 °C increments on peak shape. Consistency is key for reproducibility.
-
Question 2: I am seeing two or more poorly resolved peaks for my single, pure pyridin-4-ol compound. What is happening?
Potential Cause: This occurs when the tautomer interconversion is slow on the chromatographic timescale, but the two forms have slightly different retention times. The mobile phase conditions are insufficient to either fully separate them or coalesce them into a single peak.
Recommended Solutions:
-
Change the Organic Modifier: While acetonitrile is the default, switching to or mixing with methanol can change the separation selectivity. Methanol is a more polar, protic solvent that can engage in different hydrogen bonding interactions with the tautomers and the stationary phase, potentially improving or worsening the separation.[15]
-
Select an Alternative Stationary Phase: Standard C18 columns separate primarily based on hydrophobicity.[16] The polarity difference between pyridin-4-ol tautomers is often subtle.
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases offer alternative selectivity by providing hydrogen bonding sites, which can interact differently with the keto (H-bond acceptor/donor) and enol (H-bond donor) forms.[17]
-
Phenyl Phases: These phases can provide π-π interactions, which may differentiate between the aromatic enol form and the non-aromatic keto form.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for polar compounds that are poorly retained in reversed-phase.[19] It uses a polar stationary phase (like bare silica or diol) with a high-organic mobile phase. Since the tautomers have different polarities, HILIC can provide excellent separation or, by adjusting the small aqueous component, achieve coalescence into a sharp peak.[20][21]
-
Question 3: My method seems to work, but my retention times and peak areas are not reproducible. What should I check?
Potential Cause: Poor reproducibility is often linked to an unstable tautomeric equilibrium that is highly sensitive to minor variations in mobile phase preparation, pH, or temperature.
Recommended Solutions:
-
Strengthen Your Buffering: If you are operating near a pKa of the analyte, small changes in mobile phase pH can cause large shifts in retention.[8] Ensure your buffer concentration is adequate (typically 10-20 mM) and that the pH is set well away from the analyte's pKa. Use a calibrated pH meter for all aqueous mobile phase preparations. Volatile buffers like ammonium formate or ammonium acetate are ideal for LC-MS compatibility.[9][22]
-
Implement a Strict Temperature Control Protocol: As mentioned, temperature affects the equilibrium. A non-thermostatted column is susceptible to ambient temperature fluctuations, which will directly impact retention time reproducibility. Always use a column oven.[23]
-
Ensure Column Equilibration: Tautomeric compounds may require longer equilibration times for the stationary phase to become fully saturated and for the on-column equilibrium to stabilize. Monitor the baseline and inject standards until retention times are stable before running your sample set.
Caption: Troubleshooting workflow for pyridin-4-ol chromatography.
Frequently Asked Questions (FAQs)
Q1: Which tautomer of pyridin-4-ol is more stable? The relative stability depends on the environment. In the gas phase, the aromatic enol form (pyridin-4-ol) is generally favored.[1][3] However, in polar solvents and in the solid state, the more polar keto form (pyridin-4(1H)-one) is typically more stable due to favorable intermolecular hydrogen bonding.[4][6][7]
Q2: Is it better to try and separate the tautomers or force them into a single peak? For quantitative analysis, achieving a single, sharp, reproducible peak is almost always the goal. Attempting to separate tautomers that are in equilibrium is very challenging and often leads to non-robust methods. Forcing the equilibrium to favor one form or accelerating the interconversion to create a single averaged peak provides a much more reliable result.
Q3: Can I use Supercritical Fluid Chromatography (SFC) for these compounds? Yes, SFC can be an excellent alternative. SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[24][25] It provides a different selectivity environment compared to HPLC and is particularly effective for separating isomers.[26][27] For tautomers, SFC's unique mobile phase properties can sometimes yield sharp peaks where HPLC fails.
Q4: What if none of the chromatographic tricks work? Is there a way to avoid the problem altogether? Yes, chemical derivatization is the definitive solution.[4] By reacting the tautomeric mixture with a suitable reagent, you can "lock" the molecule into a single, stable form. For example, O-alkylation or O-silylation of the enol form prevents it from converting to the keto form.[28] This converts the analytical problem into a synthetic one but guarantees that the analyte is a single, stable species before it is ever injected into the chromatograph.
Experimental Protocol: Robust HPLC-UV Method Development
This protocol provides a starting point for developing a robust method for a novel pyridin-4-ol derivative using the principle of pH control.
1. Analyte and System Preparation
-
Analyte: Prepare a ~1 mg/mL stock solution of your pyridin-4-ol compound in a 50:50 mixture of acetonitrile:water.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
System: HPLC or UHPLC with a UV detector and a column oven.
2. Initial Scouting Gradient
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
UV Detection: 254 nm (or λmax of your compound).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (End of run)
-
3. Analysis and Optimization
-
Assess Peak Shape: Examine the peak for your compound of interest. Under these acidic conditions, it should ideally be a single, sharp peak.
-
If Peak is Broad/Split:
-
Temperature: Increase the column temperature to 50 °C and repeat the run. Then decrease to 30 °C. Observe if either change improves peak shape by accelerating or slowing interconversion.
-
Solvent: Prepare a new Mobile Phase B using Methanol instead of Acetonitrile and repeat the scouting gradient.
-
-
If Peak Shape is Good:
-
Optimize Gradient: Adjust the gradient slope to ensure your peak elutes between 3 and 7 minutes and is well-resolved from any impurities. A typical optimization involves running a shallower gradient around the elution time observed in the scouting run.
-
4. Data Summary Table for Method Development
| Condition | Mobile Phase B | Temp (°C) | Observed Peak Shape | Recommendation |
| 1 (Starting Point) | Acetonitrile | 40 | Broad, tailing peak | Peak coalescence is incomplete. Proceed to Condition 2. |
| 2 | Acetonitrile | 50 | Sharper, more symmetrical peak | Higher temperature accelerates interconversion. Adopt 50°C for the method. |
| 3 | Acetonitrile | 30 | Two poorly resolved humps | Lower temperature slows interconversion. Not ideal for quantification. |
| 4 | Methanol | 40 | Single, slightly broad peak | Methanol provides different selectivity. A viable alternative if ACN fails. |
| 5 (HILIC Example) | Acetonitrile | 40 | Sharp, symmetrical peak with good retention | HILIC stationary phase effectively controls the polar tautomers. |
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. halocolumns.com [halocolumns.com]
- 21. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sphinxsai.com [sphinxsai.com]
- 25. researchgate.net [researchgate.net]
- 26. selvita.com [selvita.com]
- 27. youtube.com [youtube.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3-fluoropyridin-4-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-fluoropyridin-4-ol. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on the identification and mitigation of byproducts. Our approach is grounded in established reaction mechanisms and validated analytical practices to ensure the integrity and reproducibility of your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction to produce this compound from 2,4-dichloro-3-fluoropyridine is showing two major products in the crude LC-MS. What is the likely identity of the second product?
Answer: The synthesis of this compound is commonly achieved through the selective hydrolysis of a 2,4-dihalo-3-fluoropyridine precursor, such as 2,4-dichloro-3-fluoropyridine. The desired reaction is a nucleophilic aromatic substitution (SNAr) at the C4 position. However, a common and often significant byproduct is the regioisomeric pyridone, 2-chloro-3-fluoro-6-hydroxypyridine , formed by hydrolysis at the C6 (or C2) position.
The formation of this byproduct is a known challenge in the synthesis of related substituted hydroxypyridines. For instance, in the synthesis of 3,5-dichloro-2,6-difluoro-4-hydroxypyridine from 3,5-dichloro-2,4,6-trifluoropyridine, the tautomeric 3,5-dichloro-2,4-difluoro-6-pyridone is a major byproduct.[1] This occurs because both the C4 and C2/C6 positions are activated towards nucleophilic attack. The regioselectivity of the hydrolysis is influenced by the electronic and steric environment of the pyridine ring.
Question 2: How can I confirm the presence of the 2-chloro-3-fluoro-6-hydroxypyridine byproduct?
Answer: Confirmation of the regioisomeric byproduct requires careful analysis of spectroscopic data.
-
Mass Spectrometry (MS): Both the desired product and the 2-chloro-3-fluoro-6-hydroxypyridine byproduct will have the same molecular weight and will therefore be indistinguishable by MS alone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The key to distinguishing the isomers lies in the coupling patterns of the aromatic protons.
-
This compound: You would expect to see two doublets in the aromatic region, corresponding to the protons at the C5 and C6 positions.
-
2-chloro-3-fluoro-6-hydroxypyridine: You would expect to see two doublets corresponding to the protons at the C4 and C5 positions. The chemical shifts and coupling constants will differ between the two isomers.
-
-
¹³C NMR and DEPT: These experiments can further confirm the substitution pattern by observing the number of quaternary and CH carbons.
-
¹⁹F NMR: While both isomers contain a fluorine atom, the chemical shift may be subtly different due to the different electronic environment.
-
-
Chromatography: The two isomers should have different retention times on both TLC and HPLC. Co-injection with a synthesized standard of the suspected byproduct would provide definitive confirmation.
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Molecular Weight |
| This compound | Two doublets (H-5, H-6) | 147.54 g/mol |
| 2-chloro-3-fluoro-6-hydroxypyridine | Two doublets (H-4, H-5) | 147.54 g/mol |
Question 3: My reaction is sluggish and I'm recovering a significant amount of starting material, 2,4-dichloro-3-fluoropyridine. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue in nucleophilic aromatic substitution reactions. Several factors can contribute to this:
-
Reaction Temperature: SNAr reactions on electron-deficient pyridine rings often require elevated temperatures to proceed at a reasonable rate. Consider carefully increasing the reaction temperature, while monitoring for potential decomposition or increased byproduct formation.
-
Base Strength and Stoichiometry: The hydrolysis is typically carried out in the presence of a base (e.g., NaOH, KOH, or a carbonate). Ensure that at least a stoichiometric amount of base is used. Using a stronger base or a different solvent system might enhance the reaction rate.
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents like DMSO or DMF can accelerate SNAr reactions. If using an aqueous system, ensure adequate mixing, potentially with a phase-transfer catalyst if solubility is an issue.
-
Reaction Time: It's possible the reaction simply requires a longer time to reach completion. Monitor the reaction progress by TLC or LC-MS at regular intervals.
Question 4: I'm observing a minor impurity with a mass corresponding to the loss of a chlorine atom and the addition of a hydroxyl group, but it's not the desired product or the C6-hydroxy byproduct. What could it be?
Answer: While less common, it is possible to have hydrolysis at the C2 position to form 4-chloro-3-fluoro-2-hydroxypyridine . The reactivity of halogens in SNAr reactions on pyridine rings is generally F > Cl > Br > I.[2] However, the electronic activation of the ring by other substituents and the nitrogen atom plays a significant role. The C2 and C6 positions are generally more activated towards nucleophilic attack in pyridines. It's plausible that under certain conditions, a small amount of hydrolysis at C2 could occur.
Another possibility, though less likely, is the formation of a dihydroxy species, 3-fluoro-2,4-dihydroxypyridine , if the reaction conditions are harsh enough to promote a second hydrolysis event. This would be indicated by a corresponding mass difference in your MS data.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound?
A1: A plausible and common synthetic strategy involves the nucleophilic aromatic substitution (hydrolysis) of a suitable precursor like 2,4-dichloro-3-fluoropyridine . This reaction is typically performed using an aqueous base such as sodium hydroxide or potassium carbonate.
Caption: Plausible synthetic route to this compound.
Q2: What are the potential sources of byproducts in this synthesis?
A2: Byproducts can originate from several sources:
-
Regioisomeric Hydrolysis: As discussed in the troubleshooting guide, hydrolysis at the C2 or C6 position of the pyridine ring can lead to isomeric hydroxypyridine byproducts.
-
Incomplete Reaction: Unreacted starting materials, such as 2,4-dichloro-3-fluoropyridine, will be present as impurities if the reaction does not go to completion.
-
Impurities in Starting Materials: The purity of your starting 2,4-dichloro-3-fluoropyridine is critical. Impurities from its synthesis can carry through to the final product.
-
Over-reaction: Under harsh conditions, further reactions such as di-hydrolysis could potentially occur.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic methods is essential:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and byproduct profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation of the final product and any isolated byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for analysis if the compounds are sufficiently volatile and thermally stable.[3]
Caption: Recommended analytical workflow for synthesis and characterization.
Q4: How can I minimize the formation of the regioisomeric byproduct?
A4: Optimizing the reaction conditions is key to improving regioselectivity:
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, but this could come at the cost of a slower reaction rate. A careful temperature screen is recommended.
-
Base: The choice and concentration of the base can influence selectivity. Weaker bases like sodium bicarbonate or potassium carbonate might offer better control than strong bases like sodium hydroxide.
-
Solvent System: The solvent can influence the relative activation of the different positions on the pyridine ring. Experimenting with different solvent systems (e.g., aqueous vs. polar aprotic) may improve selectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the final product in a suitable solvent (e.g., acetonitrile/water).
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Example Gradient: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 5-10 µL.
This method should provide good separation of the starting material, product, and the main regioisomeric byproduct.
References
Technical Support Center: Optimizing Reaction Conditions for Halogenated Pyridine Synthesis
Welcome to the technical support center for the synthesis of halogenated pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during these critical synthetic transformations. Halogenated pyridines are pivotal building blocks in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by issues of regioselectivity, low yields, and difficult purifications. This resource offers practical, field-proven insights to help you navigate these complexities and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of halogenated pyridines, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My direct halogenation of a substituted pyridine yields a mixture of regioisomers, primarily at the C3 and C5 positions. How can I improve selectivity?
Answer: This is a frequent challenge rooted in the inherent electronic properties of the pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack, making reactions sluggish and often unselective.
-
Causality: Direct electrophilic halogenation of pyridine is an electronically mismatched process that often necessitates harsh conditions, such as strong Brønsted or Lewis acids at high temperatures.[1][2] Under these conditions, the kinetic product is typically the C3-halogenated isomer, as the sigma complex intermediate avoids placing a positive charge on the electronegative nitrogen atom. However, forcing conditions can lead to the formation of other isomers.
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product (C3-halogenation) over thermodynamic products. However, this may significantly reduce the reaction rate.
-
Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with a range of solvents, from nonpolar (e.g., halogenated hydrocarbons) to polar aprotic (e.g., acetonitrile).
-
Alternative Strategies for C3-Halogenation (Zincke Imines): For reliable C3 selectivity under mild conditions, consider a ring-opening/closing strategy involving Zincke imine intermediates.[1] This approach temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation before reforming the pyridine ring.[1] The stability of the Zincke imine intermediate is crucial; it can be sensitive to prolonged heating or exposure to water.[2]
-
Issue 2: Ineffective Halogenation at C2 or C4 Positions
Question: I need to introduce a halogen at the C2 or C4 position, but direct halogenation is not working. What are my options?
Answer: The C2 and C4 positions are electronically deactivated towards electrophilic attack. Therefore, alternative strategies are required to achieve halogenation at these sites.
-
Causality: The intermediates formed from electrophilic attack at C2 or C4 are significantly destabilized by the adjacent positively charged nitrogen.
-
Troubleshooting & Optimization:
-
For C2-Halogenation (via N-Oxides): A reliable method is to first oxidize the pyridine to its corresponding N-oxide. This activates the C2 and C4 positions towards electrophilic attack. Subsequent treatment with a halogenating agent like POCl₃ or PBr₃ can then install the halogen at the C2 position.[3]
-
For C4-Halogenation (via Phosphonium Salts): A modern approach involves the use of specially designed phosphine reagents. These reagents are installed at the C4 position to form phosphonium salts, which can then be displaced by a halide nucleophile in an SNAr-type reaction.[3] This method is effective for a broad range of unactivated pyridines.[3]
-
Issue 3: Low Yield and Side Reactions in Buchwald-Hartwig Amination of Halogenated Pyridines
Question: I'm performing a Buchwald-Hartwig amination on my chloropyridine, but I'm observing low conversion and significant hydrodehalogenation. How can I improve this?
Answer: The Buchwald-Hartwig amination of electron-deficient heteroaryl halides like chloropyridines can be challenging. The C-Cl bond is less reactive than C-Br or C-I, often requiring more forcing conditions which can lead to side reactions.[4]
-
Causality:
-
Low Conversion: The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) complex.[4] Ineffective catalyst systems or suboptimal conditions will result in poor conversion.
-
Hydrodehalogenation: This side reaction, where the halogen is replaced by hydrogen, becomes competitive when the desired reductive elimination is slow.[5] It can be exacerbated by the presence of water or other proton sources.[4]
-
-
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: Standard ligands like PPh₃ are often ineffective for chloropyridines.[4] Utilize bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos, which are designed to facilitate the challenging oxidative addition step.[4] Consider using a pre-catalyst (e.g., G3 or G4 palladacycles) for more reliable formation of the active Pd(0) species.[4]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is generally the most effective.[4] Ensure it is anhydrous and of high purity, as trace hydroxides can promote hydrodehalogenation.[4] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[4][6]
-
Strictly Anhydrous and Inert Conditions: Use dry, degassed solvents (e.g., toluene, 1,4-dioxane) and maintain a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and minimize hydrodehalogenation.[4]
-
Temperature Optimization: While higher temperatures (80-110 °C) are often needed to drive the reaction, excessive heat can promote side reactions.[4] Careful temperature screening is recommended.
-
| Parameter | Recommendation for Chloropyridines | Rationale |
| Palladium Source | Pre-catalysts (G3, G4 palladacycles) | More reliable formation of active Pd(0) species.[4] |
| Ligand | Bulky, electron-rich biarylphosphines (RuPhos, BrettPhos) | Facilitates the difficult C-Cl oxidative addition.[4] |
| Base | Anhydrous Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base to promote the catalytic cycle.[4] |
| Solvent | Dry, degassed toluene or 1,4-dioxane | Inert solvents that are compatible with the reaction conditions.[4] |
| Temperature | 80-110 °C (requires optimization) | Necessary to overcome the activation barrier for C-Cl bond cleavage.[4] |
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of Chloropyridines
Issue 4: Runaway Exothermic Reactions
Question: My halogenation reaction is highly exothermic and difficult to control, leading to the formation of dark-colored byproducts. How can I manage the reaction temperature?
Answer: Pyridine halogenations can be highly exothermic, and poor temperature control can lead to thermal runaway, decomposition of starting materials and products, and reduced selectivity.
-
Causality: The formation of the C-Hal bond is an enthalpically favorable process. The heat generated increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.
-
Troubleshooting & Optimization:
-
Slow Reagent Addition: Add the halogenating agent dropwise or in small portions to control the rate of heat generation.
-
Efficient Cooling: Use an ice bath, dry ice/acetone bath, or a cryostat to maintain a consistent low temperature.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.
-
Continuous Flow Chemistry: For large-scale or particularly energetic reactions, consider using a continuous flow reactor. These systems offer superior heat exchange and are inherently safer for managing highly exothermic processes.[7]
-
Issue 5: Difficulty in Purifying Halogenated Pyridine Isomers
Question: My reaction produced a mixture of halogenated pyridine regioisomers that are proving difficult to separate by standard column chromatography.
Answer: Regioisomers of halogenated pyridines often have very similar polarities, making their separation by traditional silica gel chromatography challenging.
-
Causality: The small difference in the dipole moments of the isomers results in similar affinities for the stationary phase.
-
Troubleshooting & Optimization:
-
Chromatography Modifications:
-
Slow Gradient and Flow Rate: Employ a very shallow solvent gradient and a slow flow rate to maximize resolution.
-
Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase C18 silica. Preparative HPLC with a C18 or Phenyl-hexyl column can be very effective for separating isomers.[8]
-
-
Crystallization: If the product is a solid, fractional crystallization can be a powerful purification technique. This involves finding a solvent system in which the desired isomer has lower solubility than the undesired isomers, particularly at lower temperatures.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The desired isomer can then be regenerated in a subsequent step.
-
Frequently Asked Questions (FAQs)
Q1: Why is direct electrophilic halogenation of pyridine so challenging compared to benzene? A1: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack. This makes the pyridine ring significantly less nucleophilic than benzene, requiring harsher reaction conditions to achieve halogenation.
Q2: What is the role of the N-oxide in activating the pyridine ring for halogenation? A2: The N-oxide group is a strong electron-donating group through resonance. It increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack.
Q3: Can I use the Zincke imine strategy for di- or tri-substituted pyridines? A3: Yes, the Zincke imine strategy has been successfully applied to a range of disubstituted pyridines.[1] However, the initial N-activation step can be sensitive to sterically hindered substrates, particularly those with substituents at the C2 and C6 positions.[1]
Q4: Are there any "green" or more sustainable approaches to pyridine halogenation? A4: Research is ongoing in this area. The use of continuous flow reactors can improve the safety and efficiency of highly exothermic halogenations.[7] Additionally, developing catalytic methods that avoid stoichiometric, harsh reagents is a key goal in sustainable chemistry.
Experimental Protocols
Protocol 1: General Procedure for 3-Iodination of a Substituted Pyridine via a Zincke Imine Intermediate
This protocol is adapted from McNally et al. and should be performed under an inert atmosphere.[1]
-
Activation and Ring-Opening:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in anhydrous ethyl acetate.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add triflic anhydride (Tf₂O, 1.0 equiv) dropwise.
-
After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes. The formation of the Zincke imine can be monitored by TLC or LC-MS.
-
-
Halogenation:
-
Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture in one portion.
-
Stir at room temperature until the Zincke imine intermediate is fully consumed.
-
-
Ring-Closing:
-
Add ammonium acetate (10 equiv) and ethanol to the reaction mixture.
-
Heat the mixture to 60 °C and stir until the halogenated pyridine is formed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol is a general starting point and requires optimization for specific substrates.[4]
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), and the ligand (e.g., RuPhos, 4 mol%).
-
Cap the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 equiv).
-
Add the amine (1.2 equiv) followed by dry, degassed toluene (to achieve a concentration of approximately 0.1 M).
-
-
Reaction:
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A general troubleshooting workflow for optimizing halogenated pyridine synthesis.
Caption: Decision tree for selecting a halogenation strategy based on desired regioselectivity.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-fluoropyridin-4-ol
Introduction
Welcome to the technical support guide for 2-Chloro-3-fluoropyridin-4-ol. This valuable intermediate presents unique synthetic and purification challenges primarily due to the electronic nature of the substituted pyridine ring and the compound's inherent tautomeric equilibrium. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common issues encountered during its synthesis, ultimately improving both yield and purity. We will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when purifying this compound?
A1: The primary challenge is the tautomeric equilibrium between the pyridin-4-ol form and its corresponding 2-chloro-3-fluoro-1H-pyridin-4-one isomer.[1][2] These tautomers often co-exist in solution, possess similar polarities, and can interconvert, making separation by standard column chromatography difficult and leading to broad peaks or incomplete separation.[2] The equilibrium is highly sensitive to solvent polarity, pH, and temperature.
Q2: What is a common synthetic route to this compound and what are the key reaction types involved?
A2: A prevalent strategy involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a more readily available precursor, 2,4-dichloro-3-fluoropyridine, followed by a selective hydrolysis of the C4-chloro group.[3][4] The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position. Another potential, though less common, route could involve the direct, regioselective chlorination of 3-fluoropyridin-4-ol.[5]
Q3: My NMR spectrum looks complex or shows more peaks than expected. What is the likely cause?
A3: This is often a direct consequence of the pyridin-4-ol/pyridin-4-one tautomerism.[2] You may be observing signals for both tautomers in solution. The ratio of these tautomers can change depending on the deuterated solvent used for the NMR analysis, with more polar solvents like DMSO-d₆ often favoring the pyridone form.[1] To confirm this, consider acquiring spectra in different solvents or using variable temperature NMR.
Q4: Why is my reaction yield consistently low?
A4: Low yields in pyridine synthesis can stem from several factors.[1][6] For the selective hydrolysis of 2,4-dichloro-3-fluoropyridine, common causes include:
-
Incomplete Reaction: Suboptimal reaction conditions (temperature, time, base strength) may not drive the reaction to completion.
-
Side Reactions: Harsh conditions can lead to the non-selective hydrolysis of the C2-chloro group, resulting in the formation of 3-fluoro-2,4-dihydroxypyridine.
-
Starting Material Purity: Impurities in the 2,4-dichloro-3-fluoropyridine starting material can interfere with the reaction.
Troubleshooting Guide 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving issues of low yield, focusing on the selective hydrolysis of 2,4-dichloro-3-fluoropyridine.
Workflow for Diagnosing Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dichloro-3-fluoropyridine | C5H2Cl2FN | CID 20042885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-3-fluoropyridine | 628691-85-0 [chemicalbook.com]
- 5. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Chloro-3-fluoropyridin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for controlling regioselectivity in the chemical modification of 2-chloro-3-fluoropyridin-4-ol, a versatile heterocyclic building block. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Part 1: Foundational Principles of Reactivity
Understanding the inherent electronic and structural properties of this compound is the first step toward mastering its regioselective functionalization. The molecule presents multiple potential reaction sites, and the outcome of a reaction is dictated by a delicate interplay between the directing effects of its substituents.
Molecular Structure and Key Reactive Sites
The primary sites for functionalization are the hydroxyl group (O–H), the carbon bearing the chlorine atom (C2), and the two available ring protons (C5–H and C6–H). Each site's reactivity is uniquely influenced by the adjacent substituents.
Tautomerism: The Pyridin-4-ol vs. Pyridin-4-one Equilibrium
A critical and often overlooked aspect of this molecule is its existence in a tautomeric equilibrium with its corresponding pyridin-4-one form.[1] This equilibrium is highly sensitive to solvent, concentration, and temperature.[1] In polar solvents, the pyridin-4-one tautomer is generally favored.[1] This phenomenon is a common source of regioselectivity issues, particularly in reactions involving nucleophiles, which can attack either the oxygen of the pyridinol or the C2/C6 positions of the pyridinone.
Caption: Tautomeric equilibrium of the core scaffold.
Electronic and Steric Influence of Substituents
The regiochemical outcome of any substitution is governed by the electronic properties of the chloro, fluoro, and hydroxyl groups.
-
Pyridine Nitrogen: As an electron-withdrawing group (EWG), the nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[2][3]
-
Chloro Group (C2): Acts as a good leaving group in SNAr reactions.[4] It is a weakly deactivating group but an ortho-, para-director in EAS.[5]
-
Fluoro Group (C3): A strongly electronegative, inductively withdrawing group. In SNAr, fluorine is an excellent activating group and a surprisingly good leaving group, often reacting faster than chlorine. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.
-
Hydroxyl Group (C4): A potent electron-donating group (EDG) through resonance, it strongly activates the ring for EAS, directing ortho- and para- (in this case, C3 and C5) to itself.[6]
Caption: Summary of substituent electronic effects.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reactive site for nucleophilic aromatic substitution (SNAr)? A1: The C2 position is the most reactive site for SNAr. This is due to two primary factors: the presence of a good leaving group (chlorine) and strong activation from the para-positioned ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.[2] While fluorine can also be a leaving group, the C-Cl bond is generally more labile under many SNAr conditions, especially in palladium-catalyzed reactions.
Q2: Can I achieve selective functionalization at the C5 vs. the C6 position? A2: Yes, but it is challenging. The C5 position is electronically activated by the C4-hydroxyl group and deactivated by the C3-fluoro group. The C6 position is primarily activated for nucleophilic attack by the ring nitrogen. Selective deprotonation (metalation) is one strategy. Using a bulky base at low temperatures may favor deprotonation at the more sterically accessible C6 position, while directed metalation strategies could favor C5. Minisci-type radical reactions, which typically favor the C2 and C6 positions on a pyridine ring, can also be employed.[7]
Q3: For a Suzuki-Miyaura cross-coupling, which position will react? A3: The C2 position will react exclusively. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > OTf > Cl >> F.[8] The C-Cl bond will readily undergo oxidative addition to the palladium catalyst, while the C-F bond is largely unreactive under standard Suzuki conditions.
Q4: How do I selectively perform a reaction on the hydroxyl group without affecting the rest of the ring? A4: Standard O-functionalization reactions like Williamson ether synthesis (alkylation) or acylation can be performed selectively. The key is to use a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group, forming the corresponding pyridinoxide. This anion is a potent nucleophile that will react with electrophiles like alkyl halides or acyl chlorides preferentially at the oxygen atom, provided the reaction temperature is kept moderate to avoid competing SNAr at the C2 position.
Part 3: Troubleshooting Guides
Guide 1: Poor Regioselectivity in Nucleophilic Substitution (SNAr)
-
Symptom: Reaction with an amine or thiol nucleophile results in a mixture of the desired C2-substituted product and a significant amount of an O-substituted byproduct.
-
Possible Cause: The reaction conditions are promoting competitive attack at the oxygen of the pyridinol tautomer. This is common with strong, hard nucleophiles or when using a base that is also a good nucleophile. The pyridin-4-one tautomer can also be attacked by the nucleophile.[1]
-
Solutions:
-
Protect the Hydroxyl Group: Before attempting the SNAr reaction, protect the hydroxyl group as a methyl or benzyl ether. This physically blocks the competing reaction site. The protecting group can be removed later in the synthesis.
-
Optimize the Base and Solvent: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or DMSO. This pre-forms the pyridinoxide, but for some nucleophiles, a weaker base may be needed to avoid this and favor direct C2 attack.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often favor O-alkylation or lead to decomposition.
-
Choice of Nucleophile: Softer nucleophiles (e.g., thiols) tend to favor attack at the softer carbon center (C2) over the harder oxygen atom.[9]
-
Guide 2: Low Yield or No Reaction in Suzuki-Miyaura Coupling
-
Symptom: The palladium-catalyzed cross-coupling of an arylboronic acid at the C2 position gives low yields of the desired biaryl product or fails completely.
-
Possible Cause:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-known issue when working with pyridyl halides.[10]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for successful coupling with electron-deficient and potentially coordinating substrates.[11]
-
Boronic Acid Decomposition: Boronic acids can be unstable under the reaction conditions, leading to protodeboronation or other side reactions.
-
-
Solutions:
-
Select an Appropriate Catalyst/Ligand System: For challenging substrates like this, more electron-rich and sterically bulky phosphine ligands are often required. Systems like Pd₂(dba)₃ with SPhos or XPhos are excellent starting points.
-
Optimize the Base: A common cause of failure is an inappropriate base. While K₂CO₃ is standard, for pyridyl chlorides, a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ can be more effective.
-
Use a Boronate Ester: Consider converting the boronic acid to a more robust boronate ester, such as a pinacol (BPin) or MIDA boronate. These are often more stable and can give more consistent results.[10]
-
Degas Rigorously: Ensure the solvent and reaction vessel are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source; Pd(PPh₃)₄ is a classic, effective catalyst. |
| Ligand | SPhos (4 mol%) | (none needed) | Bulky, electron-rich ligands like SPhos stabilize the catalyst and promote oxidative addition. |
| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (3 equiv.) | Strong, non-nucleophilic bases are often required for less reactive chlorides.[8] |
| Solvent | Dioxane/H₂O (10:1) | Toluene | Aprotic solvents can minimize boronic acid decomposition. |
| Temperature | 90-110 °C | 90-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Guide 3: Direct C-H Functionalization Leads to Isomer Mixtures
-
Symptom: Attempting a direct C-H functionalization (e.g., via metalation-alkylation or a radical reaction) yields an inseparable mixture of C5 and C6 substituted products.
-
Possible Cause: The inherent electronic directing effects are not strong enough to favor one position decisively over the other under the chosen reaction conditions.
-
Solutions:
-
Kinetic Deprotonation: For metalation, use a strong, hindered base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C).[7] This can favor deprotonation at the most kinetically acidic site, which is often the sterically less hindered position (likely C6).
-
Photoredox-Mediated Minisci Reaction: Minisci-type reactions introduce alkyl radicals that preferentially attack electron-deficient positions. This strategy strongly favors C2 and C6. Under photoredox conditions, high regioselectivity for C6 can often be achieved.[7]
-
Temporary Directing Group: Consider installing a temporary directing group on the nitrogen or hydroxyl oxygen that can direct metalation specifically to the C5 position. This advanced strategy offers excellent regiocontrol but requires additional synthetic steps.
-
Part 4: Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol details a robust method for coupling an arylboronic acid to the C2 position.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst Pd₂(dba)₃ (2 mol%) and the ligand SPhos (4.5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting pyridinol.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-fluoropyridin-4-ol.
Protocol 2: Selective O-Alkylation
This protocol describes the selective alkylation of the hydroxyl group.
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 10 minutes.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equiv.) in a small amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 5: References
-
Schlosser, M., & Guggisberg, D. (2007). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. European Journal of Organic Chemistry, 2007(21), 3445-3464. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem Technical Guides. --INVALID-LINK--
-
Flögel, O., & Reissig, H.-U. (2004). Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles, and Carboxylic Acids. Synlett, 2004(10), 1823-1825. --INVALID-LINK--
-
BenchChem. (2025). Strategies to control regioselectivity in the functionalization of 3,4-Diphenylpyridine. BenchChem Technical Guides. --INVALID-LINK--
-
Maity, P., & Pimparkar, S. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 20(44), 8551-8571. --INVALID-LINK--
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(34), 12571-12574. --INVALID-LINK--
-
ChemTalk. (n.d.). Directing Effects. ChemTalk. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Substituted Pyridin-4-ols. BenchChem Technical Guides. --INVALID-LINK--
-
Majhi, B. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(19), e202300049. --INVALID-LINK--
-
L'Heureux, A., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 143, 1338-1351. --INVALID-LINK--
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. --INVALID-LINK--
-
Wei, Y., et al. (2020). Traditional pyridin-4-one synthesis strategies. ResearchGate. --INVALID-LINK--
-
Wang, Y., et al. (2023). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. Chemistry – An Asian Journal. --INVALID-LINK--
-
BenchChem. (n.d.). 2-Chloro-3-fluoropyridin-4-amine. BenchChem. --INVALID-LINK--
-
Bos, P. H., et al. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. The Journal of Organic Chemistry, 85(19), 12067-12079. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides. --INVALID-LINK--
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Frigerio, M., & Santagostino, M. (1994). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 1(1), 1. --INVALID-LINK--
-
Check, C. T., & Bode, J. W. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(23), 16758-16764. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-chloro-3-fluoropyridin-4-aMine synthesis. ChemicalBook. --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridin-4-amine. Sigma-Aldrich. --INVALID-LINK--
-
TCI Chemicals. (n.d.). 2-Chloro-3-fluoropyridin-4-amine. TCI Chemicals. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-chloro-3-fluoropyridin-4-aMine. ChemicalBook. --INVALID-LINK--
-
Choi, H., et al. (2022). Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. Nature Communications, 13(1), 1-9. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. --INVALID-LINK--
-
Chemistry Stack Exchange. (2022). Directing effects of poly-substituted aromatic rings. Chemistry Stack Exchange. --INVALID-LINK--
-
Cao, H., et al. (2022). Radical and ionic meta-C–H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6621), 779-785. --INVALID-LINK--
-
Bakulev, V. A., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(1), 108-115. --INVALID-LINK--
-
Hong, S. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. Accounts of Chemical Research, 55(21), 3078-3095. --INVALID-LINK--
-
Knochel, P., & Gignoux, C. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine. BenchChem Technical Guides. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
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- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 2-Chloro-3-fluoropyridin-4-ol
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-3-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this challenging substrate. Here, we will address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Understanding the Substrate: The Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its electron-deficient pyridine ring, the presence of multiple halogens, and a potentially reactive hydroxyl group all contribute to a nuanced reactivity profile. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[1][2] Furthermore, the hydroxyl group can participate in side reactions or alter the electronic properties of the substrate.
This guide will dissect these issues and provide actionable strategies for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling with this compound is not proceeding. I'm only recovering starting material. What are the likely causes?
A1: Failure to initiate the Suzuki-Miyaura coupling with this substrate often points to two primary issues: inefficient oxidative addition or catalyst inhibition.
-
Causality: 2-Chloropyridines are notoriously less reactive than their bromo or iodo counterparts, making the initial oxidative addition of the C-Cl bond to the Pd(0) center the rate-limiting step.[2] The electron-withdrawing nature of the fluorine and the pyridyl nitrogen further deactivates the C-Cl bond. Additionally, the pyridine nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to inactive complexes.[2]
-
Troubleshooting Protocol:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands that promote oxidative addition.[3][4]
-
Base Optimization: The choice of base is critical. While a base is necessary for the transmetalation step, strong bases can promote side reactions. For sensitive substrates, weaker bases are often preferred.[8]
-
Solvent Choice: The solvent must solubilize all components of the reaction.
-
Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C, to overcome the activation energy for oxidative addition.[5]
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid and/or protodeboronation. How can I mitigate these side reactions?
A2: These side reactions are common with heteroaryl boronic acids and are often exacerbated by the presence of oxygen or water.
-
Causality:
-
Homocoupling: This occurs when the boronic acid couples with itself, often promoted by the presence of oxygen which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway.[2][3]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a proton, a reaction often catalyzed by aqueous base.[2][9] Heteroaryl boronic acids are particularly prone to this due to the influence of the heteroatom.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions.
-
Detailed Steps:
-
Inert Atmosphere: Rigorously exclude oxygen. Use Schlenk techniques or a glovebox. Degas all solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using freeze-pump-thaw cycles.[2][11]
-
Anhydrous Conditions: Use oven- or flame-dried glassware and anhydrous solvents to minimize water content, which drives protodeboronation.[9]
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA ester. These are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[9]
-
Base Selection: Use weaker, non-hydroxide bases like K₂CO₃, K₃PO₄, or CsF.[9]
-
Q3: My Buchwald-Hartwig amination is failing. What specific considerations are there for this compound?
A3: The challenges are similar to the Suzuki coupling, with the added complexity of the amine nucleophile also being a potential ligand for the palladium catalyst.
-
Causality: Both the pyridine nitrogen and the reacting amine can coordinate to the palladium center, leading to catalyst inhibition.[2] The C-Cl bond's low reactivity remains a significant hurdle. Furthermore, strong bases like NaOtBu or LHMDS can potentially deprotonate the pyridin-4-ol, leading to a different reactive species or solubility issues.
-
Troubleshooting Protocol:
-
Ligand is Key: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands are essential to promote the crucial reductive elimination step and prevent catalyst inhibition.[12]
-
Recommended Ligands: XPhos, SPhos, and Josiphos-type ligands have shown success with challenging heteroaryl chlorides.[13]
-
-
Precatalyst Advantage: Using a well-defined precatalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results.[8][12]
-
Base Selection: While strong bases are common in Buchwald-Hartwig reactions, the hydroxyl group on your substrate warrants caution.
-
Solvent: Toluene and 1,4-dioxane are standard solvents for this reaction.[5]
-
Q4: I am attempting a Sonogashira coupling, but the reaction is sluggish and I see Glaser homocoupling of the alkyne. What should I do?
A4: The Sonogashira reaction introduces a copper co-catalyst, which brings its own set of potential problems, primarily the homocoupling of the terminal alkyne (Glaser coupling).
-
Causality: Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by copper salts in the presence of an oxidant (like oxygen).[11] The sluggish primary reaction is likely due to the low reactivity of the 2-chloropyridine.
-
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: This is the most critical factor to prevent Glaser homocoupling. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[11]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, they completely eliminate the possibility of Glaser coupling.
-
Catalyst and Ligand: For the challenging C-Cl bond activation, a robust palladium catalyst is necessary.
-
Base and Solvent: An amine base like Et₃N or DIPEA is typically used, often serving as the solvent as well. For less reactive substrates, a co-solvent like DMF or THF can be beneficial.[11]
-
Summary of Recommended Starting Conditions
The following table provides recommended starting points for optimizing your cross-coupling reactions with this compound. Note that these are general guidelines, and optimization for each specific coupling partner is crucial.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ (2-5%) or XPhos Pd G3 (2-5%) | XPhos or SPhos (4-10%) | K₃PO₄ (2-3) | Dioxane or Toluene | 80-110 | Use boronic esters for unstable partners; ensure anhydrous conditions.[5][9] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5%) or XPhos Pd G3 (2-5%) | XPhos or Josiphos (4-10%) | Cs₂CO₃ or K₃PO₄ (2-3) | Toluene or Dioxane | 90-110 | Ligand choice is critical to avoid catalyst inhibition by the amine.[13] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ (4-10%) or P(t-Bu)₃ (4-10%) | Et₃N or DIPEA (2-3) | THF / Et₃N | 60-80 | Rigorously exclude O₂ to prevent Glaser homocoupling.[11] |
General Experimental Protocol (Suzuki-Miyaura Example)
This protocol outlines a general procedure for a Suzuki-Miyaura coupling, which can be adapted for other reaction types.
Caption: General experimental workflow.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[5]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[2]
References
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- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Chloro-3-fluoropyridin-4-ol in Solution
Welcome to the technical support resource for 2-Chloro-3-fluoropyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can troubleshoot experimental challenges and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. However, its structure presents inherent stability challenges in solution that users must be aware of. The primary factors influencing its stability are a tautomeric equilibrium and the reactivity of the chloro substituent. This guide will walk you through these challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound in a polar protic solvent (e.g., water, methanol) has turned yellow/brown over time. What is causing this discoloration?
A1: The discoloration of your solution is likely due to degradation, primarily through oxidation. Pyridine derivatives, especially hydroxypyridines, can be susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light.[1]
-
Expert Insight: The 4-pyridinol structure is in equilibrium with its tautomer, 4-pyridone. This equilibrium is significantly influenced by the solvent. In polar solvents, the more polar 4-pyridone form is favored.[2][3][4][5] This tautomer has a different electronic distribution and can be more prone to certain degradation pathways.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Protect from Light: Store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to minimize photodegradation.[1]
-
Deoxygenate Solvents: If you are observing rapid discoloration, consider using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before use.
-
Q2: I'm performing a reaction where this compound is a starting material, but I'm getting a significant amount of a byproduct that appears to be 2,4-dihydroxy-3-fluoropyridine. Why is this happening?
A2: The formation of 2,4-dihydroxy-3-fluoropyridine is a strong indication of hydrolysis of the chloro group at the 2-position. This is a common degradation pathway for this compound in the presence of nucleophiles, including water.
-
Causality - Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system. The nitrogen atom acts as an electron-withdrawing group, which makes the carbon atoms at the 2- and 4-positions electrophilic and susceptible to nucleophilic attack.[6][7][8] The chloro group at the 2-position is a good leaving group, making it prone to substitution by nucleophiles.
-
Influence of Substituents:
-
Fluorine: The fluorine atom at the 3-position is also strongly electron-withdrawing, further increasing the electrophilicity of the pyridine ring and activating the 2-chloro group for nucleophilic substitution.[9][10][11]
-
Hydroxyl/Oxo Group: The tautomeric equilibrium between the 4-pyridinol and 4-pyridone forms is crucial. The 4-pyridone tautomer possesses a significant zwitterionic character, which enhances the rate of hydrolysis of a chloro group at the alpha-position (position 2 or 6).[10]
-
-
Troubleshooting & Experimental Design:
-
Control pH: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can catalyze this reaction.[10][12][13][14] Buffering your reaction mixture to a neutral or slightly acidic pH may help to minimize this side reaction.
-
Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents to minimize the presence of water.
-
Lower Reaction Temperature: Hydrolysis is a chemical reaction with an activation energy. Lowering the reaction temperature can help to reduce the rate of this undesired side reaction.
-
Choice of Solvent: The tautomeric equilibrium is solvent-dependent. In non-polar aprotic solvents, the less reactive 4-pyridinol form may be more prevalent, potentially slowing down hydrolysis.[2][3]
-
Q3: I am getting inconsistent results in my experiments. Could the stability of my this compound stock solution be the issue?
A3: Yes, the stability of your stock solution is a very likely cause of inconsistent results. As discussed, this compound can degrade over time in solution. If you are using a stock solution prepared at different times, the actual concentration of the active compound may be decreasing with age.
-
Best Practices for Stock Solutions:
-
Solvent Choice: For longer-term storage, consider preparing stock solutions in anhydrous aprotic solvents like DMSO or DMF and storing them at low temperatures (e.g., -20°C).
-
Small Aliquots: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Regular Purity Checks: If a stock solution is to be used over an extended period, it is advisable to periodically check its purity by a suitable analytical method, such as HPLC.
-
Key Stability Considerations Summarized
| Parameter | Influence on Stability | Recommendations |
| pH | Both acidic and basic conditions can catalyze hydrolysis of the 2-chloro group.[10][12][13][14] | Buffer solutions to a neutral or slightly acidic pH where the compound is most stable. Avoid strongly alkaline conditions. |
| Solvent | Polar solvents favor the more reactive 4-pyridone tautomer. Protic solvents (e.g., water, alcohols) can act as nucleophiles, leading to hydrolysis.[2][3][4][5] | For reactions, choose a solvent that is compatible with your chemistry while minimizing degradation. For storage, use anhydrous aprotic solvents. |
| Light | Exposure to light, especially UV, can induce photodegradation, often leading to discoloration.[1] | Store both solid and solutions protected from light using amber vials or aluminum foil. |
| Temperature | Higher temperatures increase the rate of degradation reactions like hydrolysis and oxidation. | Store stock solutions at low temperatures (e.g., -20°C). Conduct reactions at the lowest feasible temperature. |
| Oxygen | Can lead to oxidative degradation, often indicated by a change in solution color.[1] | Prepare solutions with deoxygenated solvents and store under an inert atmosphere (N₂ or Ar) for sensitive applications. |
Visualizing the Chemistry: Tautomerism and Degradation
The following diagrams illustrate the key chemical transformations that this compound undergoes in solution.
Caption: Tautomeric equilibrium of this compound.
Caption: Primary degradation pathway via hydrolysis.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound with enhanced stability.
-
Select Solvent: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Weigh Compound: In a well-ventilated fume hood, accurately weigh the desired amount of this compound into an amber glass vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of the anhydrous solvent to the vial to achieve the desired concentration.
-
Dissolve: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquot: If the stock solution is not for immediate use, dispense it into smaller, single-use amber vials.
-
Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each aliquot with an inert gas (N₂ or Ar) before sealing.
-
Storage: Store the aliquots at -20°C, protected from light.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Monitoring Stability by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in solution. Method optimization may be required.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., your reaction buffer, a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
For forced degradation studies, subject aliquots of this solution to stress conditions (e.g., heat at 60°C, add 0.1 M HCl, add 0.1 M NaOH, expose to UV light).[12][13][15][16]
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the freshly prepared solution to establish the initial purity and retention time (t=0).
-
Inject samples from the stability study at various time points.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated based on the relative peak areas.
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. davuniversity.org [davuniversity.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-fluoropyridin-4-ol
Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoropyridin-4-ol. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this valuable heterocyclic building block. Given the limited direct literature for a one-pot synthesis, this document outlines a robust, two-step approach starting from a common precursor. We will delve into the causality behind experimental choices, provide detailed troubleshooting for common scale-up challenges, and offer practical FAQs to ensure a successful and efficient synthesis campaign.
The proposed synthetic strategy involves the initial synthesis of the key intermediate, 2-Chloro-3-fluoropyridin-4-amine, followed by its conversion to the target this compound via a diazotization-hydrolysis reaction.
Overall Synthetic Workflow
The pathway is a two-part process designed for scalability and control over each transformation.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for 2-Chloro-3-fluoropyridin-4-amine Synthesis
This section focuses on the deprotection of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate. While seemingly straightforward, scaling this acid-mediated deprotection requires careful control of conditions to ensure high yield and purity.
Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridin-4-amine
-
Reaction Setup: To a solution of tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate (1.0 eq) in Dichloromethane (DCM, 5-10 volumes), add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0-5 °C.
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 3-5 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[1][2]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: If necessary, purify the residue by column chromatography or recrystallization. For large-scale operations, recrystallization is often more cost-effective.[1]
Troubleshooting Common Issues
Question 1: The deprotection reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and solutions?
-
Possible Cause 1: Insufficient Acid Stoichiometry. On a larger scale, minor inaccuracies in weighing or reagent purity can lead to a substoichiometric amount of acid. The Boc group removal is an acid-catalyzed process, and insufficient acid will slow down or stall the reaction.
-
Solution: Ensure accurate measurement of TFA. If the reaction has stalled, a careful addition of another 0.5-1.0 equivalent of TFA can restart the deprotection. Always monitor the reaction progress after the addition.
-
-
Possible Cause 2: Low Reaction Temperature. While the initial addition is done at a low temperature to control exothermicity, maintaining the reaction at too low a temperature can significantly reduce the reaction rate.
-
Solution: Ensure the reaction is allowed to warm to and is maintained at ambient temperature (20-25 °C) after the initial addition.[2] Gentle heating (30-35 °C) can be employed if necessary, but this should be done cautiously to avoid potential side reactions.
-
Question 2: After work-up, the yield of 2-Chloro-3-fluoropyridin-4-amine is lower than expected. Where could the product have been lost?
-
Possible Cause 1: Incomplete Neutralization. The product, being an amine, is protonated by the excess TFA to form a salt. If the basic wash during work-up is insufficient, a significant portion of the product will remain in the aqueous layer as the trifluoroacetate salt.
-
Solution: Use a saturated solution of a base like sodium bicarbonate or potassium carbonate for the neutralization wash. Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8). Perform multiple extractions (2-3 times) with the organic solvent to maximize the recovery of the free amine.
-
-
Possible Cause 2: Emulsion Formation. During the basic wash, emulsions can form, especially at scale, trapping the product and making phase separation difficult.
-
Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) or gently warm the mixture. For persistent emulsions, filtration through a pad of Celite® can be effective.
-
Part 2: Troubleshooting Guide for this compound Synthesis
The conversion of the aminopyridine to the hydroxypyridine via a diazonium salt intermediate is a powerful but sensitive transformation. Success at scale hinges on precise temperature control and understanding the reactivity of the diazonium species. This reaction is a variation of the Sandmeyer reaction, which typically uses copper salts, but for hydroxylation, the decomposition of the diazonium salt in water is often sufficient.[3][4]
Experimental Protocol: Diazotization and Hydrolysis
-
Diazotization: Dissolve 2-Chloro-3-fluoropyridin-4-amine (1.0 eq) in an aqueous acid solution (e.g., 20% H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (1.0-1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature.
-
Hydrolysis: Slowly add the cold diazonium salt solution to a pre-heated aqueous solution (e.g., 10% H₂SO₄) at 80-100 °C. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: Maintain the temperature for 1-2 hours after the addition is complete, or until gas evolution ceases.
-
Isolation: Cool the reaction mixture and adjust the pH to 6-7 with a suitable base (e.g., NaOH solution). The product may precipitate. Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Dry, filter, and concentrate the organic extracts. The crude product often exists as a mixture of pyridin-4-ol and its pyridin-4-one tautomer, which can complicate purification.[5][6] Recrystallization is the preferred method for purification at scale.
Troubleshooting Common Issues
Question 1: The reaction mixture turns dark brown or black during the diazotization step, and the final yield is very low. What went wrong?
-
Possible Cause 1: Temperature Excursion. Pyridine diazonium salts are often less stable than their benzene analogues.[7] If the temperature rises above 5-10 °C during the addition of sodium nitrite, the diazonium salt can decompose prematurely, leading to the formation of tars and other side products.
-
Solution: This is the most critical parameter. Ensure robust cooling and a slow, controlled addition of the nitrite solution. For large-scale reactions, using a jacketed reactor with a reliable cooling system is essential.
-
-
Possible Cause 2: Incorrect Nitrite Stoichiometry. An excess of nitrous acid can lead to side reactions and decomposition.
-
Solution: Use a slight excess (1.0-1.2 eq) of sodium nitrite. After the reaction, the excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid before proceeding to the hydrolysis step.
-
Caption: Troubleshooting logic for low yield in the final step.
Question 2: The final product is contaminated with a significant amount of the starting 2-Chloro-3-fluoropyridin-4-amine. Why?
-
Possible Cause: Incomplete Diazotization. This can happen if the amine is not fully dissolved in the acidic medium or if the sodium nitrite is added too quickly, leading to localized high concentrations and side reactions instead of complete diazotization.
-
Solution: Ensure the starting amine is fully dissolved before cooling and starting the nitrite addition. This may require adjusting the acid concentration or adding a co-solvent. The nitrite solution should be added subsurface (below the surface of the reaction mixture) to ensure rapid and efficient mixing.
-
Question 3: Purification of the final product by column chromatography is difficult, with broad peaks and poor separation. What is the issue?
-
Possible Cause: Tautomerism. The target compound, this compound, exists in equilibrium with its tautomer, 2-Chloro-3-fluoro-1H-pyridin-4-one.[5][6] These two forms can interconvert on the silica gel of a chromatography column, leading to streaking and poor separation.
-
Solution 1 (Recommended for Scale-up): Recrystallization. Carefully screen for a suitable solvent system for recrystallization. Adjusting the pH of the aqueous solution during work-up can sometimes preferentially precipitate one tautomer.[6]
-
Solution 2 (For small scale): Derivatization. If a highly pure sample is needed for analytical purposes and recrystallization is not effective, the crude mixture can be derivatized (e.g., by O-acylation or O-silylation) to form a single, less polar compound that is easier to purify chromatographically. The protecting group can then be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
| Parameter | Part 1: Amine Synthesis | Part 2: Pyridinol Synthesis |
| Key Reagents | tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate, TFA, DCM | 2-Chloro-3-fluoropyridin-4-amine, NaNO₂, H₂SO₄ |
| Temperature | 0 °C (initial addition) then 20-25 °C | 0-5 °C (Diazotization), 80-100 °C (Hydrolysis) |
| Equivalents (Rel. to SM) | TFA: 5-10 eq | NaNO₂: 1.0-1.2 eq |
| Typical Reaction Time | 3-5 hours | 2-4 hours |
| Key Control Parameter | Complete neutralization during work-up | Strict temperature control during diazotization |
| Table 1: Summary of Recommended Reaction Parameters. |
Q: What are the primary safety concerns when scaling up this synthesis? A: In Part 1, the primary hazard is handling large quantities of Trifluoroacetic acid (TFA), which is highly corrosive. Ensure adequate personal protective equipment (PPE) and perform the reaction in a well-ventilated area. In Part 2, the formation of unstable diazonium salts presents a significant risk. These intermediates can be explosive, especially if isolated. The key safety measure is to always keep the diazonium salt in a cold solution and use it immediately in the next step without attempting to isolate it. The vigorous evolution of nitrogen gas during hydrolysis must also be managed with an appropriately sized reactor and pressure relief system.
Q: Which analytical techniques are recommended for monitoring these reactions? A: For both steps, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting material and the formation of the product. For final product characterization, ¹H NMR, ¹³C NMR, and LC-MS are essential to confirm the structure and purity. High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity analysis.
Q: Can Hydrochloric Acid (HCl) be used instead of Sulfuric Acid (H₂SO₄) for the diazotization step? A: While HCl can be used, H₂SO₄ is often preferred. The chloride ion from HCl is nucleophilic and can compete with water in the hydrolysis step, potentially leading to the formation of 2,4-dichloro-3-fluoropyridine as a byproduct via a Sandmeyer-type reaction. The sulfate and bisulfate anions are much less nucleophilic, minimizing this side reaction and favoring the desired hydroxylation.[4]
Q: How can I improve the efficiency of the final purification at a multi-kilogram scale? A: At this scale, column chromatography is generally not economically viable. The focus should be on optimizing the reaction to minimize impurities and developing a robust crystallization procedure. This involves screening various solvents and solvent mixtures, controlling the cooling rate, and potentially seeding the crystallization to obtain a consistent particle size and high purity. An acid-base workup can also be effective; dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the pure product is a classic and effective technique for purifying amine and pyridinol compounds.
References
- 1. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]
- 2. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. dspace.tnpu.edu.ua [dspace.tnpu.edu.ua]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-3-fluoropyridin-4-ol
In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Halogenated pyridinols, in particular, represent a class of molecules with significant potential in medicinal chemistry. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-Chloro-3-fluoropyridin-4-ol, a compound of interest for its potential applications.
While direct experimental spectra for this compound are not widely available in public databases, this guide will leverage established spectroscopic principles and comparative data from structurally related analogs to predict and interpret its spectral features. By examining compounds such as 2-chloro-3-fluoropyridin-4-amine, we can build a robust analytical framework for researchers working with this and similar molecules.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is a powerful tool for determining the number and connectivity of protons in a molecule. For this compound, we can anticipate a spectrum characterized by two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the electronegative chlorine and fluorine substituents, as well as the hydroxyl group.
To approximate the expected spectrum, we can draw comparisons with the known ¹H NMR data for 2-chloro-3-fluoropyridin-4-amine.[1][2][3] For the amine, the aromatic protons appear as a doublet at approximately 7.82 ppm and a triplet at 6.60 ppm.[1][2] The substitution of the amine with a hydroxyl group is expected to induce a downfield shift for the adjacent protons due to the electron-withdrawing nature of the oxygen atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.9 - 8.1 | Doublet of doublets | ~5-6 (H-H), ~1-2 (H-F) | Deshielded by adjacent nitrogen and influenced by both H-6 and the fluorine at C-3. |
| H-6 | 6.7 - 6.9 | Doublet | ~5-6 | Coupled to H-5. |
| OH | Variable | Broad singlet | - | Chemical shift is concentration and solvent dependent; will exhibit D₂O exchange. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For this compound, we expect to observe five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-4) will be shifted downfield, while the carbons attached to the halogens (C-2 and C-3) will also exhibit characteristic shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |
| C-2 | 145 - 150 | Doublet | Attached to chlorine and adjacent to fluorine; ¹JCF coupling will be significant. |
| C-3 | 140 - 145 | Doublet | Directly bonded to fluorine, resulting in a large ¹JCF coupling constant. |
| C-4 | 160 - 165 | Singlet | Attached to the hydroxyl group, leading to a significant downfield shift. |
| C-5 | 110 - 115 | Doublet | Influenced by the adjacent nitrogen and fluorine at C-3 (³JCF). |
| C-6 | 120 - 125 | Singlet | Primarily influenced by the adjacent nitrogen. |
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (molecular weight: 147.54 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.
The molecular ion peak (M⁺) would be expected at m/z 147, with a characteristic M+2 isotope peak at m/z 149 due to the presence of the ³⁷Cl isotope, in an approximate 3:1 ratio with the M⁺ peak.
Predicted Fragmentation Pathway:
A logical fragmentation workflow would involve the initial loss of common neutral molecules or radicals.
Caption: Predicted EI-MS fragmentation of this compound.
Key Predicted Fragments:
-
Loss of HF: A peak at m/z 127/129 corresponding to the loss of hydrogen fluoride.
-
Loss of CO: A peak at m/z 119/121 resulting from the loss of carbon monoxide, a common fragmentation for phenols and related compounds.
-
Loss of Cl: Subsequent loss of a chlorine radical from fragments would also be anticipated.
Comparative Analysis with Alternative Halogenated Pyridinols
The analytical data for this compound can be contextualized by comparing it with other halogenated pyridinols. For instance, comparing its spectra with that of 2-chloro-4-iodopyridin-3-ol would reveal the distinct influence of the different halogen substituents on the chemical shifts and fragmentation patterns. The presence of iodine in the latter would lead to a significantly different isotopic pattern in the mass spectrum and would exert different electronic effects on the pyridine ring, altering the NMR chemical shifts.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm, using proton decoupling.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Utilize electron ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Caption: General workflows for NMR and MS analysis.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR and mass spectrometry. Although direct experimental data is sparse, a predictive and comparative approach, grounded in fundamental spectroscopic principles and data from analogous compounds, provides a robust framework for its analysis. The anticipated spectral features—distinctive chemical shifts and coupling patterns in NMR and a characteristic fragmentation pattern in MS—offer a clear analytical path for researchers engaged in the synthesis and application of this and related halogenated pyridinols.
References
A Senior Application Scientist's Guide to Interpreting the ¹H and ¹³C NMR Spectra of Substituted Pyyridinols
Introduction: The Pivotal Role of Pyridinols and NMR in Modern Chemistry
Substituted pyridinols are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and hydrogen-bonding capabilities make them invaluable scaffolds in the design of novel pharmaceuticals, agrochemicals, and functional materials. For researchers in these fields, the unambiguous structural elucidation of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed atomic-level view of molecular architecture.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the fundamental principles of NMR and substituent effects. We will explore how the position of the hydroxyl group and the electronic nature of other substituents profoundly influence the ¹H and ¹³C NMR spectra, enabling confident structural assignment and a deeper understanding of molecular properties.
The Foundational Role of Tautomerism in Pyridinol NMR
A critical concept in the NMR spectroscopy of pyridinols is tautomerism. 2-Hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their respective pyridone tautomers. This equilibrium is highly sensitive to the solvent, temperature, and pH, and the observed NMR spectrum is often a population-weighted average of the two forms. In many common NMR solvents, the pyridone tautomer is the major species. In contrast, 3-hydroxypyridine does not have a stable pyridone tautomer and exists predominantly in the phenol form. Understanding this tautomeric equilibrium is the first and most crucial step in interpreting the NMR spectra of these compounds.
¹H NMR Spectral Interpretation: A Comparative Analysis
The ¹H NMR spectrum provides a wealth of information about the proton environment in substituted pyridinols. The chemical shifts (δ), coupling constants (J), and integration of the signals are all influenced by the position of the hydroxyl group and the electronic effects of other substituents.
The Influence of the Hydroxyl Group Position
The position of the hydroxyl group establishes the foundational pattern of the ¹H NMR spectrum.
-
2-Hydroxypyridine (in its 2-pyridone tautomeric form): The protons on the pyridine ring are significantly influenced by the carbonyl group and the ring nitrogen. The proton adjacent to the nitrogen (H6) is typically the most deshielded, appearing at a higher chemical shift.
-
3-Hydroxypyridine: The hydroxyl group acts as an electron-donating group, leading to a general upfield shift (shielding) of the ring protons compared to pyridine itself. The proton ortho to the hydroxyl group (H2) is often the most shielded.
-
4-Hydroxypyridine (in its 4-pyridone tautomeric form): The symmetrical nature of the 4-pyridone tautomer results in a simplified spectrum, with only two signals for the four ring protons.
Substituent Effects on ¹H Chemical Shifts
Substituents on the pyridinol ring modulate the electron density and, consequently, the chemical shifts of the ring protons. These effects are a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ increase electron density in the ring, causing a general upfield shift (shielding) of the ring protons. This effect is most pronounced at the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -C(O)R decrease electron density in the ring, leading to a downfield shift (deshielding) of the ring protons. Again, this effect is most significant at the ortho and para positions.
The following table provides a comparative overview of the approximate ¹H NMR chemical shifts for the parent pyridinols.
| Compound | H2 (δ ppm) | H3 (δ ppm) | H4 (δ ppm) | H5 (δ ppm) | H6 (δ ppm) | Solvent |
| 2-Pyridone | - | ~6.30 | ~7.42 | ~6.59 | ~7.49 | CDCl₃ |
| 3-Hydroxypyridine | ~8.28 | - | ~7.33 | ~7.29 | ~8.09 | CDCl₃ |
| 4-Pyridone | ~7.50 | ~6.15 | - | ~6.15 | ~7.50 | D₂O |
Note: The chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Interpretation: A Deeper Look into the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are also highly sensitive to the electronic environment.
The Influence of the Hydroxyl Group and Tautomerism
The position of the hydroxyl group and the resulting tautomeric form have a profound impact on the ¹³C chemical shifts.
-
2- and 4-Pyridone Tautomers: The presence of a carbonyl group in the pyridone tautomers results in a characteristic downfield signal for the carbonyl carbon (C2 or C4), typically in the range of 160-180 ppm.
-
3-Hydroxypyridine: The carbon bearing the hydroxyl group (C3) is significantly deshielded due to the electronegativity of the oxygen atom, typically appearing around 155 ppm.
Substituent Effects on ¹³C Chemical Shifts
Similar to ¹H NMR, substituents exert predictable effects on the ¹³C chemical shifts.
-
Electron-Donating Groups (EDGs): EDGs cause an upfield shift (shielding) of the carbon signals, particularly at the ortho and para positions.
-
Electron-Withdrawing Groups (EWGs): EWGs lead to a downfield shift (deshielding) of the carbon signals, most notably at the ortho and para positions.
The table below presents a comparison of the approximate ¹³C NMR chemical shifts for the parent pyridinols.
| Compound | C2 (δ ppm) | C3 (δ ppm) | C4 (δ ppm) | C5 (δ ppm) | C6 (δ ppm) | Solvent |
| 2-Pyridone | ~163 | ~105 | ~139 | ~120 | ~135 | DMSO-d₆ |
| 3-Hydroxypyridine | ~141 | ~155 | ~127 | ~124 | ~140 | DMSO-d₆ |
| 4-Pyridone | ~139 | ~116 | ~175 | ~116 | ~139 | DMSO-d₆ |
Note: The chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous experimental technique. The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of substituted pyridinols.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted pyridinol for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence the tautomeric equilibrium.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Visualizing Substituent Effects
The electronic influence of a substituent on the pyridine ring can be visualized as a perturbation of the electron density. This, in turn, affects the shielding of the ring's protons and carbons.
Caption: Influence of EDGs and EWGs on the electron density of a pyridine ring.
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H and ¹³C NMR spectra of substituted pyridinols are rich with structural information. By understanding the interplay of tautomerism and the electronic effects of substituents, researchers can confidently assign the structures of these important molecules. This guide provides a framework for a systematic and comparative approach to spectral interpretation, empowering scientists to leverage the full potential of NMR in their research and development endeavors. The principles outlined here serve as a foundation for tackling even more complex substituted heterocyclic systems.
A Comparative Guide to the Analytical Purity Determination of 2-Chloro-3-fluoropyridin-4-ol
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Chloro-3-fluoropyridin-4-ol is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this halogenated pyridinol, offering not just protocols, but the scientific rationale behind the experimental choices. Our focus is on creating self-validating systems that ensure trustworthy and reproducible results.
The Critical Role of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount to identify and quantify any process-related impurities, degradation products, or residual starting materials. The validation of these analytical methods is a critical aspect of pharmaceutical quality control, ensuring that the methods are reliable and accurate for their intended purpose.[1][2]
This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations.
Causality Behind Experimental Choices: A Reversed-Phase Approach
Given the polar nature of the hydroxyl group and the aromaticity of the pyridine ring, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[4][5] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later. For polar aromatic compounds like our target, a phenyl-based column could also be an excellent choice, as it can offer alternative selectivity through π-π interactions.[3]
To ensure good peak shape and reproducibility, especially for a compound with a potentially ionizable hydroxyl group, controlling the pH of the mobile phase with a suitable buffer is crucial. A buffer choice should be made to keep the analyte in a single ionic form.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed not only to quantify the purity of this compound but also to separate it from potential degradation products, making it a "stability-indicating" method. This is achieved through forced degradation studies, where the compound is exposed to harsh conditions to intentionally generate degradation products.[6][7][8][9][10]
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step HPLC Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer suitable for potential LC-MS analysis and helps to protonate the pyridinol, leading to consistent retention and sharp peaks.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm (A preliminary UV scan of the compound should be performed to determine the optimal wavelength).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and separated from the main peak.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to 0.1 mg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Enhanced Specificity
GC is a powerful technique for separating volatile compounds.[11] However, this compound, with its polar hydroxyl group, has limited volatility and may exhibit poor peak shape due to interactions with the GC column. To overcome this, a derivatization step is necessary to convert the polar -OH group into a less polar, more volatile group.[1][12][13]
Causality Behind Experimental Choices: The Need for Derivatization
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as alcohols and phenols.[1][12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[13]
GC-MS Derivatization and Analysis Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 200 µL of anhydrous pyridine. Rationale: Pyridine acts as a catalyst and a solvent.[14]
-
Add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). Rationale: TMCS is a catalyst that enhances the silylation reaction.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Rationale: This general-purpose column and temperature program are suitable for a wide range of derivatized compounds. The mass spectrometer provides high specificity for identification of impurities based on their mass spectra.
-
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[15][16][17][18][19] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined. For this compound, both ¹H and ¹⁹F qNMR can be employed.
Causality Behind Experimental Choices: ¹H vs. ¹⁹F qNMR
-
¹H qNMR: This is the most common form of qNMR due to the high natural abundance and sensitivity of the proton nucleus.[15] The key is to select a signal from the analyte that is well-resolved from other signals and from any potential impurities.
-
¹⁹F qNMR: Given the presence of a fluorine atom in the molecule, ¹⁹F NMR offers a highly specific and often simpler spectrum for quantification.[20][21][22] The large chemical shift dispersion and the absence of background signals in most samples make it an excellent choice for purity determination of fluorinated compounds.[20][21][23]
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid for ¹H qNMR, hexafluorobenzene for ¹⁹F qNMR) into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.
-
Rationale: Precise weighing is critical for accurate quantification. The internal standard must have signals that do not overlap with the analyte signals.
-
-
NMR Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters for Quantification:
-
Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
Sufficient Number of Scans: To achieve a good signal-to-noise ratio.
-
¹⁹F NMR Specifics: Use a broad spectral width to encompass all potential fluorinated species. Proton decoupling is typically employed to simplify the spectrum.
-
-
-
Data Processing and Purity Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected signals for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR (¹H and ¹⁹F) |
| Principle | Separation based on polarity and differential partitioning between stationary and mobile phases. | Separation based on volatility and boiling point after chemical modification. | Quantification based on the direct proportionality of signal intensity to the number of atomic nuclei. |
| Advantages | - Excellent for non-volatile and thermally labile compounds.- High resolution and sensitivity.- Well-established and widely available. | - High specificity from mass spectrometric detection.- Excellent for volatile impurities.- Can identify unknown impurities through mass spectral libraries. | - Primary ratio method; provides absolute purity.- Does not require a specific reference standard of the analyte.- Non-destructive.- ¹⁹F NMR is highly specific with low background.[20] |
| Disadvantages | - Requires a reference standard for quantification.- Peak co-elution can be an issue. | - Not suitable for non-volatile or thermally labile compounds without derivatization.- Derivatization adds complexity and potential for side reactions. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Signal overlap can complicate quantification. |
| Best For | Routine purity testing, stability studies, and quantification of known and unknown non-volatile impurities. | Identifying and quantifying volatile impurities and providing structural information on unknown peaks. | Absolute purity determination, certification of reference materials, and as an orthogonal method to chromatography. |
Conclusion
No single analytical method is universally superior for determining the purity of this compound. The choice of technique depends on the specific requirements of the analysis.
-
RP-HPLC is the recommended primary method for routine quality control and stability testing due to its robustness, resolving power for non-volatile compounds, and adaptability for stability-indicating assays.
-
GC-MS serves as an excellent orthogonal technique, particularly for identifying and quantifying any volatile or semi-volatile impurities that may not be amenable to HPLC analysis. The requirement for derivatization, however, makes it a more complex workflow.
-
qNMR stands out as the definitive method for obtaining an absolute purity value. It is an invaluable tool for certifying reference standards and for providing an independent, orthogonal confirmation of purity determined by chromatographic methods. The use of both ¹H and ¹⁹F qNMR provides a comprehensive and highly reliable assessment of the compound's purity.
For a comprehensive quality assessment in a drug development setting, a combination of these methods is often employed to build a complete purity profile of this compound, ensuring the highest standards of quality, safety, and efficacy for the final pharmaceutical product.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. reddit.com [reddit.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. biophysics.org [biophysics.org]
- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
comparing the reactivity of 2-Chloro-3-fluoropyridin-4-ol with other pyridinols
An In-Depth Guide to the Nucleophilic Aromatic Substitution Reactivity of 2-Chloro-3-fluoropyridin-4-ol Compared to Other Pyridinols
Abstract
Substituted pyridin-4-ols are privileged scaffolds in medicinal chemistry and materials science. Their functionalization often relies on nucleophilic aromatic substitution (SNAr), a reaction whose efficiency is highly dependent on the electronic landscape of the pyridine ring. This guide provides a comprehensive comparison of the reactivity of this compound with other key pyridinol analogues. Due to a scarcity of direct kinetic comparisons in the literature, this document synthesizes established mechanistic principles to build a robust theoretical framework for predicting reactivity. Furthermore, we provide a detailed experimental protocol for researchers to generate quantitative, comparative data. Our analysis concludes that the unique combination of a chloro leaving group at the activated 2-position, strongly inductively withdrawing substituents (F and OH), and the potential for anionic activation makes this compound a highly reactive and versatile substrate for SNAr reactions.
Introduction: The Significance of Pyridin-4-ol Scaffolds
The pyridin-4-ol core and its derivatives are cornerstones in modern drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds.[1] The ability to selectively modify this heterocyclic system is paramount for tuning a molecule's pharmacological profile. Nucleophilic aromatic substitution (SNAr) stands out as one of the most powerful methods for C-N, C-O, and C-S bond formation on these electron-deficient rings.[2][3]
The reactivity of pyridinols in SNAr is a nuanced interplay of several factors: the nature and position of the leaving group, the electronic effects of other ring substituents, and the ionization state of the hydroxyl group.[4] This guide aims to provide researchers, scientists, and drug development professionals with a deep, comparative understanding of the reactivity of this compound, a polysubstituted building block of significant interest. We will compare it against simpler, yet structurally relevant, pyridinols to elucidate the specific contributions of its substituent pattern.
Mechanistic Foundations of SNAr on Pyridin-4-ols
The SNAr reaction on a substituted pyridine typically proceeds via a two-step addition-elimination mechanism.[2][5]
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the leaving group.
The rate-determining step is usually the initial nucleophilic attack, as it involves the disruption of aromaticity.[4] The stability of the Meisenheimer complex is therefore critical to the overall reaction rate.
Positional Activation by the Pyridine Nitrogen
The pyridine nitrogen is intrinsically electron-withdrawing, reducing the electron density of the ring and making it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2/C6) and para (C4) to the nitrogen. For substitution at these positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization.[6][7] Substitution at the meta (C3/C5) positions does not benefit from this stabilization and is therefore kinetically disfavored.[7]
The Dual Role of the 4-Hydroxyl Group
The 4-hydroxyl group in pyridinols exists in tautomeric equilibrium with its pyridin-4(1H)-one form. More importantly, it is acidic and can be deprotonated under basic conditions to form a pyridinolate anion. This has a profound impact on reactivity:
-
Neutral Form (Pyridin-4-ol): The hydroxyl group is a potent electron-withdrawing group via induction (-I effect) but also a weak electron-donating group through resonance (+M effect). The inductive effect typically dominates, activating the ring towards nucleophilic attack.
-
Anionic Form (Pyridin-4-olate): Upon deprotonation, the oxido group (-O⁻) becomes a powerful electron-donating group via resonance (+M effect). This significantly increases the electron density of the ring, deactivating it towards SNAr.
Therefore, the pH and base stoichiometry of the reaction medium are critical experimental parameters. Reactions are often performed under conditions that favor the neutral, more electrophilic form of the pyridinol.
A Theoretical Framework for Comparative Reactivity
To compare this compound with other pyridinols, we must analyze the cumulative electronic impact of their substituents.
Electronic Effects of Substituents
-
Fluorine (at C3): Fluorine is the most electronegative element and exerts a very strong electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density across the entire ring, enhancing its electrophilicity and stabilizing the negatively charged Meisenheimer complex.
-
Chlorine (at C2): Chlorine also exerts a strong -I effect, further activating the ring. As a leaving group at the activated 2-position, it is poised for displacement. In SNAr reactions where the first step is rate-determining, fluoride is often a better leaving group than chloride because its extreme electronegativity provides greater stabilization to the intermediate complex.[8][9] However, the C-Cl bond is weaker than the C-F bond, which can become a factor if the leaving group expulsion has some influence on the rate.
-
Hydroxyl (at C4): As discussed, the -OH group acts as a strong activating group through induction in its neutral state.
In This compound , the additive -I effects of the fluoro, chloro, and hydroxyl groups create a highly electron-deficient ring, making it an exceptionally reactive substrate for SNAr at the C2 position.
The Influence of pKa
The acidity of the 4-hydroxyl group (pKa) is a direct reflection of the electronic effects of the other substituents. Electron-withdrawing groups stabilize the conjugate base (the pyridinolate), thereby lowering the pKa.
| Compound | Predicted/Known pKa | Rationale for Acidity |
| Pyridin-4-ol | ~11 | Baseline acidity of the 4-hydroxypyridine scaffold. |
| 2-Chloropyridin-4-ol | Lower than Pyridin-4-ol | The -I effect of the C2-Cl stabilizes the pyridinolate. |
| 3-Fluoropyridin-4-ol | ~8-9 (inferred)[10][11] | The strong -I effect of the C3-F significantly increases acidity. |
| 2,3-Dichloropyridin-4-ol | Lower than 2-Chloropyridin-4-ol[12] | Additive -I effects of two chlorine atoms enhance acidity. |
| This compound | Predicted to be the lowest | The combined, powerful -I effects of C2-Cl and C3-F provide maximum stabilization to the conjugate base. |
While a lower pKa means the passivating anionic form is more readily generated, the underlying electronic factors that cause the low pKa are the same ones that make the neutral form highly reactive.
Experimental Design for Quantitative Reactivity Comparison
To overcome the lack of direct comparative data, a standardized kinetic experiment is essential. The following protocol provides a robust framework for quantifying the reactivity of various pyridinols.
Objective
To determine the second-order rate constants (k₂) for the SNAr reaction of a series of pyridinols with a model nucleophile (piperidine) under pseudo-first-order conditions.
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of pyridinol reactivity using HPLC.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10.0 mM stock solution of each pyridinol substrate (e.g., this compound, 2-chloropyridin-4-ol, etc.) in anhydrous DMSO.
-
Prepare a 1.00 M stock solution of piperidine (nucleophile) in anhydrous DMSO.
-
-
Instrumentation Setup:
-
Set up an HPLC system with a UV detector set to a wavelength where the product absorbs strongly and the starting material has minimal absorbance.
-
Use a thermostatted autosampler or column oven to maintain the reaction temperature at 50.0 ± 0.1 °C.
-
-
Kinetic Run:
-
In a 2 mL HPLC vial, place 950 µL of the 10.0 mM pyridinol stock solution.
-
Allow the vial to equilibrate at 50.0 °C for at least 10 minutes.
-
To initiate the reaction, add 50 µL of the 1.00 M piperidine stock solution. The final concentrations will be: [Substrate] = 9.5 mM, [Piperidine] = 50 mM. The ~5-fold excess of nucleophile ensures pseudo-first-order kinetics.
-
Immediately begin acquiring data, injecting a small aliquot onto the HPLC column at regular time intervals (e.g., every 5 minutes for 2 hours, or until the reaction is >90% complete).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining substrate, [Sub]t, from its peak area relative to an internal standard or based on the sum of substrate and product peak areas.
-
Plot ln([Sub]t / [Sub]0) versus time (in seconds).
-
Perform a linear regression on the data. The pseudo-first-order rate constant, k_obs, is the negative of the slope.
-
Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [Piperidine].
-
Repeat the entire process for each pyridinol substrate to obtain a set of comparable k₂ values.
-
Anticipated Results and Discussion
Based on the theoretical principles outlined above, we can predict the relative reactivity of the selected pyridinols.
Predicted Comparative Reactivity Data
| Substrate | Leaving Group (Position) | Key Electronic Factors | Predicted Relative Rate (k₂/k₂(2-Cl-4-ol)) |
| 2-Chloropyridin-4-ol | Cl (2) | Activating -I effect from C2-Cl and C4-OH | 1 |
| 3-Fluoropyridin-4-ol | - | No leaving group at C2/C4; expected to be unreactive under these conditions | ~0 |
| 2,3-Dichloropyridin-4-ol | Cl (2) | Strong activation from two -I Cl groups and C4-OH | > 10 |
| This compound | Cl (2) | Very strong activation from C2-Cl, C3-F, and C4-OH | >> 10 (Highest) |
This table presents hypothetical data based on established structure-activity relationships for SNAr reactions. Actual values must be determined experimentally.
Discussion of Predicted Reactivity
The predicted reactivity order is: This compound > 2,3-Dichloropyridin-4-ol > 2-Chloropyridin-4-ol >> 3-Fluoropyridin-4-ol
-
This compound is expected to be the most reactive substrate. The powerful inductive electron withdrawal from the adjacent fluorine atom at C3 provides maximal stabilization for the developing negative charge on the C2 carbon during the formation of the Meisenheimer complex. This synergistic activation by three electron-withdrawing groups (-Cl, -F, -OH) makes the C2 position exceptionally electrophilic.
-
2,3-Dichloropyridin-4-ol is also highly activated. The C3-Cl provides strong inductive activation, though slightly less than that of fluorine. Therefore, its reactivity is predicted to be high, but lower than its fluoro-containing counterpart.
-
2-Chloropyridin-4-ol serves as the baseline for a 2-halopyridin-4-ol. Its reactivity is substantial due to the C2-Cl and C4-OH, but it lacks the additional activation from a C3 substituent.
-
3-Fluoropyridin-4-ol is predicted to be essentially unreactive. It lacks a leaving group at the activated C2 or C4 positions. While the ring is electron-deficient, there is no viable pathway for an addition-elimination reaction under these conditions.
Caption: Relationship between substituent electronic effects and predicted SNAr reactivity.
Conclusion
This guide establishes a strong theoretical and practical framework for understanding the reactivity of this compound in nucleophilic aromatic substitution reactions. Based on a detailed analysis of the electronic effects of its substituents, it is predicted to be a highly reactive substrate, surpassing analogues like 2,3-dichloropyridin-4-ol and 2-chloropyridin-4-ol. The potent, additive inductive electron withdrawal by the chlorine, fluorine, and hydroxyl groups creates a highly electrophilic center at the C2 position, primed for nucleophilic attack. For researchers in drug discovery and chemical synthesis, this enhanced reactivity makes this compound a valuable and versatile building block for the rapid generation of diverse molecular libraries. The provided experimental protocol offers a clear and reliable method to quantitatively validate these predictions and further explore the rich chemistry of substituted pyridinols.
References
- 1. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3-Dichloropyridine | C5H3Cl2N | CID 16988 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridinol Derivatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated pyridinol derivatives, supported by experimental data and detailed protocols. We will explore how the unique properties of fluorine can be leveraged to enhance therapeutic potential, offering insights into the causality behind experimental choices and providing a framework for rational drug design.
The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties.[1][2][3] As the most electronegative element, fluorine's presence can alter electron distribution, impacting pKa, dipole moment, and chemical reactivity.[4] These modifications often translate to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[2][4] This guide will dissect these effects within the context of pyridinol derivatives, a class of heterocyclic compounds with a wide range of documented biological activities, including anticancer and antimicrobial effects.[5][6]
The Impact of Fluorination on Biological Activity: A Mechanistic Overview
The decision to incorporate fluorine into a pyridinol derivative is a strategic one, aimed at optimizing its drug-like properties. The C-F bond is one of the strongest in organic chemistry, which can block metabolic "soft spots" and enhance the compound's in vivo stability.[7] Furthermore, the substitution of hydrogen with fluorine, a similarly sized atom, generally avoids significant steric hindrance while inducing favorable electronic changes.[4][8] These alterations can lead to more potent and selective interactions with biological targets.
Key Physicochemical and Pharmacokinetic Enhancements:
-
Increased Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][8]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and, consequently, its absorption and distribution.[4]
-
Enhanced Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, fluorination can prevent enzymatic degradation, leading to a longer half-life and improved bioavailability.[1][2]
-
Improved Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can enhance the binding affinity of a ligand to its target protein.[4][8]
Comparative Biological Activities: Experimental Evidence
The true measure of fluorine's impact lies in the direct comparison of biological activities between fluorinated and non-fluorinated pyridinol analogues. Numerous studies have demonstrated the tangible benefits of this strategic substitution across various therapeutic areas.
Anticancer Activity
Pyridinol and its derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cancer progression.[5][9] The introduction of fluorine can further potentiate this activity. For instance, a series of fluorinated and hydroxylated 2,4-diphenyl indenopyridinols were synthesized and evaluated for their topoisomerase IIα (topo IIα) inhibitory and anti-proliferative activities.[10]
Table 1: Comparison of Anti-proliferative Activity of Fluorinated and Non-Fluorinated Indenopyridinols
| Compound | R Group (Position 4) | Cancer Cell Line | IC50 (µM) | Topo IIα Inhibition (%) at 100 µM | Reference |
| 36 | p-fluorophenyl | T47D (Breast) | - | 94.7 | [10] |
| Non-fluorinated analogue | Phenyl | T47D (Breast) | >100 | - | [10] |
| 4 | o-fluorophenyl | T47D (Breast) | 0.82 | - | [10] |
The data clearly indicates that the presence of a fluorophenyl group at the 4-position of the indenopyridinol ring significantly enhances topo IIα inhibitory activity compared to its non-fluorinated counterpart.[10] Compound 4 , with an ortho-fluorophenyl group, demonstrated particularly high anti-proliferative activity against the T47D human breast cancer cell line.[10]
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridinol derivatives have been explored for their antibacterial and antifungal properties.[6][11] Fluorination has been shown to be a viable strategy for enhancing the antimicrobial potency of these compounds.[12][13]
A study on fluorine-containing pyrazole-clubbed dihydropyrimidinones, which share a heterocyclic core with pyridinols, revealed that fluorinated derivatives exhibited significant broad-spectrum antimicrobial activity.[12][14]
Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Dihydropyrimidinone Derivatives
| Compound | R Group | S. aureus (MRSA) MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 4b | 4-Fluorophenyl | 12.5 | 25 | [14] |
| 4c | 2,4-Dichlorophenyl | 6.25 | 12.5 | [14] |
| Non-fluorinated precursor (2) | - | 1000 | >1000 | [14] |
The results demonstrate a dramatic increase in antimicrobial activity upon the introduction of fluorine and other halogens, with the non-fluorinated precursor showing poor activity.[14] Structure-activity relationship studies concluded that electron-withdrawing groups, such as fluorine, played a crucial role in enhancing the antimicrobial effects.[14]
Enzyme Inhibition
Fluorinated organic molecules are powerful tools for enzyme inhibition, acting through various mechanisms including competitive, non-competitive, and mixed inhibition.[15][16] The unique properties of fluorine can be exploited to design highly potent and selective enzyme inhibitors. For example, fluorinated compounds can act as "suicide substrates," irreversibly inactivating the target enzyme.[17]
In the context of pyridinol derivatives, fluorination can enhance their ability to inhibit enzymes like cholinesterases, which are relevant targets in neurodegenerative diseases.[18] A study on fluorinated Cinchona alkaloid-based derivatives, which contain a quinoline core structurally related to pyridine, demonstrated that fluorination significantly impacted their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19]
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure scientific integrity, the protocols used to evaluate the biological activity of these compounds must be robust and reproducible. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (Ellman's Method for Cholinesterase)
This spectrophotometric method is used to measure the activity of cholinesterases.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the enzyme (AChE or BChE), the substrate (acetylthiocholine), and Ellman's reagent (DTNB).
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ or Kᵢ value.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz depict key workflows and relationships.
Caption: A generalized workflow for the synthesis and biological evaluation of pyridinol derivatives.
Caption: The multifaceted effects of fluorination on the properties and biological activities of pyridinol derivatives.
Conclusion
The strategic incorporation of fluorine into pyridinol derivatives offers a powerful approach to enhancing their therapeutic potential. By modulating key physicochemical and pharmacokinetic properties, fluorination can lead to compounds with improved potency, selectivity, and metabolic stability. The experimental evidence clearly demonstrates the advantages of fluorinated pyridinols in anticancer, antimicrobial, and enzyme inhibition applications. As researchers continue to explore the vast chemical space of heterocyclic compounds, the judicious use of fluorine will undoubtedly remain a critical tool in the design of next-generation therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijsat.org [ijsat.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. chemijournal.com [chemijournal.com]
- 10. 4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Confirmation of 2-Chloro-3-fluoropyridin-4-ol Reaction Products
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Substituted pyridines, in particular, are privileged scaffolds in medicinal chemistry. However, the synthesis of these molecules is only half the battle; unambiguous structural confirmation of the resulting products is paramount. This guide provides an in-depth, objective comparison of analytical techniques for confirming the structures of reaction products derived from 2-Chloro-3-fluoropyridin-4-ol, a versatile but complex starting material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Challenge: Regioselectivity in Reactions of this compound
This compound presents a fascinating challenge due to its multiple reactive sites. The pyridine ring is electron-deficient and activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the halogen substituents.[1] The primary question in any reaction with a nucleophile (e.g., an amine, alkoxide, or thiol) is one of regioselectivity.
There are three primary sites for potential reactions:
-
C2 Position: Substitution of the chloride atom.
-
C4 Position: Substitution of the hydroxyl group.
-
Oxygen Atom: Reaction at the hydroxyl group itself (e.g., O-alkylation).
The hydroxyl group at C4 is generally a poor leaving group. However, the molecule exists in tautomeric equilibrium with its pyridin-4-one form. The reaction conditions—particularly pH, solvent, and the nature of the nucleophile—will dictate the outcome. While reactions of many halopyridines have been studied, the interplay of chloro, fluoro, and hydroxyl groups on this specific scaffold requires rigorous analytical confirmation. For SNAr reactions, halogens at the 2- and 4-positions are typically the most labile.[2] The high electronegativity of fluorine can accelerate SNAr reactions, making it a better leaving group than chlorine in this context, which is a key distinction from SN2 reactions on alkyl halides.[2]
The Analytical Workflow: A Multi-pronged Approach
A single analytical technique is rarely sufficient for complete confidence. A synergistic workflow employing Mass Spectrometry, multi-nuclear NMR spectroscopy, and, when possible, X-ray Crystallography provides an unassailable structural proof.
Comparison of Core Analytical Techniques
Mass Spectrometry (MS): The First Line of Inquiry
Mass spectrometry is an indispensable tool for rapidly determining the molecular weight of the product and, crucially, for tracking the fate of the chlorine atom.
Expertise & Experience: The key diagnostic feature for this specific starting material is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] This results in a characteristic pair of peaks in the mass spectrum for any chlorine-containing ion: the molecular ion peak (M⁺) and an "M+2" peak that is about one-third the intensity of the M⁺ peak.[4]
Trustworthiness: This isotopic signature provides a simple, self-validating test for C2 substitution.
-
If C2 substitution occurs: The chlorine atom is displaced, and the characteristic M/M+2 pattern will be absent in the molecular ion of the product.
-
If reaction occurs at C4 or the oxygen: The chlorine atom remains, and the M/M+2 pattern will be present .
This binary outcome immediately narrows down the structural possibilities.
| Feature | C2-Substitution Product | C4-Substitution Product |
| Molecular Formula | C₅H₄FN₂O + R¹ | C₅H₄FNCl + R² |
| Expected M⁺ | Calculated mass of new product | Calculated mass of new product |
| Key MS Diagnostic | ABSENCE of M+2 peak | PRESENCE of M+2 peak (~33% of M⁺) |
Table 1: Comparison of expected mass spectrometry data for C2 vs. C4 substitution products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Detailed Blueprint
While MS provides the molecular formula, NMR spectroscopy reveals the precise atomic connectivity. For fluorinated compounds, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is essential.
Expertise & Experience: The ¹⁹F nucleus is, like ¹H, a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[5][6] The chemical shift of the fluorine atom is extremely sensitive to its local electronic environment, with a much larger chemical shift dispersion than proton NMR.[6][7] This sensitivity is the cornerstone of its diagnostic power.
Trustworthiness: The structure is confirmed by piecing together evidence from chemical shifts, spin-spin coupling constants (J-values), and multi-dimensional correlations.
-
¹H NMR: Provides information on the protons remaining on the pyridine ring. Substitution will cause a change in the chemical shift and coupling pattern of the adjacent protons.
-
¹⁹F NMR: This is arguably the most critical NMR experiment. The chemical shift of the single fluorine atom will change significantly depending on whether the adjacent chloro group at C2 is replaced or if the substituent at C4 is altered. A database of similar compounds or computational prediction can help correlate these shifts to specific structures.
-
¹³C NMR: The carbon spectrum, particularly with C-F coupling constants, provides definitive evidence. The carbon directly bonded to fluorine (C3) will appear as a large doublet. Other carbons will also show smaller couplings (²JCF, ³JCF), which are highly characteristic of the substitution pattern.[8]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate arbiter. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation from the proton of an incoming nucleophile's functional group (e.g., the N-H of an amine) to a specific carbon on the pyridine ring provides incontrovertible proof of the point of attachment.
Data Interpretation Logic:
Single-Crystal X-ray Crystallography: The Gold Standard
For products that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural evidence.[9][10]
Expertise & Experience: This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.[9] The result is a complete molecular structure, including bond lengths and angles, leaving no room for doubt.
Trustworthiness: While powerful, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. It is often used to confirm a structure that has already been tentatively assigned by MS and NMR, or to resolve cases of extreme ambiguity.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Causality: This protocol uses a base to deprotonate the amine nucleophile, increasing its nucleophilicity, and heat to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the intermediate stage of the SNAr mechanism.[1]
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Nucleophile: Add the desired amine (1.1-1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation and NMR Analysis
Causality: The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. For this specific analyte, DMSO-d₆ is often a good choice due to its ability to dissolve polar heterocyclic compounds.
-
Sample Prep: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A common reference standard is CFCl₃ (0 ppm), though secondary standards are often used.[7]
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. An APT or DEPT experiment can be run to aid in distinguishing CH, CH₂, and CH₃ carbons from quaternary carbons.
-
2D NMR: If the structure is not immediately obvious, acquire 2D correlation spectra. An HMBC experiment is highly recommended to establish long-range H-C connectivities, which are crucial for confirming the substitution site.
By combining the rapid initial assessment from Mass Spectrometry with the detailed connectivity map from multinuclear NMR, researchers can confidently and efficiently determine the outcome of their reactions. For novel structures or publication, the "gold standard" of X-ray crystallography provides the ultimate, irrefutable proof.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. biophysics.org [biophysics.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Fluorine Advantage: A Comparative Guide to Assessing Fluorinated Pyridinol Bioactivity
Introduction: The Strategic Imperative of Fluorine in Pyridinol Drug Discovery
The pyridinol scaffold is a cornerstone in medicinal chemistry, recognized for its versatile interactions with a multitude of biological targets, particularly protein kinases.[1][2] Its inherent hydrogen bonding capabilities and tunable electronic properties make it a privileged structure in the design of therapeutic agents. However, the journey from a promising pyridinol lead to a viable drug candidate is often hampered by challenges in metabolic stability, target selectivity, and overall pharmacokinetic profile. The strategic incorporation of fluorine—a seemingly simple substitution—has emerged as a powerful tool to overcome these hurdles.[3][4]
This guide provides a comprehensive comparison of fluorinated versus non-fluorinated pyridinols, offering a deep dive into the underlying principles and practical methodologies for assessing the impact of this "magic bullet" atom. We will move beyond theoretical concepts to provide actionable, field-proven experimental protocols and comparative data to empower researchers in their drug discovery endeavors. The narrative is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating robust and reliable data.
The Physicochemical Impact of Fluorine Substitution: More Than Just an Electronic Effect
The introduction of fluorine into the pyridinol scaffold instigates a cascade of changes in its physicochemical properties, which in turn profoundly influence its biological activity. Understanding these fundamental shifts is critical for rational drug design.
-
Modulation of pKa and Target Engagement: Fluorine is the most electronegative element, and its introduction into the pyridinol ring system significantly influences the acidity of the pyridinolic proton and the basicity of the pyridine nitrogen.[5] This modulation of pKa can dramatically alter the ionization state of the molecule at physiological pH, thereby affecting its interaction with the target protein. For instance, a lower pKa of the pyridinol hydroxyl can enhance its hydrogen bond donating capacity, leading to stronger engagement with the kinase hinge region.[6]
-
Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent.[5] While fluorination of an aromatic ring generally increases lipophilicity, the impact on alkyl substituents can be more complex.[7] This altered lipophilicity can improve a compound's ability to cross cellular membranes and reach its intracellular target. However, excessive lipophilicity can also lead to off-target effects and poor solubility. Therefore, a careful balance must be struck, and the experimental determination of LogD is crucial.
-
Metabolic Stability: Blocking the Sites of Oxidation: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6][8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[9] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic "soft spot" can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[10]
Below is a logical diagram illustrating the cascading effects of fluorine substitution on the properties of a pyridinol molecule.
Caption: Impact cascade of fluorine substitution on pyridinol properties.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyridinols in Action
While specific, direct comparative data for a single pyridinol scaffold with and without fluorine substitution across multiple assays is proprietary and often not published, we can draw valuable insights from analogous heterocyclic systems. The following tables present a compilation of representative data from the literature on kinase inhibitors, illustrating the typical effects of fluorination.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Scaffold | Fluorine Position | Target Kinase | IC50 (nM) | Fold Improvement (vs. Non-F) | Reference |
| 1a | 5-Phenylpyrazine | None | Kinase X | 150 | - | [11] |
| 1b | 5-Phenylpyrazine | 2-Fluoro | Kinase X | 30 | 5.0x | [11] |
| 2a | Isoquinoline | None | PARP2 | 1200 | - | [12] |
| 2b | Isoquinoline | 7-Fluoro | PARP2 | 800 | 1.5x | [12] |
| 3a | Indazole | None | ROCK1 | >1000 | - | [13] |
| 3b | Indazole | 6-Fluoro | ROCK1 | 14 | >71x | [13] |
Table 2: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Scaffold | Fluorine Position | HLM Half-life (t1/2, min) | % Remaining at 60 min | Reference |
| 4a | 1,3,5-Triazine | None | 25 | 15% | [14] |
| 4b | 1,3,5-Triazine | Fluoro-substituted | 55 | 49% | [14] |
| 5a | δ-Tocotrienol | None | < 10 | < 5% | [15] |
| 5b | δ-Tocotrienol | Fluoro-substituted | Unstable (hydrolysis) | N/A | [15] |
Note: Compound 5b illustrates a cautionary tale where fluorination at an allylic position led to unexpected metabolic instability via hydrolysis.
Table 3: In Vivo Pharmacokinetic Parameters
| Compound ID | Scaffold | Fluorine Position | Oral Bioavailability (%) | Plasma Half-life (t1/2, h) | Reference |
| 6a | Indazole | None | < 5 | Not Reported | [13] |
| 6b | Indazole | 6-Fluoro | 61 | Not Reported | [13] |
| 7a | Fluoroquinolone | Varies | 50-95 | 3-10 | [10][16] |
Experimental Protocols for Comprehensive Evaluation
To rigorously assess the impact of fluorine substitution, a suite of orthogonal assays is essential. The following are detailed, step-by-step protocols for key in vitro experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Principle: The assay utilizes a proprietary reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (fluorinated and non-fluorinated pyridinols)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (at 2X final concentration) to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Caption: Workflow for the in vitro kinase inhibition assay.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of the pyridinol compounds on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 100 µL of culture medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][19]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[20][21]
Principle: The test compound is incubated with HLM and a cofactor (NADPH) that initiates enzymatic reactions. The disappearance of the parent compound over time is monitored by LC-MS/MS.[9][22]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare a working solution of the test compound (2 µM) in phosphate buffer. Prepare the HLM suspension (0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, add the HLM suspension to the wells containing the test compound. Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).[2]
Conclusion: Harnessing the Power of Fluorine for Next-Generation Pyridinol Therapeutics
The strategic incorporation of fluorine is a proven and powerful strategy for optimizing the drug-like properties of pyridinol-based therapeutic agents. By systematically evaluating the impact of fluorination on target engagement, cellular potency, and metabolic stability, researchers can significantly enhance the probability of success in developing novel and effective medicines. The experimental protocols and comparative data presented in this guide provide a robust framework for making informed decisions in the design and advancement of next-generation fluorinated pyridinol inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mercell.com [mercell.com]
- 4. acs.org [acs.org]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. Pharmacokinetics of fluorinated 4-quinolones in the aged - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative pharmacokinetic parameters of new systemic fluoroquinolones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide for the Synthetic Chemist: Chloro- vs. Bromo-Substituted Pyridinols
<
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridinol scaffold is a critical task in the pursuit of novel therapeutics and advanced materials. Halogenated pyridinols, in particular, serve as versatile synthetic intermediates. The choice between a chloro or bromo substituent is a pivotal decision that profoundly influences reactivity, selectivity, and ultimately, the success of a synthetic campaign. This guide provides an in-depth, objective comparison of chloro- and bromo-substituted pyridinols, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.
The Fundamental Dichotomy: C-Cl vs. C-Br Bonds
The divergent reactivity of chloro- and bromo-substituted pyridinols is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This seemingly subtle difference has significant consequences for two major classes of reactions pivotal to modern organic synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond.
The weaker C-Br bond undergoes oxidative addition more readily than the more robust C-Cl bond.[1][2] Consequently, bromo-substituted pyridinols are generally more reactive in these transformations, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3][4] Conversely, the activation of the C-Cl bond typically necessitates more specialized and often more expensive catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and higher reaction temperatures to achieve comparable yields.[5]
A study on the Suzuki-Miyaura coupling of halopyridines with phenylboronic acid demonstrated that heteroaryl bromides consistently gave higher yields than their corresponding chloro analogues under the same reaction conditions.[3][4] This highlights the practical advantage of bromo-substituted pyridinols for routine cross-coupling applications.
Comparative Data in Suzuki-Miyaura Coupling
| Halopyridine | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Bromopyridine | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, 120°C, microwave | >70 | [3] |
| 3-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, 120°C, microwave | <50 | [3] |
| 2-Bromopyridine | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, 120°C, microwave | ~60 | [3] |
| 2-Chloropyridine | Pd(OAc)₂/Benzimidazolium salt | DMF/H₂O, 120°C, microwave | ~30 | [3] |
Note: The yields are approximate and intended for comparative purposes. Actual yields may vary depending on the specific benzimidazolium salt and other reaction parameters.
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Picture
In SNAr reactions, a nucleophile attacks the aromatic ring, displacing the halide leaving group.[6] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.[7]
For pyridinols, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thereby stabilizing the intermediate.[8]
The "element effect," where the reactivity order is F > Cl > Br > I, is often observed in SNAr reactions where the initial nucleophilic attack is the rate-determining step.[9] This is because the more electronegative halogen (chlorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, in many SNAr reactions involving pyridinium ions, the deprotonation of the addition intermediate can be rate-limiting, leading to a different reactivity order where chloro- and bromo-substituted substrates show similar reactivity.[9]
Chemoselectivity in Dihalogenated Pyridinols
The differential reactivity of chloro and bromo substituents can be exploited to achieve chemoselective functionalization of dihalogenated pyridinols. In a molecule containing both a chloro and a bromo group, the bromo substituent will preferentially react in palladium-catalyzed cross-coupling reactions under carefully controlled conditions. This allows for a stepwise introduction of different functional groups, a powerful strategy in the synthesis of complex molecules.[2]
For instance, in a 3-bromo-5-chloropyridinol, a Suzuki-Miyaura coupling can be performed selectively at the 3-position (C-Br bond) using a standard palladium catalyst. The resulting 3-aryl-5-chloropyridinol can then be subjected to a second cross-coupling reaction at the 5-position (C-Cl bond), often requiring a more active catalyst system.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 3-Bromo-5-chloropyridin-2-ol
This protocol provides a general procedure for the selective cross-coupling at the C-Br bond.
Materials:
-
3-Bromo-5-chloropyridin-2-ol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-5-chloropyridin-2-ol, the arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add a 4:1 mixture of 1,4-dioxane and water to the reaction mixture.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Choice
The selection between a chloro- and bromo-substituted pyridinol is a strategic decision that should be guided by the specific synthetic transformation and the overall synthetic plan.
-
For palladium-catalyzed cross-coupling reactions, bromo-substituted pyridinols are generally the preferred substrates due to their higher reactivity, allowing for milder reaction conditions and a broader range of compatible functional groups.
-
For nucleophilic aromatic substitution, the choice is less straightforward. While chloropyridinols may exhibit slightly higher reactivity in some cases due to the greater polarization of the C-Cl bond, the differences are often not substantial.
-
For sequential functionalization of dihalopyridinols, the differential reactivity of C-Br and C-Cl bonds provides a powerful tool for chemoselective synthesis.
By understanding the fundamental principles governing the reactivity of these valuable synthetic intermediates, researchers can design more efficient and robust synthetic routes to access novel and complex molecules for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Chloro-3-fluoropyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-3-fluoropyridin-4-ol
This compound is a highly functionalized pyridine derivative of significant interest in drug discovery. The strategic placement of chloro, fluoro, and hydroxyl groups on the pyridine scaffold offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The efficient and scalable synthesis of this building block is therefore a critical consideration for any research program that utilizes it. This guide will compare and validate two distinct synthetic approaches to this important molecule.
Synthetic Route 1: Multi-step Synthesis via Lithiation-Borylation-Oxidation of 2-Chloro-3-fluoropyridine
This well-documented route builds the desired pyridin-4-ol from the corresponding 2-chloro-3-fluoropyridine precursor. The overall strategy involves a three-step sequence of directed ortho-metalation (DoM), borylation, and subsequent oxidation to unveil the hydroxyl group.
Route 1: Overall Transformation
A Comparative Guide to the Keto-Enol Tautomerism of 2-Chloro-3-fluoropyridin-4-ol
Introduction
In the landscape of medicinal chemistry and drug development, the nuanced understanding of a molecule's structural dynamics is paramount. Tautomerism, a form of constitutional isomerism, represents a critical aspect of this understanding, as different tautomers can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1] This guide provides a comprehensive characterization of the keto-enol tautomers of 2-Chloro-3-fluoropyridin-4-ol, a substituted pyridin-4-ol of interest in synthetic and medicinal chemistry.
The Tautomeric Landscape of Substituted Pyridin-4-ols
Pyridin-4-ol and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (a hydroxypyridine) and the non-aromatic but more polar keto form (a pyridin-4(1H)-one).[2][3] The position of this equilibrium is not fixed; it is a delicate balance influenced by intramolecular and intermolecular forces. Key factors that dictate the predominant tautomeric form include the solvent environment, temperature, and the electronic nature of substituents on the pyridine ring.[3]
Generally, in the gas phase, the enol form is favored due to its aromaticity.[3] However, in solution and in the solid state, the more polar keto form often predominates, especially in polar solvents, due to stronger intermolecular interactions such as hydrogen bonding.[3][4]
Influence of Substituents on Tautomeric Equilibrium
Substituents on the pyridine ring can significantly impact the keto-enol equilibrium through their electronic effects (inductive and resonance).[3] Electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, are expected to influence the relative stabilities of the tautomers. A recent computational study on substituted 2-pyridones demonstrated that electron-withdrawing substituents like chlorine and fluorine can modulate the position of the tautomeric equilibrium.[5]
For this compound, the strong inductive electron-withdrawing effects of both the chlorine and fluorine atoms are anticipated to increase the acidity of the N-H proton in the keto form and the O-H proton in the enol form. This increased acidity can influence the hydrogen bonding capabilities and solvation of each tautomer, thereby shifting the equilibrium.
Visualizing the Tautomeric Equilibrium
The tautomeric equilibrium between the enol and keto forms of this compound can be represented as follows:
Caption: Tautomeric equilibrium of this compound.
Comparative Characterization of Tautomers
While direct experimental data is pending, we can predict the characteristic spectroscopic signatures of each tautomer based on known trends for pyridin-4-ol systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbons in each form.[2][3]
Expected ¹H NMR Spectral Features:
| Proton | Expected Chemical Shift (δ) in Keto Form (ppm) | Expected Chemical Shift (δ) in Enol Form (ppm) | Rationale |
| N-H | 11.0 - 13.0 (broad) | - | The N-H proton of the pyridone is typically deshielded and appears as a broad singlet. |
| O-H | - | 9.0 - 11.0 (broad) | The phenolic O-H proton of the hydroxypyridine is also deshielded. |
| Ring Protons | Shifted downfield | Shifted upfield | The electron-withdrawing carbonyl group in the keto form deshields the ring protons more significantly than the hydroxyl group in the enol form. |
Expected ¹³C NMR Spectral Features:
| Carbon | Expected Chemical Shift (δ) in Keto Form (ppm) | Expected Chemical Shift (δ) in Enol Form (ppm) | Rationale |
| C=O | 170 - 180 | - | The carbonyl carbon in the keto form has a characteristic downfield chemical shift. |
| C-OH | - | 150 - 160 | The carbon bearing the hydroxyl group in the enol form is also significantly downfield. |
| Other Ring Carbons | Varied shifts | Varied shifts | The positions will be influenced by the halogen substituents and the tautomeric form. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups that differentiate the two tautomers.[2]
Expected IR Spectral Features:
| Tautomer | Key Vibrational Frequencies (cm⁻¹) | Functional Group |
| Keto Form | 1640 - 1680 | C=O stretch |
| 3000 - 3200 | N-H stretch | |
| Enol Form | 3200 - 3600 (broad) | O-H stretch |
| 1580 - 1620 | C=C and C=N stretches |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the tautomers. The absorption maxima (λmax) are sensitive to solvent polarity.[2]
Expected UV-Vis Spectral Features:
| Tautomer | Expected λmax | Rationale |
| Keto Form | Longer wavelength | The extended conjugation in the pyridin-4(1H)-one system typically results in a lower energy π → π* transition. |
| Enol Form | Shorter wavelength | The aromatic system of the hydroxypyridine will have a characteristic absorption at a shorter wavelength. |
Experimental Protocol for Tautomer Characterization by NMR
The following is a detailed, step-by-step methodology for the characterization of the keto-enol tautomers of a substituted pyridin-4-ol using NMR spectroscopy. This protocol is designed to be a self-validating system, providing reproducible and reliable data.
Objective
To determine the tautomeric ratio of this compound in various deuterated solvents of differing polarities.
Materials
-
This compound (or analogous substituted pyridin-4-ol)
-
Deuterated solvents: DMSO-d₆, CD₃OD, CDCl₃, and Benzene-d₆
-
High-resolution NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into four separate vials.
-
To each vial, add 0.6-0.7 mL of one of the deuterated solvents (DMSO-d₆, CD₃OD, CDCl₃, Benzene-d₆).
-
Ensure complete dissolution. If necessary, gentle vortexing or sonication can be used.
-
Transfer each solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Ensure consistent instrument parameters (e.g., temperature, number of scans, relaxation delay) for all samples to allow for direct comparison. A standard temperature of 298 K is recommended.
-
Acquire ¹³C NMR spectra for at least one sample (e.g., in DMSO-d₆) to confirm the presence of the characteristic carbonyl or C-OH signals.
-
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to the keto and enol tautomers in the ¹H NMR spectra.
-
Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.
-
Calculate the percentage of each tautomer using the integral values.
-
The tautomeric equilibrium constant (KT) can be calculated as the ratio of the percentage of the keto form to the percentage of the enol form.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the characterization of the tautomeric equilibrium.
Caption: Workflow for NMR-based tautomer characterization.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, characterization of the keto-enol tautomers of this compound. Based on the established principles of substituent effects and tautomerism in pyridin-4-ol systems, it is anticipated that the keto form (2-Chloro-3-fluoro-1H-pyridin-4-one) will be the major tautomer in polar solvents, a prediction that can be confirmed using the detailed experimental protocol provided.
The presence of both chloro and fluoro substituents at the 2 and 3 positions presents an interesting case for studying the interplay of multiple electron-withdrawing groups on tautomeric equilibria. Future experimental studies, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction, are warranted to definitively characterize the tautomeric preference of this compound in various environments. Such studies will not only provide valuable data for this specific molecule but also contribute to a deeper understanding of the fundamental principles governing tautomerism in heterocyclic systems, which is of great importance in the rational design of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. | Semantic Scholar [semanticscholar.org]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Chloro-3-fluoropyridin-4-ol: A Guide for Laboratory Professionals
This guide provides a detailed, safety-driven protocol for the proper disposal of 2-Chloro-3-fluoropyridin-4-ol. As a chlorinated and fluorinated pyridine derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from best practices in chemical waste management and data from structurally analogous compounds, establishing a robust framework for managing this chemical waste stream.
Hazard Assessment and Initial Handling
Anticipated Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Environmental: Potentially toxic to aquatic life with long-lasting effects.
Due to these hazards, all handling of this compound and its waste must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[1][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following should be considered the minimum requirement when handling this compound and its waste.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent dermal absorption, as the compound is considered harmful upon skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body Protection | Flame-retardant lab coat. | To prevent contact with skin and contamination of personal clothing.[1] |
| Respiratory | Use in a chemical fume hood. | To avoid inhalation of potentially harmful vapors.[1][3] |
Waste Segregation and Containerization: The Core of Safe Disposal
Proper segregation is the most critical step in the disposal process. Halogenated organic compounds have specific, often more costly, disposal pathways, such as high-temperature incineration, due to their potential to form toxic byproducts like hydrogen halides upon combustion.[4][5] Mixing them with non-halogenated waste streams can contaminate large volumes of solvent, leading to unnecessary expense and disposal complications.[5][6]
Step-by-Step Containerization Protocol:
-
Select the Right Container:
-
Proper Labeling:
-
Segregation is Key:
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for Halogenated Compounds.
Spill Management
Accidents can happen, and a clear plan for spill management is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your institution's safety officer.
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the liquid.[1][3]
-
Collect Absorbent: Carefully collect the contaminated absorbent material using non-sparking tools.
-
Package for Disposal: Place the collected material into a sealed, properly labeled container for hazardous waste disposal.[7] This spill cleanup material must also be treated as halogenated waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Under no circumstances should this chemical or its cleanup materials be washed down the drain or disposed of in regular trash .[1][3]
Final Disposal Procedures
Accumulated waste must be handled by professionals.
-
Storage: Store the sealed and labeled waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[3][9]
-
Professional Collection: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[3] These entities are equipped to handle the transportation and final destruction of the chemical waste in accordance with all local and national regulations.[1][2]
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain the highest standards of scientific integrity and responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ic.ptb.de [ic.ptb.de]
- 6. otago.ac.nz [otago.ac.nz]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Chloro-3-fluoropyridin-4-ol
Immediate Safety Profile: Understanding the Risks
Based on the hazard profiles of closely related compounds like 2-Chloro-3-fluoropyridin-4-amine and other chlorinated/fluorinated pyridines, it is prudent to handle 2-Chloro-3-fluoropyridin-4-ol with a high degree of caution.[1][2] The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Damage: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
It is crucial to operate under the assumption that this compound exhibits these hazardous properties.
Core Directive: Personal Protective Equipment (PPE)
Your first and most critical line of defense is appropriate PPE. The selection of PPE is not a matter of preference but a requirement dictated by the potential hazards.
Engineering Controls: The Primary Barrier
Before considering personal gear, ensure that adequate engineering controls are in place.
-
Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning chemical fume hood.[4][5] This is non-negotiable and serves to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4][6]
Personal Protective Equipment Ensemble
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[4] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7] | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[4] Butyl rubber gloves may also be suitable.[5] Avoid latex gloves as they may offer insufficient protection.[4] | Provides a barrier against skin contact, which can be harmful.[1] Always check gloves for integrity before use and wash hands thoroughly after removal.[5] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat is required.[5][6] Consider a chemically resistant apron for larger-scale work. | Prevents contamination of personal clothing and protects the skin from splashes and spills.[8] |
| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood. If the fume hood is not available or in case of a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[1] | Protects against the inhalation of harmful vapors, especially in situations with inadequate ventilation or during emergency response.[7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling ensures that safety is integrated into every step of your workflow.
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Designated Area: Conduct all manipulations within a designated area of the fume hood to contain any potential contamination.[5]
-
Dispensing: When weighing the solid compound, use a spatula and weigh it onto a tared weigh boat or directly into the reaction vessel inside the fume hood. Avoid creating dust. For solutions, use appropriate pipettes or syringes.
-
Container Sealing: Keep the primary container tightly closed when not in use to prevent the release of vapors.[4][9]
Reaction and Work-Up
-
Closed Systems: Whenever possible, perform reactions in a closed system to minimize the escape of volatile materials.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase volatilization.
-
Quenching and Extraction: Perform all quenching and extraction steps within the fume hood. Be aware that halogenated organic solvents are often used in extractions and carry their own set of hazards.[10]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the substance.[6] Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately.[1][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[1][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Waste Disposal
-
Segregation: All waste contaminated with this compound, including absorbent materials from spills, used gloves, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[5][13]
-
Containerization: Use a sealable, chemically compatible container for waste collection.[5]
-
Regulations: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1] Never pour chemical waste down the drain.[6]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and to perform a thorough risk assessment before beginning any new procedure.
References
- 1. echemi.com [echemi.com]
- 2. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. carlroth.com [carlroth.com]
- 10. rug.nl [rug.nl]
- 11. 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE - Safety Data Sheet [chemicalbook.com]
- 12. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 13. westfield.ma.edu [westfield.ma.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
